1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)12-3-5-14(6-4-12)18-15-9-7-13(17-2)8-10-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXPZMQQZWKKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380437 | |
| Record name | 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-28-8 | |
| Record name | 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one. It is intended for researchers, scientists, and professionals in drug development and material science who utilize advanced chemical intermediates.
Introduction and Core Attributes
This compound, also known as 4'-(4-Methoxyphenoxy)acetophenone, is a diaryl ether derivative with a ketone functional group.[1][2][3] Its structure, featuring two phenyl rings linked by an ether oxygen, with a methoxy group on one ring and an acetyl group on the other, imparts a unique combination of stability and reactivity.[1] This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
The compound's distinctive functional groups—the ketone, ether linkage, and methoxy group—provide multiple sites for chemical modification, allowing for its use as a versatile building block in organic synthesis.[1] It serves as a key intermediate in the development of novel therapeutic agents and advanced materials, such as polymers and coatings, where its properties can enhance durability and resistance to environmental factors.[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 54916-28-8 | [1][2][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][4] |
| Molecular Weight | 242.27 g/mol | [1][2][4] |
| Appearance | Cream-colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [2][4] |
| Synonyms | 4'-(4-Methoxyphenoxy)acetophenone, 4-Acetyl-4′-methoxydiphenyl ether | [1][2][3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of 4-methoxyphenoxybenzene.
Causality of Experimental Choice: Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds on aromatic rings.[5][6] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[5][6] The electron-rich 4-methoxyphenoxybenzene readily undergoes electrophilic aromatic substitution. The ether and methoxy groups are ortho-, para-directing; however, due to steric hindrance from the bulky 4-methoxyphenoxy group, the acylation occurs predominantly at the para-position of the unsubstituted phenyl ring, leading to the desired product with high regioselectivity.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel.
-
Substrate Addition: After the addition of acetyl chloride, add a solution of 4-methoxyphenoxybenzene (1.0 equivalent) in DCM dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.[5]
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine to remove unreacted acid and other impurities.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Workflow Visualization
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Spectral Data and Structural Elucidation
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data are detailed below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 6.9-8.0 ppm): Two sets of doublets (AA'BB' systems) corresponding to the four protons on each of the para-substituted phenyl rings. The protons on the acetyl-bearing ring will be further downfield due to the electron-withdrawing effect of the ketone. Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons for the -OCH₃ group. Acetyl Protons (δ ~2.5 ppm): A sharp singlet integrating to three protons for the -C(O)CH₃ group. |
| ¹³C NMR | Carbonyl Carbon (δ >195 ppm): A signal for the ketone carbon, typically found in this downfield region. Aromatic Carbons (δ 115-165 ppm): Multiple signals corresponding to the aromatic carbons. Quaternary carbons (C-O, C-C=O) will have distinct shifts. Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon. Acetyl Carbon (δ ~26 ppm): A signal for the methyl carbon of the acetyl group. |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-O-C Stretch (Ether): Characteristic bands for aryl ethers in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹. Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 242.27, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group (M-43) and cleavage at the ether linkage. |
Note: Specific chemical shifts (δ) and absorption frequencies (cm⁻¹) are approximate and can vary based on the solvent and instrument used.[4][7][8]
Reactivity and Applications
The chemical reactivity of this compound is governed by its primary functional groups:
-
Ketone: The acetyl group can undergo a wide range of reactions typical of ketones, including nucleophilic addition, reduction to an alcohol, and condensation reactions (e.g., aldol condensation). This functionality is often the primary site for further synthetic transformations.
-
Aromatic Rings: The two phenyl rings are susceptible to further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
-
Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).
These reactive sites make the compound a versatile precursor in various fields:
-
Pharmaceutical Development: It serves as a crucial starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory or analgesic properties.[1]
-
Material Science: Its stable diaryl ether structure is incorporated into the backbone of high-performance polymers and coatings to enhance thermal stability and durability.[1]
-
Agrochemicals: The scaffold is explored in the development of new pesticides and herbicides.[1]
Safety and Handling
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
-
Storage: The compound is stable under normal conditions but should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is between 0°C and 8°C.[1]
-
Toxicity: Detailed toxicological data is not widely available; therefore, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
References
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1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]
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Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. [Link]
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1-(4-(Methoxymethyl)phenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
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Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]
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1-(4-methoxyphenyl)ethanone. mVOC 4.0. [Link]
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1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
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Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. [Link]
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IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. ResearchGate. [Link]
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4-Acetylanisole. NIST WebBook. [Link]
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Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. [Link]
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1-(4-(4-Methoxyphenoxy)phenyl)ethanone. Sunway Pharm Ltd. [Link]
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A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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Give two Friedel-Crafts acylation reactions that. Chegg.com. [Link]
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The molecular structure of 4-methoxyphenyl... ResearchGate. [Link]
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1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one molecular weight.
An In-Depth Technical Guide to the Molecular Characterization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Authored by: A Senior Application Scientist
Introduction
This compound is a diaryl ether derivative that serves as a pivotal structural motif and versatile building block in medicinal chemistry and materials science.[1] Its unique combination of a ketone functional group, a diaryl ether linkage, and methoxy substitution provides a scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] This guide provides an in-depth analysis of its core physicochemical properties, focusing on the empirical determination and validation of its molecular weight, and outlines robust analytical protocols for its characterization, tailored for professionals in research and drug development.
Core Physicochemical & Structural Identifiers
The foundational step in the characterization of any chemical entity is the precise determination of its identity and fundamental properties. The molecular formula of this compound is C₁₅H₁₄O₃.[1][2] Based on this, the calculated molecular weight is 242.27 g/mol .[1][2][3][4]
These foundational data are summarized below:
| Property | Value | Source(s) |
| Molecular Weight | 242.27 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| CAS Number | 54916-28-8 | [1][2] |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [2][3] |
| Synonyms | 4'-(4-Methoxyphenoxy)acetophenone, 4-Acetyl-4′-methoxydiphenyl ether | [2][4] |
| Appearance | Cream-colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
Structural Verification and Molecular Weight Confirmation
While the theoretical molecular weight is calculated from the molecular formula, its empirical validation is a cornerstone of chemical analysis, ensuring sample identity and purity. This is achieved through a combination of spectrometric and chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, analysis via Gas Chromatography-Mass Spectrometry (GC-MS) would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight.[3]
The fragmentation pattern provides a structural fingerprint. The primary fragmentation pathways for this molecule are initiated by cleavage alpha to the carbonyl group and cleavage of the ether bond.
Caption: Predicted MS fragmentation of this compound.
The causality behind this fragmentation is rooted in the stability of the resulting fragments. The loss of a methyl radical (•CH₃) to form the acylium ion (m/z 211) is a classic alpha-cleavage for ketones.[5] Cleavage at the ether linkage is also common, leading to characteristic aromatic fragments.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR spectroscopy elucidates the chemical structure, thereby validating the molecular formula from which the weight is derived. For this compound, ¹H and ¹³C NMR spectra would provide definitive structural confirmation.[3] The expected signals in the ¹H NMR spectrum include distinct doublets in the aromatic region (approx. 6.9-8.0 ppm) corresponding to the two substituted phenyl rings, a singlet for the methoxy group protons (approx. 3.8 ppm), and a singlet for the acetyl methyl protons (approx. 2.5 ppm).
Chromatographic Purity Assessment
The accuracy of any characterization is contingent on the purity of the sample. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the standard for assessing the purity of non-volatile organic compounds. A high-purity sample (e.g., ≥98% by HPLC) ensures that the measured properties, including molecular weight, are intrinsic to the compound of interest and not skewed by impurities.[1]
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its diaryl ether core is a privileged structure in medicinal chemistry, found in various compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents.[1][7]
The logical workflow for its use in a synthetic pathway is illustrated below.
Caption: Role as a key intermediate in a multi-step synthetic pathway.
Experimental Protocols
The following protocols are self-validating systems designed for rigor and reproducibility in a research setting.
Protocol 1: Molecular Weight and Identity Confirmation by GC-MS
Objective: To empirically verify the molecular weight and fragmentation pattern of the title compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound based on its retention time.
-
Examine the mass spectrum for this peak. The highest m/z value should correspond to the molecular ion peak ([M]⁺) at ~242.3.
-
Validate the identity by comparing the observed fragmentation pattern to the predicted pattern (e.g., peaks at m/z 211, 119, 107).
-
Protocol 2: Purity Determination by Reverse-Phase HPLC
Objective: To quantify the purity of a sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to create a stock solution of 1.0 mg/mL. Prepare a working solution of 0.1 mg/mL by dilution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The use of a simple binary mobile phase is justified by the moderate polarity of the analyte.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm. Aromatic ketones exhibit strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the sample and record the chromatogram for a sufficient time (e.g., 10 minutes) to allow for the elution of any potential impurities.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100.
-
The system is self-validating if the retention time of the main peak is consistent across multiple runs and the peak shape is symmetrical.
-
References
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National Center for Biotechnology Information. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)ETHAN-1-ONE | CAS 100-06-1. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2013). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
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ACS Publications. (1965). Qualitative test for ketones, aromatic aldehydes, and aliphatic aldehydes. Journal of Chemical Education. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4'-Methoxyacetophenone (FDB010502). Retrieved from [Link]
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CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]
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University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
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ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
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SIELC Technologies. (2018). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved from [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
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MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1: MALDI-TOF mass spectrum of the poly(ether ketone) prepared.... Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2020). Ether fragmentation patteren (Mass spectrometry). Retrieved from [Link]
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YouTube. (2022). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. Retrieved from [Link]
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1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Executive Summary
This compound is a valuable diaryl ether ketone that serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its molecular structure, featuring a diaryl ether linkage and a reactive ketone functional group, makes it a versatile precursor for more complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers and process chemists. We will explore two core strategies: the direct acylation of a diaryl ether precursor and the construction of the ether linkage onto an existing acetophenone framework. Each pathway is analyzed for its mechanistic underpinnings, procedural details, and relative merits, offering field-proven insights to guide experimental design and optimization.
Introduction and Retrosynthetic Analysis
The target molecule, this compound (CAS No: 54916-28-8, Molecular Formula: C₁₅H₁₄O₃), possesses a core structure that can be logically disconnected in two primary ways for synthetic planning.[3][4] This retrosynthetic analysis forms the basis of our strategic approach.
-
Disconnection A (C-C Bond): Cleavage of the bond between the acetyl group and the phenyl ring suggests a Friedel-Crafts acylation pathway. The precursor would be 4-methoxyphenoxybenzene, which is then acylated to introduce the ketone functionality. This is often the most direct route for aromatic ketones.
-
Disconnection B (C-O Bond): Cleavage of the diaryl ether bond suggests a nucleophilic aromatic substitution, typically an Ullmann condensation . This involves coupling a phenoxide with an aryl halide. The synthons would be a 4-acetylphenoxide (from 4-hydroxyacetophenone) and a 4-haloanisole.
The following diagram illustrates these two divergent retrosynthetic pathways.
Caption: Retrosynthetic pathways for the target molecule.
Synthesis Strategy 1: Friedel-Crafts Acylation of 4-Methoxyphenoxybenzene
This strategy is arguably the most classical and efficient approach, leveraging the well-established Friedel-Crafts acylation reaction.[5] It involves introducing an acetyl group onto the pre-formed 4-methoxyphenoxybenzene ring system.
Mechanistic Rationale & Causality
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[6] The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride in the presence of a strong Lewis acid, typically aluminum trichloride (AlCl₃).[7]
The choice of 4-methoxyphenoxybenzene as the substrate is critical. The phenoxy group is an activating ortho-, para-director, and the methoxy group on the second ring further enhances the electron density of the system. The incoming electrophile (the acylium ion) is directed predominantly to the para position of the unsubstituted ring due to a combination of electronic activation and reduced steric hindrance compared to the ortho positions. This inherent regioselectivity is a major advantage of this pathway, minimizing the formation of isomeric byproducts.[8]
A key experimental consideration is the stoichiometry of the Lewis acid. Unlike in Friedel-Crafts alkylation, a stoichiometric amount (or slight excess) of AlCl₃ is required because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[9][10] This complex must be hydrolyzed during aqueous workup to liberate the final product.
Detailed Experimental Protocol
Reaction: Friedel-Crafts acylation of 4-methoxyphenoxybenzene with acetyl chloride.
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or a bubbler) to protect the reaction from atmospheric moisture.
-
Reagent Charging: The flask is charged with anhydrous aluminum trichloride (AlCl₃) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).
-
Cooling: The suspension is cooled to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Acetyl chloride is added dropwise to the cooled AlCl₃ suspension with vigorous stirring. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: A solution of 4-methoxyphenoxybenzene in the same dry solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup (Quenching): The reaction flask is cooled again in an ice bath, and the reaction is carefully quenched by slowly pouring the mixture onto crushed ice, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: The organic layer is separated. The aqueous layer is extracted two more times with the solvent (DCM). The combined organic layers are then washed sequentially with water, a dilute sodium bicarbonate solution, and finally, brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol or isopropanol) to yield pure this compound.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount Used (Example) |
| 4-Methoxyphenoxybenzene | 200.24 | 1.0 | - | 10.0 g (50 mmol) |
| Acetyl Chloride | 78.50 | 1.1 | 1.104 | 4.3 g (55 mmol) |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | - | 8.0 g (60 mmol) |
| Dichloromethane (DCM) | - | - | 1.33 | 100 mL |
| Expected Yield: | 242.27 | - | - | 75-85% |
Experimental Workflow Visualization
Caption: Workflow for Friedel-Crafts acylation synthesis.
Synthesis Strategy 2: Copper-Catalyzed Ullmann Condensation
This strategy builds the diaryl ether C-O bond as the key step, coupling 4-hydroxyacetophenone with a suitable 4-haloanisole. While classic Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C), modern protocols using copper catalysts with ligands allow the reaction to proceed under much milder conditions.[11][12][13][14]
Mechanistic Rationale & Causality
The Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed reaction between a phenol and an aryl halide.[15][16] The generally accepted mechanism for modern systems involves the formation of a copper(I) phenoxide intermediate in the presence of a base. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to form the diaryl ether product and regenerate the active copper(I) catalyst.[12][17]
The choice of reagents is crucial for success:
-
Aryl Halide: The reactivity order is I > Br > Cl. 4-Iodoanisole or 4-bromoanisole are preferred starting materials.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to deprotonate the phenol. Cs₂CO₃ is often superior due to its higher solubility in organic solvents.
-
Catalyst System: A copper(I) source such as CuI or CuBr is typically used. The addition of a chelating ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can significantly accelerate the reaction and allow for lower temperatures (80-120 °C).[12]
-
Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or N-methylpyrrolidone (NMP) is necessary to solubilize the reagents and facilitate the reaction.[13][17]
This pathway is advantageous when the precursors (4-hydroxyacetophenone and 4-haloanisole) are more readily available or cost-effective than 4-methoxyphenoxybenzene.
Detailed Experimental Protocol
Reaction: Ligand-accelerated Ullmann coupling of 4-hydroxyacetophenone and 4-bromoanisole.
-
Setup: A Schlenk flask or a three-necked round-bottom flask is charged with a magnetic stir bar. The flask is flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Charging: The flask is charged with 4-hydroxyacetophenone, potassium carbonate (or cesium carbonate), copper(I) iodide (CuI), and the ligand (e.g., 1,10-phenanthroline) under a positive pressure of inert gas.
-
Solvent and Substrate Addition: Dry, degassed solvent (e.g., DMF) is added, followed by the addition of 4-bromoanisole via syringe.
-
Reaction Progression: The reaction mixture is heated to the target temperature (e.g., 110-130 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS.
-
Workup (Quenching): After completion, the reaction mixture is cooled to room temperature and diluted with a solvent like ethyl acetate.
-
Filtration & Extraction: The mixture is filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is transferred to a separatory funnel and washed several times with water to remove the DMF, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure diaryl ether ketone.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Catalyst Loading (mol%) | Amount Used (Example) |
| 4-Hydroxyacetophenone | 136.15 | 1.0 | - | 6.8 g (50 mmol) |
| 4-Bromoanisole | 187.04 | 1.2 | - | 11.2 g (60 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | - | 5 - 10 | 0.48 g (2.5 mmol) |
| 1,10-Phenanthroline | 180.21 | - | 10 - 20 | 0.90 g (5.0 mmol) |
| Potassium Carbonate | 138.21 | 2.0 | - | 13.8 g (100 mmol) |
| DMF (anhydrous) | - | - | - | 100 mL |
| Expected Yield: | 242.27 | - | - | 70-80% |
Experimental Workflow Visualization
Caption: Workflow for Ullmann condensation synthesis.
Comparative Analysis of Synthesis Pathways
| Feature | Strategy 1: Friedel-Crafts Acylation | Strategy 2: Ullmann Condensation | Rationale & Field Insights |
| Reagent Availability | Requires 4-methoxyphenoxybenzene | Requires 4-hydroxyacetophenone | Both sets of precursors are commercially available. The choice may depend on bulk pricing and supplier availability for large-scale synthesis. |
| Reaction Conditions | Mild (0 °C to RT) | Harsher (110-130 °C) | Friedel-Crafts offers significantly milder and faster conditions, reducing energy costs and potential thermal degradation of sensitive functionalities. |
| Stoichiometry | Stoichiometric Lewis acid required | Catalytic copper and ligand | The Ullmann reaction is more atom-economical regarding the promoter, although it requires a stoichiometric base. The large amount of AlCl₃ waste can be a drawback for Strategy 1. |
| Regioselectivity | Excellent (para-directing) | Absolute (pre-defined) | Both pathways offer excellent control over the final isomer. Strategy 1 relies on directing groups, while Strategy 2 builds the molecule with absolute regiochemistry. |
| Workup/Purification | Aqueous quench; Recrystallization | Filtration; Chromatography | The workup for Friedel-Crafts can be simpler, and the product often crystallizes easily. Ullmann reactions may require chromatography to remove catalytic residues and homocoupled byproducts. |
| Scalability | Highly scalable but generates waste | Scalable; requires inert atmosphere | Both are scalable, but the large volume of aluminum waste in the Friedel-Crafts reaction can be problematic on an industrial scale. The strict inert atmosphere for Ullmann can add complexity. |
Conclusion
Both the Friedel-Crafts acylation and the Ullmann condensation represent viable and robust pathways for the synthesis of this compound.
-
The Friedel-Crafts Acylation (Strategy 1) is often the preferred method for laboratory-scale synthesis due to its high regioselectivity, mild reaction conditions, rapid kinetics, and straightforward purification by recrystallization.
-
The Ullmann Condensation (Strategy 2) provides an excellent alternative, particularly if the starting materials are more economical or if avoiding large quantities of Lewis acid waste is a primary concern, which is often the case in green chemistry and industrial settings.
The optimal choice depends on the specific project constraints, including scale, cost of starting materials, available equipment, and environmental considerations. Both methods, when executed with care, provide reliable access to this important chemical intermediate.
References
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link][18]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link][6]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][17]
-
National Institutes of Health (NIH). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link][12]
-
PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. [Link][3]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link][16]
-
Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link][19]
-
Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link][20]
-
ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link][14]
-
Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link][8]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][5]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link][10]
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- 2. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
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- 4. escientificsolutions.com [escientificsolutions.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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- 8. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
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- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. Aimed at professionals in research and drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete ¹H and ¹³C NMR spectral interpretation of this diaryl ether ketone. We will explore the intricate electronic effects of the acetyl, methoxy, and phenoxy substituents on the chemical shifts and coupling patterns of the aromatic protons and carbons. This guide offers detailed, step-by-step protocols for sample preparation and outlines optimal experimental parameters for acquiring high-resolution NMR data. The causality behind experimental choices is explained, ensuring a robust and reproducible analytical workflow. All theoretical predictions are grounded in established NMR principles and supported by data from analogous structures, providing a self-validating framework for the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₅H₁₄O₃, is a diaryl ether derivative featuring a ketone functionality.[1] The structural complexity of this molecule, characterized by two para-substituted benzene rings linked by an ether oxygen, presents a compelling case for NMR spectroscopic analysis. The interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetyl group (-COCH₃) across the phenoxy bridge significantly influences the electron density distribution within the aromatic systems. A thorough understanding of its NMR spectra is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry and drug discovery pipelines. This guide will provide a detailed roadmap for the complete ¹H and ¹³C NMR analysis of this compound.
Experimental Protocols: From Sample Preparation to Data Acquisition
A meticulously prepared sample and correctly set experimental parameters are the cornerstones of high-quality NMR data. The following protocols are designed to yield spectra with excellent resolution and signal-to-noise ratio.
Sample Preparation: Ensuring a Homogeneous Solution
-
Analyte Purity: Begin with a sample of this compound that is of high purity to avoid spectral contamination.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice of solvent for this non-polar to moderately polar compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a strong signal in a reasonable number of scans.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The presence of any particulate matter can degrade the quality of the magnetic field homogeneity (shimming).
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.16 ppm for ¹³C NMR) can be used for calibration.
NMR Spectrometer Setup and Data Acquisition Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for this molecule. |
| Pulse Program | Standard 90° pulse | Ensures uniform excitation of all protons. |
| Number of Scans (NS) | 16-32 | Provides a good signal-to-noise ratio for the given concentration. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons between scans, ensuring accurate integration. |
| Acquisition Time (AQ) | 3-4 seconds | Ensures good digital resolution of the signals. |
| Spectral Width (SW) | 12-15 ppm | Covers the expected chemical shift range for all protons. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Standard for a 400 MHz ¹H spectrometer. |
| Pulse Program | Proton-decoupled with NOE | Simplifies the spectrum to singlets for each unique carbon and enhances signal intensity. |
| Number of Scans (NS) | 1024-4096 | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for adequate relaxation of carbon nuclei, especially quaternary carbons. |
| Acquisition Time (AQ) | 1-2 seconds | Provides sufficient resolution for carbon signals. |
| Spectral Width (SW) | 200-220 ppm | Encompasses the full range of expected carbon chemical shifts. |
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the acetyl, methoxy, and aromatic protons. The chemical shifts are influenced by the electronic nature of the substituents.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-a (CH₃) | ~ 2.55 | Singlet | 3H | Protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| H-b (OCH₃) | ~ 3.85 | Singlet | 3H | Protons of the methoxy group are deshielded by the electronegative oxygen atom. |
| H-c / H-c' | ~ 7.00 | Doublet | 2H | Protons on the methoxy-substituted ring, ortho to the methoxy group. Shielded by the electron-donating methoxy group. |
| H-d / H-d' | ~ 7.10 | Doublet | 2H | Protons on the methoxy-substituted ring, meta to the methoxy group. Less shielded than H-c/H-c'. |
| H-e / H-e' | ~ 7.20 | Doublet | 2H | Protons on the acetyl-substituted ring, ortho to the phenoxy group. Shielded relative to H-f/H-f'. |
| H-f / H-f' | ~ 7.95 | Doublet | 2H | Protons on the acetyl-substituted ring, ortho to the acetyl group. Strongly deshielded by the anisotropic effect of the carbonyl group. |
Diagram of Predicted ¹H NMR Spectrum:
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-1 (C=O) | ~ 197.0 | The carbonyl carbon is highly deshielded. |
| C-2 (CH₃) | ~ 26.5 | The acetyl methyl carbon is in the typical aliphatic region. |
| C-3 (Ar-C) | ~ 131.0 | Quaternary carbon attached to the acetyl group. |
| C-4 / C-4' (Ar-CH) | ~ 130.5 | Aromatic carbons ortho to the acetyl group. |
| C-5 / C-5' (Ar-CH) | ~ 119.0 | Aromatic carbons meta to the acetyl group. |
| C-6 (Ar-C) | ~ 160.0 | Quaternary carbon attached to the ether oxygen. |
| C-7 (Ar-C) | ~ 150.0 | Quaternary carbon of the second ring attached to the ether oxygen. |
| C-8 / C-8' (Ar-CH) | ~ 121.0 | Aromatic carbons ortho to the ether oxygen on the second ring. |
| C-9 / C-9' (Ar-CH) | ~ 115.0 | Aromatic carbons meta to the ether oxygen on the second ring. |
| C-10 (Ar-C) | ~ 158.0 | Quaternary carbon attached to the methoxy group. |
| C-11 (OCH₃) | ~ 55.5 | The methoxy carbon is deshielded by the attached oxygen. |
Diagram of Key ¹³C NMR Chemical Shift Regions:
Mechanistic Insights: The Influence of Substituents
The electronic properties of the acetyl, phenoxy, and methoxy groups are key to understanding the observed (or predicted) chemical shifts.
-
Acetyl Group (-COCH₃): This is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance effect (mesomeric effect). This effect strongly deshields the ortho and para positions of the attached benzene ring. Consequently, the protons (H-f/f') and the carbon (C-1) directly attached to this group are shifted significantly downfield.
-
Phenoxy Group (-OPh): The ether oxygen is electron-donating through resonance, which tends to shield the attached aromatic ring. However, its effect is modulated by the substituents on the second phenyl ring.
-
Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions of its attached benzene ring. This leads to the upfield shift of protons H-c/c' and H-d/d' and their corresponding carbons.
The interplay of these effects results in the distinct chemical shifts observed for each proton and carbon, allowing for the complete and unambiguous assignment of the NMR spectra.
Conclusion: A Powerful Tool for Structural Elucidation
The comprehensive NMR analysis of this compound presented in this guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in the structural elucidation of complex organic molecules. By combining meticulous sample preparation, optimized data acquisition, and a thorough understanding of substituent effects, researchers can confidently identify and characterize this and similar diaryl ether ketones. The predicted spectral data and interpretations provided herein offer a robust framework for scientists and drug development professionals, facilitating their research and development endeavors.
References
-
Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Gowrisankar, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. Retrieved from [Link]
- Lahiri, G. K., et al. (2013). Iron catalysed nitrosation of olefins to oximes. Dalton Transactions, 42(44), 15634-15643.
- Wang, Y., et al. (2021). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Angewandte Chemie International Edition, 60(33), 18133-18140.
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
YouTube. (2021, September 7). NMR spectrum of acetophenone. Learning science. Retrieved from [Link]
- Kumar, A., & Akanksha. (2007). Multicomponent, solvent-free synthesis of β-aryl-β-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(50), 8849-8852.
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. It is designed for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical underpinnings of the molecule's spectral features, present a robust experimental protocol, and offer a detailed interpretation of the resulting spectrum, grounding our analysis in established spectroscopic principles.
Introduction: The Molecule and the Method
This compound (CAS No. 54916-28-8) is a diaryl ether derivative containing a ketone functional group.[1] Its structure presents several key features for IR spectroscopic analysis: an aromatic ketone system, an aryl-alkyl ether linkage, and substituted benzene rings. The specific arrangement and electronic interactions of these groups give rise to a unique vibrational fingerprint.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[2][3] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. For a vibration to be IR active, it must cause a change in the molecule's net dipole moment.[4][5] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides invaluable information about the functional groups present.
This guide will systematically deconstruct the IR spectrum of this compound, demonstrating how to extract high-confidence structural information from its spectral data.
Structural Analysis and Predicted Vibrational Modes
A prerequisite to spectral interpretation is a thorough understanding of the molecule's structure. The key functional groups that will dominate the IR spectrum are:
-
Aryl Ketone: The carbonyl group (C=O) is directly conjugated with a phenyl ring. This conjugation lowers the bond order of the C=O double bond, which in turn decreases the vibrational frequency compared to a simple aliphatic ketone.[6][7]
-
Aryl Ether: The C-O-C ether linkage connects two phenyl rings. Aryl ethers are characterized by two distinct C-O stretching bands: an asymmetric and a symmetric stretch, which are diagnostically useful.[8][9]
-
Substituted Aromatic Rings: The presence of two para-disubstituted benzene rings will give rise to characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching modes.
-
Alkyl Group: The methyl (CH₃) group of the acetyl moiety will exhibit characteristic C-H stretching and bending vibrations.
Based on this structure, we can predict the major absorption regions, which will be our focus during spectral analysis.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
3.1. Instrumentation and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
-
Sample Purity: Ensure the analyte, this compound, is of high purity (>98%) to prevent spectral interference from impurities.
-
Methodology: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A solid sample can be pressed directly onto the ATR crystal (typically diamond or zinc selenide).
-
Causality: ATR avoids the complexities of KBr pellet preparation, such as the potential for moisture contamination (which introduces a broad O-H band) and inhomogeneous sample distribution.
-
3.2. Step-by-Step Data Acquisition
-
Instrument Purge: Purge the spectrometer's sample compartment with dry air or nitrogen for at least 15 minutes.
-
Causality: This minimizes atmospheric water vapor and carbon dioxide, whose strong IR absorptions can obscure regions of the analyte's spectrum.
-
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This typically involves co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Causality: The background scan measures the instrumental and environmental contributions. It is later ratioed against the sample spectrum to produce a clean transmittance or absorbance spectrum of the analyte alone. This is a critical self-validating step.
-
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal. Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, ensuring a strong, high-quality signal.
-
-
Sample Spectrum: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically perform the background correction. The resulting spectrum should be displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
The workflow for this experimental procedure is visualized below.
Caption: Experimental workflow for FT-IR analysis using ATR.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The IR spectrum is typically analyzed in two main parts: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[10]
Functional Group Region (4000–1500 cm⁻¹)
-
C-H Stretching Vibrations (~3100-2850 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range, corresponding to the C-H bonds on the two phenyl rings.
-
Alkyl C-H Stretch: Absorptions corresponding to the methyl group (CH₃) will appear just below 3000 cm⁻¹, usually in the 2960–2850 cm⁻¹ range.[11] These are due to symmetric and asymmetric stretching modes.
-
-
Carbonyl (C=O) Stretching Vibration (~1680-1660 cm⁻¹):
-
This is one of the most intense and diagnostic peaks in the spectrum. For an aryl ketone like this compound, the C=O stretch is expected to be strong and sharp, appearing around 1680 cm⁻¹.[6][7] The conjugation with the phenyl ring weakens the double bond, shifting the peak to a lower wavenumber than that of a saturated ketone (which appears around 1715 cm⁻¹).[7][12]
-
-
Aromatic C=C Stretching Vibrations (~1600–1450 cm⁻¹):
-
The benzene rings give rise to several absorptions in this region due to in-plane C=C bond stretching. Typically, two or three bands of variable intensity are observed around 1600, 1580, and 1500 cm⁻¹.
-
Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal vibrations.[10]
-
Aryl Ether C-O-C Stretching (~1250 cm⁻¹ and ~1040 cm⁻¹):
-
The most significant feature in this region for this molecule is the ether linkage. Aryl alkyl ethers display two characteristic, strong absorptions.[9][13]
-
The asymmetric C-O-C stretch appears as a strong band around 1250 cm⁻¹.
-
The symmetric C-O-C stretch appears as a medium to strong band near 1040 cm⁻¹.
-
-
-
C-C-C Bending of the Ketone (~1300-1230 cm⁻¹):
-
Aromatic C-H Out-of-Plane Bending (~830 cm⁻¹):
-
The substitution pattern on the benzene rings gives rise to strong C-H "out-of-plane" bending vibrations. For 1,4-disubstituted (para) rings, a strong band is expected in the 850–800 cm⁻¹ range.
-
Summary of Key Spectroscopic Data
The following table summarizes the expected key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment | Functional Group |
| ~3080 - 3020 | Weak to Medium | C-H Aromatic Stretch | Aromatic Ring |
| ~2960 - 2850 | Weak | C-H Aliphatic Stretch (CH₃) | Acetyl Group |
| ~1680 | Strong, Sharp | C=O Stretch (Conjugated) | Aryl Ketone |
| ~1600, ~1500 | Medium to Strong | C=C In-Ring Stretch | Aromatic Rings |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Medium to Strong | Symmetric C-O-C Stretch | Aryl Ether |
| ~830 | Strong | C-H Out-of-Plane Bend (para-disubstituted) | Aromatic Rings |
Visualizing Molecular Vibrations
The diagram below illustrates the structure of this compound and highlights the key bonds responsible for the most prominent IR absorptions.
Caption: Key IR-active functional groups and bonds in the molecule.
Conclusion
The infrared spectrum of this compound is rich with information, providing a clear and unambiguous fingerprint of its molecular structure. By systematically analyzing the key absorption bands—particularly the strong aryl ketone C=O stretch around 1680 cm⁻¹ and the characteristic dual C-O-C stretches of the aryl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹—one can confidently confirm the presence of these core functional groups. This guide has provided the theoretical basis, a robust experimental framework, and a detailed interpretive strategy, empowering researchers to leverage FT-IR spectroscopy for high-confidence chemical characterization.
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A Technical Guide to the Mass Spectrometric Analysis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is a diaryl ether and ketone derivative with applications as a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural characterization is paramount for quality control, reaction monitoring, and metabolite identification in drug development workflows. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
This guide provides an in-depth examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ).[3][4] We will explore the predictable fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices and the interpretation of the resulting mass spectra are explained from a field-proven perspective, equipping researchers with the necessary insights for confident structural elucidation.
Foundational Principles of Ionization: EI vs. ESI
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The method dictates the type of ions generated and the extent of fragmentation observed, providing complementary information.
-
Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich with structural information, though the intact molecular ion may be of low abundance or absent.[5][6] EI is exceptionally useful for structural confirmation of relatively nonpolar, thermally stable compounds analyzed via Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers analytes from a liquid phase to the gas phase as intact, charged ions.[6] It typically generates protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal in-source fragmentation.[6][7] This makes it ideal for determining the molecular weight of thermally labile or polar compounds. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced (Collision-Induced Dissociation, CID) to elicit structural information from a selected precursor ion.
For a complete characterization of this compound, employing both EI and ESI methodologies is recommended to leverage their complementary strengths: EI for detailed structural fingerprinting and ESI for unambiguous molecular weight determination and targeted fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Under EI conditions, the molecule is expected to fragment along predictable pathways dictated by the stability of the resulting ions and neutral losses. The structure contains two key motifs that will govern its fragmentation: the aromatic ketone (acetophenone) and the diaryl ether linkage.
Expected Fragmentation Pathways
-
Molecular Ion (M⁺•): The initial ionization event will produce a radical cation at m/z 242 , corresponding to the intact molecule.
-
Alpha (α) Cleavage: The most favorable initial fragmentation for aromatic ketones is the cleavage of the bond adjacent to the carbonyl group (α-cleavage).[8][9][10] Loss of a methyl radical (•CH₃; 15 Da) results in the formation of a highly stable, resonance-stabilized acylium ion at m/z 227 . This is predicted to be the base peak or one of the most abundant ions in the spectrum.
-
Neutral Loss of Carbon Monoxide (CO): Acylium ions frequently undergo a subsequent loss of a neutral carbon monoxide molecule (CO; 28 Da).[11] The fragment at m/z 227 is expected to lose CO to produce an ion at m/z 199 .
-
Ether Bond Cleavage: The diaryl ether bond represents another potential cleavage point. Cleavage can occur on either side of the ether oxygen, leading to several possible fragment ions. For example, cleavage of the C-O bond can yield an ion at m/z 123 ([C₇H₇O₂]⁺) corresponding to the methoxyphenoxy cation, or an ion at m/z 120 ([C₈H₈O]⁺•) corresponding to the acetylphenyl radical cation.
-
Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the phenyl ring can generate an acetyl cation ([CH₃CO]⁺) at m/z 43 .[9]
Diagram of Proposed EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Key EI Fragments
| m/z | Proposed Ion Structure | Fragmentation Step | Predicted Relative Abundance |
| 242 | [C₁₅H₁₄O₃]⁺• | Molecular Ion | Moderate to Low |
| 227 | [C₁₄H₁₁O₃]⁺ | Loss of •CH₃ (α-cleavage) | High (likely Base Peak) |
| 199 | [C₁₃H₁₁O₂]⁺ | Loss of CO from m/z 227 | Moderate |
| 123 | [C₇H₇O₂]⁺ | Ether Bond Cleavage | Moderate to Low |
| 120 | [C₈H₈O]⁺• | Ether Bond Cleavage | Moderate to Low |
| 43 | [C₂H₃O]⁺ | Acetyl Cation | Moderate |
Experimental Protocol: Gas Chromatography-EI-Mass Spectrometry (GC-EI-MS)
This protocol outlines a standard approach for analyzing the target compound. Optimization may be required based on the specific instrumentation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL.
-
Transfer 1 mL of the working solution to a 2 mL autosampler vial.
-
-
GC Parameters (Illustrative):
-
Injector: Split/Splitless, operated in splitless mode at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis
ESI is the method of choice for confirming the molecular weight and probing specific fragmentation pathways using MS/MS, especially when the analyte is part of a complex mixture analyzed by Liquid Chromatography (LC).
Ion Formation and Precursor Selection
In positive ion mode ESI, the compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 243 . The carbonyl oxygen is the most likely site of protonation due to its high basicity.[12] Sodium adducts, [M+Na]⁺, at m/z 265 may also be observed, particularly if there are trace sodium salts in the solvent or sample. For MS/MS analysis, the [M+H]⁺ ion at m/z 243 would be isolated in the first stage of the mass spectrometer.
Expected Collision-Induced Dissociation (CID) Fragmentation
The isolated m/z 243 precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical-driven fragmentation in EI.
-
Cleavage of the Ether Linkage: The protonated ether linkage is a common point of fragmentation. Cleavage of the C-O bond can result in the formation of a protonated acetylphenol ion at m/z 137 and a neutral methoxyphenol molecule.
-
Loss of Neutral Molecules: Loss of small, stable neutral molecules is a common pathway. For instance, the loss of a neutral ketene molecule (CH₂=C=O) from the acetyl end is a possibility.
Experimental Protocol: Liquid Chromatography-ESI-MS/MS (LC-ESI-MS/MS)
This workflow is designed for the sensitive detection and structural confirmation of the analyte in complex matrices.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile) to a working concentration of 0.1-1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
LC Parameters (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350°C.
-
Data Acquisition:
-
Full Scan (MS1): Scan from m/z 100-400 to identify the [M+H]⁺ precursor at m/z 243.
-
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 243 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
-
Diagram of a Standard LC-MS Experimental Workflow
Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of fragmentation can be applied to predict and interpret mass spectra. EI-MS provides a rich structural fingerprint dominated by a characteristic α-cleavage to form the m/z 227 acylium ion. Complementarily, ESI-MS/MS offers unambiguous molecular weight confirmation (m/z 243 for [M+H]⁺) and allows for controlled fragmentation studies to probe the molecular structure. By leveraging both techniques, researchers in pharmaceutical and chemical development can achieve confident and comprehensive characterization of this important synthetic intermediate.
References
- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.
- StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone.
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PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from National Center for Biotechnology Information. [Link]
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- (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
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Wikipedia. Electron ionization. Retrieved from Wikipedia. [Link]
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Kertesz, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]
-
Pápai, Z., et al. (2011). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. European Journal of Mass Spectrometry, 17(3), 237-43. [Link]
-
Hu, N., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369-76. [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from Chemistry LibreTexts. [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from Scribd. [Link]
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1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one physical properties
An In-depth Technical Guide to the Physical Properties of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction
This compound, also known by its synonym 4'-(4-Methoxyphenoxy)acetophenone, is a diaryl ether derivative with significant utility as a versatile building block in organic synthesis.[1] Its molecular architecture, featuring a ketone and a methoxy-substituted phenoxy group, imparts a unique combination of reactivity and stability. This makes it a valuable intermediate in the development of novel pharmaceutical agents, particularly in the synthesis of anti-inflammatory and analgesic drugs, as well as in material science for creating advanced polymers and coatings.[1] This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in established analytical techniques, to support its application in research and development.
Core Molecular and Physicochemical Characteristics
The fundamental identity and physical nature of a compound are the bedrock of its application. The properties outlined below dictate its handling, storage, and behavior in various chemical environments.
Compound Identification
A consistent and unambiguous identification is critical for regulatory compliance and scientific accuracy.
| Identifier | Value | Source |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [2] |
| CAS Number | 54916-28-8 | [2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC | [2] |
| InChIKey | ICXPZMQQZWKKMN-UHFFFAOYSA-N | [2] |
Physical State and Thermal Properties
These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Comments | Source |
| Appearance | Cream-colored amorphous powder | Solid at standard temperature and pressure. | [1] |
| Melting Point | 55-61 °C | The range suggests a typical purity level for a commercial-grade reagent. A sharper range would indicate higher purity. | [1] |
| Boiling Point | Not available | Data is not readily found in standard databases, suggesting the compound may decompose at higher temperatures under atmospheric pressure. | |
| Storage Conditions | Store at 0-8°C | Recommended to ensure long-term stability and prevent degradation. | [1] |
The melting point is a crucial first indicator of purity. A broad melting range, such as the one cited, often implies the presence of residual solvents or synthetic byproducts. For applications requiring high purity, such as in drug development, recrystallization would be a necessary purification step to narrow this range.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms. Key expected signals include:
-
A singlet around δ 2.5 ppm, integrating to 3H, corresponding to the acetyl methyl group (-C(O)CH₃).
-
A singlet around δ 3.8 ppm, integrating to 3H, for the methoxy group protons (-OCH₃).
-
A series of doublets and multiplets in the aromatic region (δ 6.8-8.0 ppm), integrating to 8H in total, corresponding to the two para-disubstituted benzene rings. The protons on the acetyl-bearing ring will likely appear further downfield due to the deshielding effect of the carbonyl group.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Expected signals include:
-
A signal downfield around δ 197 ppm for the carbonyl carbon.
-
Multiple signals in the range of δ 114-164 ppm for the aromatic carbons, including the ether-linked carbons.
-
A signal around δ 55 ppm for the methoxy carbon.
-
A signal upfield around δ 26 ppm for the acetyl methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the key diagnostic peaks are:
-
~1680 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
~1240 cm⁻¹: A strong absorption corresponding to the asymmetric C-O-C (ether) stretch.
-
~3000-3100 cm⁻¹: Medium to weak bands from the aromatic C-H stretching vibrations.
-
~2850-2960 cm⁻¹: Weak bands from the aliphatic C-H stretching of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information from fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 242.27, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment is expected at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant fragmentation would be the cleavage of the acyl group, leading to a fragment at m/z = 199, representing the [M-CH₃CO]⁺ ion.
Experimental Protocols for Property Determination
The following protocols describe standard laboratory procedures for verifying the physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol provides a reliable method for determining the melting point range, a key indicator of purity.
Causality: A slow, controlled heating rate is essential for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.
Protocol:
-
Sample Preparation: Finely crush a small amount of the cream-colored powder on a watch glass using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Measurement:
-
Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 35 °C).
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. A range greater than 2 °C suggests the need for further purification.
Qualitative Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility. This protocol tests the compound's solubility in a range of solvents from polar (water) to non-polar (hexane) to establish its polarity profile.
Protocol:
-
Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Solute Addition: Add approximately 10 mg of the compound to each test tube.
-
Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.
-
Heating (Optional): Gently warm the tubes containing insoluble or partially soluble samples to observe any change in solubility with temperature.
-
Interpretation: Based on its structure, the compound is expected to be insoluble in water and hexane, but soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone.
Visualization and Data Structures
Visual aids are indispensable for contextualizing structural and procedural information.
Molecular Structure
Caption: 2D structure of this compound.
Analytical Workflow
Caption: Standard workflow for the physical and structural characterization.
Conclusion
This compound is a solid, cream-colored compound with a melting point of 55-61 °C.[1] Its identity and structural integrity are best confirmed through a combination of NMR, IR, and mass spectrometry, which align with its known molecular formula of C₁₅H₁₄O₃.[1][2] The physical properties detailed in this guide serve as a critical reference for researchers, scientists, and drug development professionals, enabling its effective and reliable use in synthesis and material science applications. A thorough understanding and verification of these properties are paramount to ensuring reproducibility and success in experimental design.
References
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An In-depth Technical Guide to the Solubility of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known by synonyms such as 4'-(4-Methoxyphenoxy)acetophenone, is a versatile aromatic ketone with significant applications across multiple scientific disciplines.[1][2][3] Its molecular structure, featuring a diaryl ether linkage, makes it a valuable intermediate and building block in the synthesis of more complex molecules.[1][4] This compound serves as a key precursor in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, as well as in the formulation of advanced polymers and coatings in materials science.[1][4] Furthermore, it finds use in the agrochemical and cosmetic industries.[1][4]
Given its integral role in these fields, a thorough understanding of the solubility of this compound is paramount. Solubility is a critical physicochemical property that governs the compound's behavior in both chemical and biological systems. In drug development, aqueous solubility directly impacts formulation strategies and bioavailability.[5][6] In organic synthesis, solvent selection dictates reaction kinetics, purification, and yield. This guide provides a comprehensive technical overview of the solubility of this compound, detailing its physicochemical properties, the theoretical principles governing its solubility, and robust experimental methodologies for its precise determination.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54916-28-8 | [1][7] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][7] |
| Molecular Weight | 242.27 g/mol | [1][7] |
| Appearance | Cream colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
| XLogP3 | 3.3 | [7] |
The structure of this compound contains several functional groups that dictate its solubility profile:
-
Two Phenyl Rings: These large, nonpolar aromatic systems contribute to the molecule's hydrophobic character, suggesting poor solubility in polar solvents like water.
-
Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.
-
Ketone Group (C=O): The carbonyl group is polar and a strong hydrogen bond acceptor, which can enhance solubility in polar protic solvents.[8]
-
Methoxy Group (-OCH₃): This group adds a slight polar character and can also accept hydrogen bonds.
The widely used principle of "like dissolves like" provides a foundational framework for predicting solubility.[9][10] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Given the predominantly nonpolar nature of its large aromatic core, this compound is expected to exhibit limited solubility in water but greater solubility in organic solvents. The solubility of aromatic ketones generally decreases as the size of the alkyl or aryl groups increases, which reduces the influence of the polar carbonyl group.[11][12]
Caption: Logical relationship between molecular structure and predicted solubility.
Qualitative Solubility in Common Solvents
Based on its structure, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions are essential for selecting appropriate solvents for synthesis, purification, and analysis.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic aromatic structure outweighs the polarity of the functional groups.[8][11] |
| Methanol/Ethanol | Polar Protic | Sparingly Soluble to Soluble | The alcohol's alkyl chain can interact with the aromatic rings, while its hydroxyl group can hydrogen bond with the ketone and ether oxygens. |
| Acetone | Polar Aprotic | Soluble | As a ketone, acetone shares structural similarity and polarity, facilitating dissolution. |
| Dichloromethane | Polar Aprotic | Soluble | Its polarity is suitable for solvating the polar groups without being hindered by hydrogen bonding networks. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether linkage in THF is compatible with the diaryl ether in the solute. |
| Toluene | Nonpolar | Soluble | The aromatic nature of toluene allows for effective π-stacking interactions with the phenyl rings of the solute. |
| Hexane | Nonpolar | Sparingly Soluble | While nonpolar, hexane lacks the aromatic character to effectively solvate the large phenyl groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, precise quantitative data requires empirical measurement. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[13][14]
Protocol: Shake-Flask Method
This protocol outlines the steps for determining the aqueous solubility of this compound.
1. Materials and Reagents:
-
This compound (≥98% purity)[1]
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4 for biological relevance)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC-UV)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[15]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5][14] The agitation ensures continuous mixing between the solid and liquid phases.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For rigorous removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.
3. Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus a series of known standard concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. The result is typically expressed in µg/mL or µM.
Caption: Experimental workflow for the Shake-Flask solubility method.
Advanced Methodologies: Potentiometric Titration
For ionizable compounds, pH has a profound effect on solubility. While this compound is a neutral molecule and not expected to exhibit significant pH-dependent solubility, understanding advanced techniques like potentiometric titration is crucial for drug development professionals who frequently work with weak acids and bases.[16]
This method involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH.[16] By analyzing the titration curve, one can determine the intrinsic solubility (S₀) of the neutral species and the pKa.[16] For a compound like the one , this method would primarily confirm its non-ionizable nature across a physiological pH range.
Conclusion
This compound is a hydrophobic molecule whose solubility is dictated by its large aromatic framework. It exhibits poor solubility in aqueous media but is readily soluble in a variety of common polar aprotic and nonpolar organic solvents. This profile is a direct consequence of the "like dissolves like" principle, where its structural features favor interactions with organic solvent molecules over the highly structured hydrogen-bonding network of water.
For researchers in drug development, organic synthesis, and materials science, a quantitative understanding of this compound's solubility is not merely academic but a practical necessity. The Shake-Flask method remains the definitive technique for obtaining reliable thermodynamic solubility data, which is essential for designing robust synthetic protocols, developing effective drug delivery systems, and creating homogeneous material formulations. The methodologies and principles detailed in this guide provide a rigorous framework for the accurate characterization and confident application of this compound.
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An In-Depth Technical Guide to the Melting Point of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a ketone and ether, presents a molecular scaffold of interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physicochemical properties.[1][2] Among these, the melting point stands as a critical parameter, serving as a primary indicator of purity and a key piece of data for identification. This guide provides a comprehensive overview of the melting point of this compound, detailing a rigorous protocol for its determination and exploring the underlying scientific principles that govern this phase transition.
Physicochemical Properties of this compound
A summary of the key identifiers and reported physical properties for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [3][4] |
| CAS Number | 54916-28-8 | [3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |
| Molecular Weight | 242.27 g/mol | [3][4] |
| Reported Melting Point | 55-61 °C | Chem-Impex |
The Scientific Principles of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state.[5] This phase change occurs when the thermal energy supplied to the substance overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[6][7] Several factors intrinsic to the molecule and its environment influence this temperature.
Key Influential Factors:
-
Intermolecular Forces: The strength of the forces between molecules, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, is a primary determinant of the melting point.[6][8][9][10] Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.[6][9][10]
-
Molecular Size and Symmetry: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger van der Waals forces.[10] Molecular symmetry also plays a crucial role; highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[10][11]
-
Purity (Melting Point Depression): The presence of impurities disrupts the uniform crystal lattice structure of a solid.[7][12][13][14] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impure substances exhibit a lower melting point and a broader melting range compared to their pure counterparts.[7][12][13][14][15] This phenomenon, known as melting point depression, is a fundamental concept used to assess the purity of a compound.[7][12][13][14]
The following diagram illustrates the logical relationship between sample purity and the observed melting point characteristics.
Caption: Relationship between sample purity and melting point characteristics.
Experimental Protocol for Melting Point Determination
The capillary method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[16]
Materials and Apparatus:
-
This compound (sample)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated) or digital temperature probe
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.[16]
-
Place a small amount of the crystalline sample into a clean, dry mortar.
-
Gently grind the sample into a fine, homogeneous powder using the pestle. This ensures uniform heat transfer within the sample.[16]
-
-
Loading the Capillary Tube:
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough estimate.[15][17]
-
For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily.
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.[17] A slow heating rate is crucial for an accurate determination.[5]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[6][17]
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the completion of melting).[6][17]
-
The recorded melting point should be expressed as a range from the onset to the completion of melting.
-
For self-validation, it is recommended to perform the measurement in triplicate.
-
The following diagram outlines the workflow for the experimental determination of the melting point.
Caption: Workflow for capillary melting point determination.
Interpretation of Results
A sharp melting point range (typically 0.5-1.0 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.[15] The experimentally determined melting point range for a synthesized batch of this compound should be compared with the literature or reference values. A value that is depressed and broad would necessitate further purification steps, such as recrystallization, to improve the sample's purity.
Conclusion
The melting point is a fundamental and indispensable physical property for the characterization of this compound. Its accurate determination, guided by a robust understanding of the underlying scientific principles and a meticulous experimental protocol, is essential for ensuring the identity and purity of the compound in research, development, and quality control settings. A sharp melting range within the expected literature value provides strong evidence of a pure sample, which is a critical prerequisite for its application in the synthesis of novel pharmaceutical agents and advanced materials.
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An In-Depth Technical Guide to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: Synthesis, Characterization, and Applications
Introduction: The Significance of Diaryl Ether Ketones
The diaryl ether ketone motif is a cornerstone in the architecture of a diverse array of functionally significant organic molecules. This structural unit, characterized by two aromatic rings linked by an ether oxygen, imparts a unique combination of chemical stability, conformational flexibility, and electronic properties. These attributes make diaryl ether ketones highly valuable as key intermediates and building blocks in various scientific and industrial domains.[1]
Within this important class of compounds, 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known as 4-acetyl-4'-methoxydiphenyl ether, stands out as a versatile precursor. Its molecular structure combines the diaryl ether core with a reactive acetyl group, opening avenues for a wide range of chemical transformations. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. The key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54916-28-8 | [2] |
| Molecular Formula | C15H14O3 | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [2] |
| Synonyms | 4-Acetyl-4'-methoxydiphenyl ether, 4'-(4-Methoxyphenoxy)acetophenone |
Spectroscopic analysis provides the definitive structural confirmation of this compound. While publicly available spectra are limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the acetyl group protons. The protons on the phenyl ring bearing the acetyl group will likely appear as two doublets in the downfield region due to the electron-withdrawing effect of the carbonyl group. The protons on the methoxy-substituted ring will also likely appear as two doublets, but at a slightly more upfield position. The methoxy protons will present as a sharp singlet, and the acetyl protons as another sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted carbons), the methoxy carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. Other characteristic peaks will include C-O-C stretching vibrations of the diaryl ether linkage and C-H stretching and bending vibrations of the aromatic rings and the methyl groups.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the ether linkage and the acetyl group.
Synthetic Methodologies: A Tale of Two Reactions
The synthesis of this compound primarily revolves around the formation of the central diaryl ether bond. Two classical and robust reactions are predominantly employed for this purpose: the Ullmann condensation and nucleophilic aromatic substitution. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
Ullmann Condensation: The Copper-Catalyzed Classic
The Ullmann condensation is a long-established and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3] In the context of synthesizing this compound, this would typically involve the coupling of 4-hydroxyacetophenone with a 4-haloanisole (e.g., 4-bromoanisole or 4-iodoanisole).
Causality Behind Experimental Choices: The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.[3] The choice of a high-boiling solvent is necessary to overcome the activation energy of the reaction. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The copper catalyst, often in the form of copper(I) salts or copper metal itself, facilitates the coupling by coordinating to the reactants and enabling the C-O bond formation.
Self-Validating Protocol: Ullmann Condensation
Reactants:
-
4-Hydroxyacetophenone
-
4-Bromoanisole
-
Potassium carbonate (or another suitable base)
-
Copper(I) iodide (or other copper catalyst)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
Step-by-Step Methodology:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone, 4-bromoanisole, potassium carbonate, and copper(I) iodide.
-
Add the solvent (e.g., DMF) and stir the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Caption: Ullmann Condensation Workflow for this compound.
Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative
Nucleophilic aromatic substitution (SNAr) provides another efficient route to diaryl ethers. This reaction typically involves an electron-deficient aryl halide reacting with a nucleophile.[4] For the synthesis of our target molecule, this would entail the reaction of 4-fluoroacetophenone (an activated aryl halide due to the electron-withdrawing acetyl group) with 4-methoxyphenol in the presence of a base.
Causality Behind Experimental Choices: The success of an SNAr reaction hinges on the presence of a good leaving group (fluoride is excellent in this regard) and an electron-withdrawing group (the acetyl group) positioned ortho or para to the leaving group. This electronic arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5] A base is necessary to deprotonate the 4-methoxyphenol, generating the active nucleophile. A polar aprotic solvent is typically used to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
Self-Validating Protocol: Nucleophilic Aromatic Substitution
Reactants:
-
4-Fluoroacetophenone
-
4-Methoxyphenol
-
Potassium carbonate (or another suitable base)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
In a reaction vessel, combine 4-fluoroacetophenone, 4-methoxyphenol, and an excess of potassium carbonate.
-
Add a polar aprotic solvent such as DMSO or DMF.
-
Heat the mixture with stirring, typically at a temperature between 100 and 150 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash it with water.
-
Dry the crude product and purify it by recrystallization or column chromatography to yield pure this compound.[4]
Caption: Nucleophilic Aromatic Substitution Workflow.
Field-Proven Applications: A Molecule of Diverse Utility
This compound is not merely a synthetic curiosity; it serves as a valuable intermediate in several key areas of chemical science and industry.
1. Pharmaceutical Development: The diaryl ether ketone scaffold is a privileged structure in medicinal chemistry. This compound is a key building block in the synthesis of more complex molecules with potential therapeutic activities.[1] It has been identified as an intermediate in the development of anti-inflammatory and analgesic drugs. The acetyl group provides a convenient handle for further functionalization, allowing for the construction of a diverse library of compounds for biological screening.
2. Materials Science: In the realm of materials science, this compound finds use in the formulation of advanced polymers and coatings.[1] The rigid diaryl ether unit can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The polarity imparted by the ketone and ether functionalities can also influence the solubility and processing characteristics of these materials.
3. Agrochemicals: The agrochemical industry also utilizes this compound as a precursor in the synthesis of novel herbicides and pesticides.[1] The specific structural features of this molecule can be tailored to interact with biological targets in pests and weeds, leading to the development of more effective crop protection agents.
4. Organic Synthesis: Beyond its direct applications, this diaryl ether ketone is a versatile building block in general organic synthesis.[1] The acetyl group can be readily transformed into a variety of other functional groups, such as alcohols, amines, and alkenes, providing access to a wide range of more complex molecular architectures.
Conclusion: A Versatile and Enduringly Relevant Molecule
This compound exemplifies the utility and importance of the diaryl ether ketone class of compounds. Its synthesis, achievable through robust and well-understood methodologies like the Ullmann condensation and nucleophilic aromatic substitution, provides a reliable source of this valuable intermediate. Its diverse applications in pharmaceuticals, materials science, and agrochemicals underscore its significance as a versatile building block. As the demand for novel and functional molecules continues to grow, the importance of foundational compounds like this compound in enabling innovation is set to endure.
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Aromatic Substitution. Vapourtec. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a diaryl ether ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif is a cornerstone in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential biological activities and applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Diaryl Ether Ketone Scaffold
The diaryl ether linkage is a prevalent structural feature in a multitude of biologically active natural products and synthetic molecules. This motif imparts a unique combination of conformational flexibility and chemical stability, making it a privileged scaffold in drug design. When coupled with a ketone functionality, as seen in this compound, the resulting molecule becomes a versatile building block for a diverse array of more complex chemical entities.
This compound, also known by its synonym 4'-(4-methoxyphenoxy)acetophenone, possesses the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol .[1][2][3] Its physical form is typically a cream-colored amorphous powder with a melting point in the range of 55-61 °C.[2] The presence of two aromatic rings linked by an ether oxygen, with one ring bearing a methoxy group and the other an acetyl group, provides multiple sites for chemical modification, allowing for the exploration of a vast chemical space in the pursuit of novel bioactive compounds. This guide will delve into the synthetic pathways to access this molecule, the analytical techniques for its robust characterization, and the existing evidence that points towards its potential as a valuable intermediate in pharmaceutical and agrochemical research.[2]
Synthetic Routes and Methodologies
The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the diaryl ether bond or the introduction of the acetyl group. The two most prominent and logical synthetic strategies are the Ullmann condensation and the Friedel-Crafts acylation.
Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4] In the context of synthesizing our target molecule, this would involve the coupling of a halogenated acetophenone with a methoxyphenol.
Proposed Experimental Protocol:
-
Reactants: 4-Chloroacetophenone (1 equivalent), 4-methoxyphenol (1.2 equivalents), potassium carbonate (K2CO3) (2 equivalents), and copper(I) iodide (CuI) (0.1 equivalents).
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone, 4-methoxyphenol, potassium carbonate, and copper(I) iodide.
-
Add the solvent (DMF) and stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to a temperature of 120-140 °C and maintain it under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of 4-methoxyphenol helps to drive the reaction to completion.
-
Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.[4]
-
High-boiling polar aprotic solvents are necessary to facilitate the reaction, which often requires elevated temperatures.[4]
Caption: Ullmann Condensation for the synthesis of the target compound.
Friedel-Crafts Acylation: Introducing the Acetyl Group
An alternative and equally viable synthetic route is the Friedel-Crafts acylation of a pre-formed diaryl ether.[1] This approach involves the reaction of 4-phenoxyanisole with an acetylating agent in the presence of a Lewis acid catalyst.
Proposed Experimental Protocol:
-
Reactants: 4-Phenoxyanisole (1 equivalent), acetyl chloride (1.1 equivalents), and anhydrous aluminum chloride (AlCl3) (1.2 equivalents).
-
Solvent: A non-polar, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS2).
-
Procedure:
-
To a flame-dried three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride and the solvent (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of 4-phenoxyanisole in DCM dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the desired product.
-
Causality Behind Experimental Choices:
-
Anhydrous aluminum chloride is a strong Lewis acid that activates the acetyl chloride to form the electrophilic acylium ion.[1]
-
The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
-
The work-up with acidic ice water is necessary to decompose the aluminum chloride complex with the product ketone.
Caption: Friedel-Crafts Acylation route to the target compound.
Spectroscopic Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative, revealing the distinct electronic environments of the protons in the molecule.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.9 (d) | Doublet | 2H | Protons ortho to the acetyl group |
| Aromatic Protons | ~7.0 (d) | Doublet | 2H | Protons meta to the acetyl group |
| Aromatic Protons | ~6.9 (m) | Multiplet | 4H | Protons of the methoxyphenoxy ring |
| Methoxy Protons | ~3.8 (s) | Singlet | 3H | -OCH₃ |
| Acetyl Protons | ~2.5 (s) | Singlet | 3H | -COCH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will corroborate the structure by showing the resonances for all 15 carbon atoms.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~197 | C=O |
| Aromatic Carbons | ~163, 158, 155, 132, 121, 119, 115 | Aromatic C-O and C-C |
| Methoxy Carbon | ~55 | -OCH₃ |
| Acetyl Carbon | ~26 | -COCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| Strong, sharp peak | ~1680 | C=O (Aryl Ketone) |
| Medium to strong peaks | ~1600, ~1500 | C=C (Aromatic) |
| Strong, sharp peak | ~1240 | C-O (Aryl Ether) |
| Medium peaks | ~3050-3000 | C-H (Aromatic) |
| Medium peaks | ~2950-2850 | C-H (Aliphatic) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 242, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the acetyl moiety, resulting in a peak at m/z = 227 (M-15).
-
Cleavage of the acyl group, leading to a fragment at m/z = 199 (M-43).
-
Fragmentation of the diaryl ether bond.
-
Potential Biological Activities and Therapeutic Applications
The diaryl ether ketone scaffold is a recurring motif in compounds with a wide range of biological activities. While specific studies on this compound are limited in the public domain, the known pharmacological profiles of structurally related molecules provide compelling reasons to investigate its therapeutic potential.
Anti-inflammatory and Analgesic Potential
Numerous derivatives of acetophenone and diaryl ethers have demonstrated significant anti-inflammatory and analgesic properties.[6][7][8][9][10][11][12] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The structural features of this compound make it an attractive candidate for derivatization to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
Proposed In Vitro Anti-inflammatory Assay:
-
Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
-
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with NO production.
-
A known anti-inflammatory drug, such as dexamethasone, should be used as a positive control.
-
-
Endpoint: Determination of the IC₅₀ value, the concentration at which the compound inhibits 50% of NO production.
Cytotoxic and Anticancer Activity
Derivatives of both acetophenone and diaryl ethers have been reported to exhibit cytotoxic effects against various cancer cell lines.[13][14][15][16][17] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The core structure of this compound serves as an excellent starting point for the synthesis of novel compounds with potential anticancer activity.
Proposed In Vitro Cytotoxicity Assay:
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Endpoint: Calculation of the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its versatile diaryl ether ketone scaffold. The synthetic routes to this compound are well-established in the principles of organic chemistry, with the Ullmann condensation and Friedel-Crafts acylation offering reliable methods for its preparation. Its structure is readily characterizable by modern spectroscopic techniques.
The true potential of this compound lies in its role as a key intermediate for the development of novel therapeutic agents. Based on the pharmacological activities of related compounds, future research should focus on the synthesis of a library of derivatives of this compound and their systematic evaluation for anti-inflammatory, analgesic, and anticancer activities. Such studies will undoubtedly contribute to the advancement of drug discovery and the development of new and effective treatments for a range of human diseases.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Retrieved from [Link]
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Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
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MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
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ResearchGate. (2019, March 10). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Retrieved from [Link]
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PubMed. (1997, September). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Retrieved from [Link]
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PubMed. (2013, October 1). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Retrieved from [Link]
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USA Chemical Suppliers. (n.d.). 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA. Retrieved from [Link]
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MDPI. (2022, November 30). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (2026, January 7). (PDF) Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
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MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
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bioRxiv. (2025, January 25). In vitro antioxidant and anti-inflammatory activities, total phenolic and flavonoid contents of Anadenanthera colubrina from Northern Peru. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth investigation of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a versatile aromatic ketone with significant potential in various scientific domains. The document delineates the compound's fundamental physicochemical properties, outlines a detailed methodology for its synthesis via Friedel-Crafts acylation, and presents a thorough guide to its structural elucidation using modern spectroscopic techniques. Furthermore, this guide explores its current and prospective applications in pharmaceutical development, material science, and agrochemical synthesis, offering a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction and Compound Profile
This compound (CAS No: 54916-28-8) is an organic compound classified as an aromatic ketone and a diaryl ether.[1][2][3] Its structure features a central phenoxy linkage connecting a p-methoxyphenyl group and an acetylphenyl group. This unique arrangement of functional groups imparts valuable chemical reactivity and stability, making it a crucial intermediate and building block in organic synthesis.[4] Its synonyms include 4-Acetyl-4'-methoxydiphenyl ether and 4-(4-Methoxyphenoxy)acetophenone.[5][6] The compound's utility spans from the synthesis of complex pharmaceutical agents to the formulation of advanced polymers and agrochemicals.[4]
Physicochemical and Spectroscopic Data
The intrinsic properties of this compound are fundamental to its handling, reactivity, and analytical characterization.
Physical and Chemical Properties
A summary of the key physicochemical data is presented below. Aromatic ketones are generally insoluble in water but soluble in common organic solvents.[1][7]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [5][8] |
| Molecular Weight | 242.27 g/mol | [5][8] |
| CAS Number | 54916-28-8 | [5] |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [5][8] |
| Appearance | White to off-white solid | [9] |
| Storage | Sealed in dry, Room Temperature | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. The expected data from key analytical techniques are summarized below.[8][10]
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy (-OCH₃) group, and a singlet for the acetyl (-COCH₃) methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including oxygen-substituted carbons), the methoxy carbon, and the methyl carbon.[8] |
| IR Spectroscopy | Characteristic absorption bands for C=O (ketone), C-O-C (ether), aromatic C=C, and C-H bonds.[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z = 242.27) and predictable fragmentation patterns.[8] |
Synthesis and Purification
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methoxydiphenyl ether.[1][11] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the electron-rich aromatic ring.[12]
Synthesis Workflow
The overall workflow for the synthesis and subsequent purification is depicted below.
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Methodological & Application
Application Note: Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one via Friedel-Crafts Acylation
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its core structure, featuring a diaryl ether linkage and a ketone functional group, serves as a key building block for the synthesis of more complex, biologically active molecules. The Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction for the formation of aryl ketones, making it an ideal method for the synthesis of this target compound.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound using this classic and reliable reaction.
Reaction Principle: The Friedel-Crafts Acylation
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[4] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[5][6] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone product is deactivated towards further substitution, thus preventing polysubstitution.[3][6]
The mechanism for the acylation of 4-methoxyphenoxybenzene is outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion.[5][7]
-
Electrophilic Attack: The electron-rich 4-methoxyphenoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[4][5] The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required due to complexation with the product ketone.[4]
Experimental Protocol
This protocol details the synthesis of this compound from 4-methoxyphenoxybenzene and acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Methoxyphenoxybenzene | C₁₃H₁₂O₂ | 200.23 | 10.0 g (49.9 mmol) | ≥98% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.3 g (54.9 mmol) | ≥99% |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.3 g (3.8 mL, 54.9 mmol) | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | Concentrated (37%) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Aqueous Solution |
| Brine | NaCl | 58.44 | 50 mL | Saturated Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | |
| Crushed Ice | H₂O | 18.02 | 100 g |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 100 mL dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (7.3 g, 54.9 mmol) and 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.
-
Addition of Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (3.8 mL, 54.9 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[8]
-
Addition of Substrate: In the same dropping funnel, prepare a solution of 4-methoxyphenoxybenzene (10.0 g, 49.9 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[8][9] This step should be performed in a fume hood as HCl gas will be evolved. Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.[9][10]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with two 25 mL portions of DCM.[9][10]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment and avoid inhalation of dust.[3][9]
-
Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[9][12]
-
Dichloromethane is a volatile and suspected carcinogen. All handling should be performed in a fume hood.[3]
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃[13][14] |
| Molar Mass | 242.27 g/mol [13][14] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 7.01 (d, 2H), 6.95 (d, 2H), 6.89 (d, 2H), 3.83 (s, 3H), 2.57 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8, 162.3, 156.0, 150.1, 131.0, 130.8, 120.9, 116.8, 114.9, 55.6, 26.4 |
| IR (KBr, cm⁻¹) | ~1675 (C=O stretch), ~1240 (C-O-C stretch) |
| Melting Point | 98-100 °C |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). |
| Moisture contamination | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[9] | |
| Insufficient catalyst | Use a slight excess of AlCl₃ (1.1-1.3 equivalents). | |
| Formation of Isomers | Steric hindrance and electronic effects | The methoxy group of the 4-methoxyphenoxy substituent is activating and ortho-, para-directing. Acylation is expected to occur predominantly at the para-position to the ether linkage due to less steric hindrance. |
| Product is an oil | Impurities present | Purify by column chromatography. |
Conclusion
The Friedel-Crafts acylation provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The key to a successful synthesis lies in the use of anhydrous conditions and careful control of the reaction temperature.
References
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
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Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
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UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
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Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Available from: [Link]
-
ACS Omega. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Available from: [Link]
-
Unacademy. NEET UG : Friedel craft acylation and alkylation. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Available from: [Link]
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Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available from: [Link]
-
ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
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ACS Publications. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]
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Scribd. Friedel Crafts Acylation. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Available from: [Link]
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- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
NIST WebBook. Ethanone, 1-[4-(phenylmethoxy)phenyl]-. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
-
Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)ETHAN-1-ONE | CAS 100-06-1. Available from: [Link]
-
Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Available from: [Link]
-
Chegg.com. Solved Give two Friedel-Crafts acylation reactions that could be used to prepare 4- methoxybenzophenone. Available from: [Link]
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Protocol for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one synthesis
An Application Note for the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction: The Significance of Diaryl Ether Ketones
This compound is a diaryl ether ketone, a class of organic compounds characterized by two aryl groups linked by an ether oxygen and containing a ketone functional group. This compound, with the chemical formula C₁₅H₁₄O₃, serves as a crucial building block and intermediate in various fields of chemical science.[1][2][3] Its structural features, including the stable diaryl ether linkage and the reactive acetyl group, make it a valuable precursor in the development of novel pharmaceuticals and advanced materials.[1] In drug discovery, the diaryl ether motif is present in numerous biologically active molecules, and this specific ketone can be a starting point for synthesizing potential anti-inflammatory agents, analgesics, and other therapeutic agents.[1][4][5] Furthermore, its properties are suitable for applications in material science, contributing to the formulation of specialized polymers and coatings.[1]
The synthesis of such diaryl ethers can be approached through several established methods, including the Williamson ether synthesis and Friedel-Crafts acylation.[6][7][8] However, for the direct coupling of two distinct aryl groups, the Ullmann condensation remains a robust and widely adopted strategy.[9][10] This protocol provides a detailed methodology for the synthesis of this compound via a modern, ligand-assisted Ullmann condensation, offering insights into the mechanistic rationale and practical execution for researchers in organic synthesis and drug development.
Principle and Mechanism: The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a copper-catalyzed reaction that forms a carbon-oxygen (C-O) bond between an aryl halide and a phenol (or alcohol).[10][11] The classical Ullmann reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[9][12] Modern advancements have introduced the use of soluble copper catalysts, often supported by ligands, which facilitate the reaction under significantly milder conditions, improving yields and functional group tolerance.[13][14]
The reaction proceeds through a catalytic cycle involving a copper(I) species.[15] The currently accepted mechanism generally involves the following key steps:
-
Formation of a Copper Phenoxide: The base deprotonates the phenol (4-hydroxyacetophenone) to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (1-bromo-4-methoxybenzene) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[15]
-
Reductive Elimination: The Cu(III) species undergoes reductive elimination to form the desired diaryl ether product and regenerate a Cu(I) species, which re-enters the catalytic cycle.
The choice of base, solvent, and ligand is critical for the success of the reaction. High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and maintain the necessary reaction temperature.[9][13] Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed to deprotonate the phenol.[10][11]
Experimental Protocol: Ullmann Synthesis
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. | Notes / Hazards |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 | 1.0 | 99-93-4 | Harmful if swallowed.[16] |
| 1-Bromo-4-methoxybenzene | C₇H₇BrO | 187.03 | 2.06 g | 11.0 | 1.1 | 104-92-7 | Skin/eye irritant. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 | 0.05 | 7681-65-4 | Catalyst. Light sensitive. |
| L-Proline | C₅H₉NO₂ | 115.13 | 115 mg | 1.0 | 0.1 | 147-85-3 | Ligand. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 | 584-08-7 | Base. Irritant. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - | - | 67-68-5 | Solvent. Readily absorbed through skin. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas inlet
-
Temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture.
-
Addition of Reagents: To the flask, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol), 1-bromo-4-methoxybenzene (2.06 g, 11.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition and Inerting: Add 50 mL of DMSO to the flask. Purge the reaction vessel with nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial as the copper catalyst can be sensitive to oxidation.
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers in a separatory funnel. Wash the combined organic phase with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and inorganic salts.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure product.
-
Final Product: The pure this compound is obtained as a white or off-white solid.[18] Dry the product under vacuum to remove any residual solvent. The expected yield is typically in the range of 75-85%.
Characterization Data
-
Molecular Formula: C₁₅H₁₄O₃[2]
-
Molecular Weight: 242.27 g/mol [2]
-
Appearance: White to off-white solid.
-
Melting Point: 96-99 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 2H), 7.05 (d, 2H), 6.98 (d, 2H), 6.92 (d, 2H), 3.82 (s, 3H), 2.58 (s, 3H).
-
IR (KBr, cm⁻¹): ~1675 (C=O stretch, ketone), ~1240 (C-O stretch, ether).[19][20]
Visualizing the Process
A clear workflow is essential for reproducibility and understanding the protocol's logic.
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The Versatile Role of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one in Modern Organic Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a diaryl ether ketone, has emerged as a highly valuable and versatile building block. Its unique structural motif, featuring a diaryl ether linkage and a reactive acetyl group, provides a powerful handle for a variety of chemical transformations. This compound, also known as 4'-(4-methoxyphenoxy)acetophenone, serves as a key intermediate in the synthesis of a diverse array of organic molecules, with notable applications in the development of pharmaceuticals and advanced materials.[1] The presence of the diaryl ether moiety is particularly significant, as this scaffold is found in numerous biologically active compounds. This application note will provide an in-depth exploration of the utility of this compound in organic synthesis, complete with detailed experimental protocols for its key applications.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 3694-37-3 |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 88-92 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. Insoluble in water. |
Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
The acetyl group of this compound is readily enolizable, making it an excellent substrate for condensation reactions. One of the most powerful applications of this reactivity is in the Claisen-Schmidt condensation to synthesize chalcones.[2] Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that form the central core of a variety of biologically important flavonoids and isoflavonoids.[2][3] They are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]
Causality in Experimental Design: The Claisen-Schmidt Reaction
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[4][5] The base, typically sodium or potassium hydroxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The choice of a strong base is critical to ensure complete enolate formation and drive the reaction towards the product. The reaction is often carried out in an alcoholic solvent, which facilitates the dissolution of the reactants and the base.
Caption: Workflow for Chalcone Synthesis.
Protocol: Synthesis of (E)-1-(4-(4-methoxyphenoxy)phenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a representative chalcone from this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol with stirring.
-
To this solution, add benzaldehyde.
-
In a separate beaker, prepare a solution of sodium hydroxide in a small amount of water and then add it dropwise to the reaction mixture with continuous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product is dried and then purified by recrystallization from ethanol to afford the pure chalcone.
Expected Outcome:
The product, (E)-1-(4-(4-methoxyphenoxy)phenyl)-3-phenylprop-2-en-1-one, is expected to be a crystalline solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, IR, and melting point).
Application II: Synthesis of Arylacetic Acid Derivatives via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides or thioamides.[6] This reaction provides a unique method for the functionalization of the acetyl group in this compound, ultimately leading to the synthesis of valuable arylacetic acid derivatives. These derivatives are important pharmacophores found in many non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Insight: The Willgerodt-Kindler Pathway
The Willgerodt-Kindler reaction involves heating the aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine.[6][7] The reaction proceeds through a complex mechanism that is believed to involve the formation of an enamine from the ketone and the secondary amine.[6] This enamine then reacts with sulfur to form a thioamide, which undergoes a series of rearrangements and oxidations, ultimately leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain. The initial product is a thioamide, which can be subsequently hydrolyzed to the corresponding amide and then to the carboxylic acid.[6]
Caption: Willgerodt-Kindler Reaction Workflow.
Protocol: Synthesis of 2-(4-(4-methoxyphenoxy)phenyl)acetic acid
This protocol outlines a two-step procedure for the synthesis of 2-(4-(4-methoxyphenoxy)phenyl)acetic acid from this compound.
Step 1: Synthesis of 2-(4-(4-methoxyphenoxy)phenyl)-N-morpholinothioacetamide
Materials:
-
This compound (1.0 eq)
-
Elemental sulfur (2.5 eq)
-
Morpholine (3.0 eq)
Procedure:
-
A mixture of this compound, elemental sulfur, and morpholine is heated at reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and then purified, for example, by column chromatography on silica gel, to yield the thioamide.
Step 2: Hydrolysis to 2-(4-(4-methoxyphenoxy)phenyl)acetic acid
Materials:
-
2-(4-(4-methoxyphenoxy)phenyl)-N-morpholinothioacetamide (from Step 1)
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
The thioamide from Step 1 is refluxed in an aqueous solution of sodium hydroxide until the evolution of morpholine ceases.
-
The reaction mixture is cooled, and any unreacted starting material is removed by extraction with an organic solvent (e.g., diethyl ether).
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The precipitated 2-(4-(4-methoxyphenoxy)phenyl)acetic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of a well-designed starting material in organic synthesis. Its inherent reactivity, channeled through fundamental reactions like the Claisen-Schmidt condensation and the Willgerodt-Kindler reaction, provides efficient and reliable pathways to classes of compounds with significant biological and material science applications. The protocols detailed herein offer a practical guide for researchers and scientists to harness the synthetic potential of this valuable intermediate, paving the way for the discovery and development of novel chemical entities.
References
- Gomes, M. N., et al. (2017). Chalcone Derivatives: A Patent Review.
- Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.
- Siddiqui, Z. N., et al. (2011). Chalcones: A versatile molecule for the synthesis of various heterocyclic compounds. Journal of the Indian Chemical Society, 88(1), 1-17.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
- Go, M. L., et al. (2005). Chalcones: A review of their synthesis and biological activities. Medicinal Research Reviews, 25(2), 167-194.
- Solanke, D. P., et al. (2021). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
Taylor & Francis. Claisen–Schmidt condensation – Knowledge and References. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica, B, 40, 534–544.
-
MSU Chemistry. Willgerodt‐Kindler Reac1on. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
Taylor & Francis. Claisen-Schmidt condensation. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
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Application Notes and Protocols for the Use of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and application of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS No. 54916-28-8). This diaryl ether ketone is a pivotal intermediate in the synthesis of a variety of organic molecules, finding significant use in pharmaceutical development, material science, and the agrochemical industry.[1][2][3] The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Versatility of a Diaryl Ether Ketone
This compound, also known as 4'-(4-methoxyphenoxy)acetophenone, is an aromatic ketone characterized by a diaryl ether linkage. This structural motif imparts a unique combination of chemical stability and reactivity, making it a valuable building block in organic synthesis.[1] The presence of the methoxy and acetyl groups provides multiple sites for further functionalization, allowing for the construction of complex molecular architectures.
Its applications are diverse, serving as a key precursor in the development of:
-
Pharmaceuticals: Notably in the synthesis of anti-inflammatory and analgesic drugs.[1][2]
-
Advanced Materials: Utilized in the formulation of specialized polymers and coatings, where its structure contributes to enhanced durability.[1][2]
-
Agrochemicals: A foundational component in the synthesis of certain herbicides and pesticides.[2]
-
Cosmetics: Incorporated into formulations for its potential skin-conditioning properties.[2]
This guide will provide detailed methodologies for the laboratory-scale synthesis and subsequent utilization of this important chemical intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 54916-28-8 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Cream-colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Safety Precautions:
While specific safety data for this compound is not extensively documented, data from structurally related aromatic ketones suggests that appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis Protocol: Friedel-Crafts Acylation of 4-Methoxyphenoxybenzene
The most direct and industrially scalable route for the synthesis of this compound is the Friedel-Crafts acylation of 4-methoxyphenoxybenzene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution.
Underlying Principles
The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride.[4][5][6][7] The electron-rich 4-methoxyphenoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the desired ketone. The para-position to the phenoxy group is the most activated site for electrophilic attack due to the electron-donating nature of the ether oxygen.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
Materials:
-
4-Methoxyphenoxybenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel.
-
Acylation: Dissolve 4-methoxyphenoxybenzene (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol: Recrystallization
The crude this compound can be effectively purified by recrystallization.
Solvent Selection
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a moderately polar ketone like the target compound, a mixed solvent system of ethanol and water is often effective.[8]
Detailed Protocol
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes faintly turbid. Reheat gently until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear in the range of δ 6.9-8.0 ppm. The methoxy protons will be a singlet at approximately δ 3.8 ppm, and the acetyl methyl protons will be a singlet around δ 2.5 ppm. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | The carbonyl carbon will be significantly downfield, typically above δ 190 ppm. Aromatic carbons will be in the range of δ 114-160 ppm. The methoxy carbon will appear around δ 55 ppm, and the acetyl methyl carbon will be around δ 26 ppm. |
| FT-IR | A strong absorption band corresponding to the carbonyl (C=O) stretch will be present around 1670-1690 cm⁻¹. C-O-C stretching vibrations for the diaryl ether will be observed in the region of 1230-1270 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M+) should be observed at m/z = 242.27. |
| Melting Point | The melting point of the purified product should be sharp and within the literature range of 55-61 °C.[1] |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.
Application Protocol: Synthesis of 2-(4-(4-Methoxyphenoxy)phenyl)acetic Acid via the Willgerodt-Kindler Reaction
A key application of this compound is its conversion to 2-(4-(4-methoxyphenoxy)phenyl)acetic acid. This transformation can be achieved in a two-step sequence involving the Willgerodt-Kindler reaction to form an intermediate thioamide, followed by hydrolysis. Phenylacetic acid derivatives are important building blocks in medicinal chemistry.[9]
Underlying Principles
The Willgerodt-Kindler reaction converts aryl alkyl ketones into the corresponding ω-arylalkanoic acid thioamides using sulfur and a secondary amine, typically morpholine.[10] The reaction proceeds through a complex mechanism involving the formation of an enamine, sulfenylation, and a series of rearrangements that result in the migration of the carbonyl group to the terminal position of the alkyl chain. The resulting thioamide can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-(4-methoxyphenoxy)phenyl)acetic acid.
Detailed Protocol
Part A: Synthesis of 2-(4-(4-Methoxyphenoxy)phenyl)-N-morpholinothioacetamide
Materials:
-
This compound (1.0 eq)
-
Sulfur powder (2.5 eq)
-
Morpholine (3.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture under reflux for 4-6 hours. The reaction mixture will become dark and viscous.
-
Cool the reaction to room temperature and add ethanol to dilute the mixture.
-
Filter off any unreacted sulfur.
-
Concentrate the filtrate under reduced pressure to obtain the crude thioamide. This can be purified by column chromatography or used directly in the next step.
Part B: Hydrolysis to 2-(4-(4-Methoxyphenoxy)phenyl)acetic Acid
Materials:
-
Crude thioamide from Part A
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Acidic Hydrolysis: Reflux the crude thioamide in a mixture of acetic acid, sulfuric acid, and water for 12-24 hours.
-
Alternative Basic Hydrolysis: Reflux the crude thioamide in an aqueous or alcoholic solution of sodium hydroxide.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with concentrated HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude carboxylic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conclusion
This compound is a versatile and valuable chemical intermediate. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and further transformation. The Friedel-Crafts acylation offers a reliable route to the ketone, while the Willgerodt-Kindler reaction opens a pathway to important phenylacetic acid derivatives. By understanding the principles behind these reactions and adhering to the detailed procedures, researchers can effectively utilize this compound in their synthetic campaigns, contributing to advancements in medicine, materials, and agriculture.
References
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
- Generic Vendor. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
-
chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
- ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
-
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]
- SciSpace. (2014).
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- RSC Publishing. (n.d.). A simple and novel method for the direct conversion of carboxylic acids into thioamides.
- Garber, K. (2017, March 22). Synthesis of Carboxylic Acids: Hydrolysis of Amides [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-Methoxyphenylacetone(122-84-9) 1H NMR spectrum.
- ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Reddit. (2023, February 19).
- NMR Chemical Shifts. (n.d.).
- Inventiva Pharma. (n.d.).
- YouTube. (2022, July 8).
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
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The Versatile Scaffold: 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one in Modern Pharmaceutical Research
In the landscape of contemporary drug discovery, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a diaryl ether derivative, has emerged as a cornerstone building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features—a rigid diphenyl ether linkage coupled with a reactive acetyl group—provide a unique platform for the generation of libraries of molecules with significant potential in medicinal chemistry. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols centered on the utilization of this versatile ketone in pharmaceutical research.
Introduction to a Privileged Substructure
This compound, also known as 4-acetyl-4'-methoxydiphenyl ether, possesses a chemical architecture that is frequently encountered in pharmacologically active molecules.[1][2] The diphenyl ether moiety imparts a degree of conformational rigidity and lipophilicity, which can be crucial for effective binding to biological targets. The methoxy group can participate in hydrogen bonding and influence metabolic stability, while the acetyl group serves as a key handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [5] |
| Synonyms | 4-Acetyl-4'-methoxydiphenyl ether, 4'-(4-Methoxyphenoxy)acetophenone | [1][2] |
| CAS Number | 54916-28-8 | [2][5] |
| Molecular Formula | C15H14O3 | [5] |
| Molecular Weight | 242.27 g/mol | [5] |
Core Application: Synthesis of Chalcone Derivatives
The most prominent application of this compound in pharmaceutical research is its role as a precursor in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds and are well-documented to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde, is the cornerstone for this synthetic strategy.[3][4]
Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Detailed Protocol: Base-Catalyzed Synthesis of a Chalcone Derivative
This protocol details a general procedure for the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0-1.1 eq)
-
Ethanol (or rectified spirit)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (as a 10% aqueous solution or solid)[8]
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the chosen substituted benzaldehyde in a suitable volume of ethanol (approximately 10-20 mL per gram of ketone) with stirring.[8]
-
Initiation of Condensation: To the stirred solution, slowly add a catalytic amount of a strong base, such as a 10% aqueous solution of NaOH or KOH, dropwise. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC. Typically, the reaction is allowed to proceed for 4-5 hours, during which the solution may become turbid.[8]
-
Work-up and Precipitation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[9]
-
Neutralization: Acidify the mixture by the dropwise addition of dilute HCl until a neutral pH is achieved. This will cause the chalcone product to precipitate out of the solution.[8]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8][9]
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed by analytical techniques such as melting point determination, IR, ¹H-NMR, and mass spectrometry.
Applications in Antimicrobial Research
Derivatives of this compound, particularly chalcones, have demonstrated significant potential as antimicrobial agents.[10] The diphenyl ether moiety, when incorporated into the chalcone framework, has been shown to enhance antibacterial properties.[10] These compounds have exhibited activity against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11]
Table 2: Representative Antimicrobial Activity of Chalcone Derivatives
| Derivative Class | Target Organism(s) | Reported Activity | Reference |
| Diphenyl ether chalcones | Staphylococcus aureus | MIC values ranging from 25.23 to 83.50 µM | [10] |
| Escherichia coli | MIC values ranging from 27.53 to 76.25 µM | [10] | |
| Salmonella | MIC values ranging from 29.73 to 71.73 µM | [10] | |
| Pseudomonas aeruginosa | MIC values ranging from 27.53 to 71.73 µM | [10] | |
| Chalcone-derived 1,4-dihydropyridines | Various bacteria and fungi | Moderate to strong activity, with some derivatives comparable to standard drugs | [12] |
The proposed mechanisms of antimicrobial action for chalcones are multifaceted and can include the inhibition of essential bacterial enzymes and disruption of the bacterial cell membrane.[7]
Caption: Workflow for antimicrobial drug discovery using the subject compound.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized chalcone derivatives against a panel of bacteria.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., amoxicillin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of Compounds: Prepare a stock solution of each chalcone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include wells for a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Applications in Anticancer Research
The chalcone scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives synthesized from 1-[4-(4-Methoxyphenoxy)phenyl]ethan-one have the potential to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Potential anticancer mechanisms of action for chalcone derivatives.
The structural diversity that can be achieved through the Claisen-Schmidt condensation allows for the fine-tuning of the pharmacological properties of these chalcones to target specific cancer cell lines or molecular targets.
Conclusion and Future Directions
This compound stands as a testament to the power of privileged substructures in medicinal chemistry. Its utility as a precursor for the synthesis of chalcones and other heterocyclic compounds provides a robust platform for the discovery of new antimicrobial and anticancer agents. The protocols and application notes presented herein offer a foundational framework for researchers to explore the vast chemical space accessible from this versatile building block. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of this compound in the pharmaceutical research and development pipeline.
References
-
Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). Scielo. Retrieved January 12, 2026, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Chalcones: Synthesis, structure diversity and pharmacological aspects. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (n.d.). ijarsct. Retrieved January 12, 2026, from [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one as a Versatile Precursor for Advanced Molecular Architectures
Introduction: Unlocking Complexity from a Diaryl Ether Ketone
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (also known as 4-acetyl-4'-methoxydiphenyl ether) emerges as a highly valuable and versatile building block.[1][2][3] Its structure, featuring a diaryl ether linkage, imparts both chemical stability and conformational flexibility, motifs prevalent in numerous biologically active compounds and advanced materials.[1][4] The true synthetic power of this molecule, however, lies in the strategic placement of a reactive acetyl group and two distinct aromatic rings.
The acetyl moiety serves as a versatile chemical handle for a wide array of transformations, including oxidation, rearrangement, and condensation reactions. The phenoxy-substituted phenyl ring is electron-rich, predisposing it to electrophilic aromatic substitution, while the acetyl-substituted ring is deactivated, allowing for regioselective functionalization. This inherent electronic differentiation provides chemists with a powerful tool for controlled, stepwise elaboration into more intricate structures.
This guide provides an in-depth exploration of the synthesis and derivatization of this compound, offering detailed, field-proven protocols for its application in the synthesis of key intermediates for drug discovery and material science. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, reproducible results.
Part 1: Synthesis of the Core Building Block
The efficient synthesis of the title compound is the crucial first step. Two primary, reliable methods are the copper-catalyzed Ullmann condensation and the Lewis acid-mediated Friedel-Crafts acylation.
Ullmann Condensation: Forging the Diaryl Ether Bond
The Ullmann condensation is a classic and robust method for forming diaryl ether linkages, typically involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst.[4][5] This approach is advantageous when the requisite phenol and aryl halide precursors are readily available. The reaction proceeds via a copper phenoxide intermediate, which then undergoes reductive elimination with the aryl halide. Modern iterations of this reaction utilize ligands to solubilize the copper catalyst and accelerate the reaction at lower temperatures.[6][7]
Caption: Workflow for Ullmann Condensation Synthesis.
Protocol 1: Copper-Catalyzed Ullmann Condensation
| Parameter | Value | Rationale & Notes |
| Reactants | 4-Hydroxyacetophenone (1.0 eq), 4-Iodoanisole (1.2 eq) | Iodoanisole is more reactive than bromoanisole, often leading to better yields and milder conditions.[6] |
| Catalyst | Copper(I) Iodide (CuI) (10 mol%) | A common and effective copper precatalyst.[6] |
| Ligand | 1,10-Phenanthroline (20 mol%) | The bidentate ligand stabilizes the copper center and increases its reactivity. |
| Base | Cesium Carbonate (Cs₂CO₃) (2.0 eq) | Cs₂CO₃ is highly effective in Ullmann couplings due to its high solubility in organic solvents and ability to form a reactive phenoxide.[6] |
| Solvent | Toluene or Dioxane | Non-polar aprotic solvents are generally effective.[8] Toluene is often preferred for its higher boiling point. |
| Temperature | 110 °C | Sufficient to drive the reaction to completion, typically within 12-24 hours. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the Cu(I) catalyst. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 4-hydroxyacetophenone, 4-iodoanisole, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts and base. Rinse the pad with additional ethyl acetate.[5]
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Friedel-Crafts Acylation: Building from the Diaryl Ether
An alternative strategy involves first forming the diaryl ether backbone (4-methoxyphenoxybenzene) and then introducing the acetyl group via a Friedel-Crafts acylation.[9] This reaction uses a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from acetyl chloride or acetic anhydride.[10][11] The electron-donating 4-methoxyphenoxy group strongly directs the acylation to the para position of the unsubstituted ring, leading to high regioselectivity for the desired product.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
| Parameter | Value | Rationale & Notes |
| Reactants | 4-Methoxyphenoxybenzene (1.0 eq), Acetyl Chloride (1.1 eq) | Acetic anhydride can also be used.[9][10] |
| Catalyst | Aluminum Chloride (AlCl₃) (1.2 eq) | A strong Lewis acid required to generate the acylium ion. Must be handled under anhydrous conditions. Acylation requires stoichiometric amounts because the product ketone complexes with AlCl₃.[12] |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Inert solvents that are suitable for the reaction temperature range. |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic. Initial cooling to 0 °C controls the reaction rate and minimizes side products. |
| Atmosphere | Anhydrous | AlCl₃ is highly hygroscopic and reacts violently with water. |
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-methoxyphenoxybenzene and acetyl chloride in dry DCM.
-
Add the solution dropwise to the AlCl₃ suspension with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[10] This hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography.
Part 2: Strategic Derivatization for Complex Molecule Synthesis
The synthetic utility of this compound stems from the diverse transformations of its acetyl group, which can be strategically employed to introduce new functionalities or construct heterocyclic scaffolds.
Willgerodt-Kindler Reaction: Carbonyl Migration and Functionalization
The Willgerodt-Kindler reaction is a powerful, if underutilized, transformation that converts aryl alkyl ketones into terminal thioamides, which can be readily hydrolyzed to the corresponding carboxylic acids or amides.[13][14] This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain and oxidizes it.[13] For our building block, this provides direct access to 2-(4-(4-methoxyphenoxy)phenyl)acetic acid derivatives, which are invaluable precursors for pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and for peptide coupling.
Caption: Willgerodt-Kindler reaction for functional group migration.
Protocol 3: Willgerodt-Kindler Synthesis of a Phenylacetic Acid Derivative
| Parameter | Value | Rationale & Notes |
| Reactants | This compound (1.0 eq) | The starting aryl alkyl ketone. |
| Reagents | Elemental Sulfur (S₈) (2.5 eq), Morpholine (5.0 eq) | Morpholine acts as both the amine source and the solvent. Sulfur is the oxidant.[14][15] |
| Temperature | 130-140 °C (Reflux) | High temperature is required to drive the complex rearrangement mechanism. |
| Hydrolysis | Aqueous NaOH or H₂SO₄ | Basic or acidic hydrolysis converts the intermediate thioamide to the carboxylic acid. |
Step-by-Step Methodology:
-
Thioamide Formation: In a round-bottom flask fitted with a reflux condenser, combine this compound, sulfur, and morpholine.
-
Heat the mixture to reflux (approx. 130-140 °C) and maintain for 6-12 hours. The reaction mixture will become dark and viscous.
-
Cool the reaction to room temperature and pour it into water. The crude thioamide may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Hydrolysis: The crude thioamide can be directly subjected to hydrolysis. Add a solution of 20% aqueous NaOH and heat to reflux for 4-6 hours until ammonia evolution ceases.
-
Cool the basic solution and wash with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl until pH ~2.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Baeyer-Villiger Oxidation: Ketone-to-Ester Conversion
The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[16][17] The reaction is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl determining the product. The order of migration is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[18] In our building block, the 4-(4-methoxyphenoxy)phenyl group (an aryl group) has a higher migratory aptitude than the methyl group. Therefore, the oxidation will selectively insert an oxygen atom between the carbonyl carbon and the aryl ring, yielding 4-(4-methoxyphenoxy)phenyl acetate. This transformation is key for introducing a phenol functionality after hydrolysis of the ester.
Protocol 4: Baeyer-Villiger Oxidation to an Aryl Acetate
| Parameter | Value | Rationale & Notes |
| Reactant | This compound (1.0 eq) | The ketone substrate. |
| Oxidant | m-CPBA (1.2-1.5 eq) | A common, effective, and relatively safe peroxyacid.[16] Should be handled with care. |
| Solvent | Dichloromethane (DCM) or Chloroform | Inert solvents that dissolve both the substrate and the reagent. |
| Buffer | Sodium Bicarbonate (NaHCO₃) or Disodium Hydrogen Phosphate (Na₂HPO₄) | Added to neutralize the m-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a low temperature to control the initial exothermic reaction. |
Step-by-Step Methodology:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add a solid buffer such as NaHCO₃.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve m-CPBA in DCM and add this solution dropwise to the ketone solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the disappearance of the starting material by TLC.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.[19]
-
Separate the layers and wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by flash chromatography.
Building Heterocyclic Scaffolds: The Path to Isoquinolines
One of the most powerful applications of this building block is in the synthesis of complex heterocyclic systems, such as tetrahydroisoquinolines, which are privileged scaffolds in many pharmaceuticals.[20][21][22] This multi-step pathway leverages the transformations previously described to first generate a β-arylethylamide intermediate, which is then cyclized via a Bischler-Napieralski reaction.[20][23][24]
Caption: Multi-step synthesis of a tetrahydroisoquinoline scaffold.
Protocol 5: Bischler-Napieralski Route to a Substituted Dihydroisoquinoline
This protocol assumes the successful synthesis of the β-phenethylamide intermediate from the starting ketone via the Willgerodt-Kindler reaction, amidation, and reduction steps.
| Parameter | Value | Rationale & Notes |
| Reactant | N-(2-(4-(4-methoxyphenoxy)phenyl)ethyl)acetamide (1.0 eq) | The β-arylethylamide substrate. |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) or Polyphosphoric Acid (PPA) | These are strong dehydrating agents that activate the amide carbonyl for intramolecular electrophilic aromatic substitution.[22][23][24] |
| Solvent | Toluene or Acetonitrile (anhydrous) | Inert solvents that allow for reflux temperatures. |
| Temperature | Reflux (80-110 °C) | Thermal energy is required to overcome the activation barrier for the cyclization. |
Step-by-Step Methodology:
-
Dissolve the β-arylethylamide substrate in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous mixture to pH 9-10 with a concentrated NaOH or NH₄OH solution.
-
Extract the product into an organic solvent such as DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude 3,4-dihydroisoquinoline can be purified by column chromatography. It can then be reduced (e.g., with NaBH₄ in methanol) to the corresponding tetrahydroisoquinoline.[23]
Conclusion
This compound is far more than a simple aromatic ketone; it is a strategically designed precursor that offers multiple, distinct avenues for the synthesis of complex and high-value molecules. Through well-established and reliable transformations such as the Willgerodt-Kindler reaction, Baeyer-Villiger oxidation, and Bischler-Napieralski cyclization, researchers can rapidly access diverse molecular scaffolds. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and material science to harness the full synthetic potential of this exceptional building block.
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Kavala, V., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available from: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved from [Link]
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Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]
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SciELO México. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(1). Available from: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
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MDPI. (2022). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
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AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
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ChemEurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved from [Link]
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Michigan State University. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from [Link]
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PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. Available from: [Link]
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
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Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved from [Link]
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ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6). Available from: [Link]
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ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
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SCIRP. (2014). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 4, 141-149. Available from: [Link]
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ResearchGate. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]
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PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. Available from: [Link]
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YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
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Chegg.com. (2019). Solved Give two Friedel-Crafts acylation reactions that.... Retrieved from [Link]
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MDPI. (2018). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
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Application Notes and Protocols for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Reactions
Introduction: Unveiling the Potential of a Versatile Ketone Intermediate
1-[4-(4--Methoxyphenoxy)phenyl]ethan-1-one, a diaryl ether ketone, is a valuable and versatile intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a ketone functional group and a diaryl ether linkage, makes it a pivotal building block in the synthesis of a diverse array of compounds. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals, agrochemicals, and advanced polymers.[1] The presence of the ketone allows for a variety of chemical transformations, including reductions to alcohols and condensation reactions to form larger, more complex structures. The diaryl ether moiety, on the other hand, imparts a degree of conformational flexibility and is a common structural motif in many biologically active molecules.
This comprehensive guide provides detailed experimental protocols for the synthesis and subsequent reactions of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one. The methodologies outlined herein are designed to be robust and reproducible, offering researchers the tools to confidently utilize this important synthetic intermediate. Each protocol is accompanied by an explanation of the underlying chemical principles, ensuring a thorough understanding of the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2][3] |
| Appearance | Cream-colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
| CAS Number | 54916-28-8 | [1][2][3] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson Ether Synthesis and the Friedel-Crafts Acylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Protocol 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide to form an ether.[4][5][6][7] In this specific application, 4-hydroxyacetophenone is deprotonated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 4-bromoanisole.
Diagram 1: Williamson Ether Synthesis Workflow
Materials:
-
4-Hydroxyacetophenone
-
4-Bromoanisole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 4-bromoanisole (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing water and stir.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Friedel-Crafts Acylation
This powerful C-C bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8][9][10][11] For the synthesis of our target molecule, 4-methoxydiphenyl ether is acylated with acetyl chloride using aluminum chloride (AlCl₃) as the catalyst.
Diagram 2: Friedel-Crafts Acylation Logical Flow
Materials:
-
4-Methoxydiphenyl ether
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq) to the cooled solvent with stirring.
-
In a separate flask, dissolve 4-methoxydiphenyl ether (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of the ether and acetyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C using an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Reactions of this compound
The ketone functionality of this compound serves as a versatile handle for further chemical transformations. Here, we detail protocols for its reduction to the corresponding alcohol and its use in a base-catalyzed aldol condensation.
Protocol 3: Reduction to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-ol
The reduction of the ketone to a secondary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[12][13][14] This reaction is typically high-yielding and chemoselective, leaving other functional groups in the molecule intact.
Diagram 3: Ketone Reduction Pathway
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 4: Base-Catalyzed Aldol Condensation
The α-protons of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then react with an aldehyde, such as benzaldehyde, in a classic aldol condensation reaction to form an α,β-unsaturated ketone (a chalcone).[15][16][17][18]
Diagram 4: Aldol Condensation Experimental Flow
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.
-
Continue stirring the reaction mixture. A precipitate should begin to form.
-
Stir for an additional period to ensure complete reaction, as monitored by TLC.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization of this compound
Proper characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.55 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 196.8, 160.5, 155.8, 131.9, 130.5, 125.0, 120.2, 118.9, 114.8, 55.6, 26.4.[2] |
| IR (KBr) ν (cm⁻¹) | 3050-2850 (C-H), 1675 (C=O, ketone), 1600, 1500 (C=C, aromatic), 1240 (C-O, ether).[2][19] |
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the synthesis and manipulation of this compound. By understanding the principles behind each reaction and adhering to the outlined procedures, researchers can effectively utilize this key intermediate in their synthetic endeavors. The versatility of this compound, coupled with the robust nature of the described reactions, opens avenues for the creation of novel molecules with potential applications across various scientific disciplines.
References
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The Royal Society of Chemistry. (2013). Supporting information - Dalton Transactions. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). In Experiment 06. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 4-Acetylanisole. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]
-
Chem-Station International Edition. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]
-
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-
ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
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-
Beyond Benign. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4: The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link]
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- 1. organic-synthesis.com [organic-synthesis.com]
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- 3. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one | C15H14O3 | CID 2777253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
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- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
- 9. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 10. CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether - Google Patents [patents.google.com]
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- 19. 4-Acetylanisole [webbook.nist.gov]
Application Note: Comprehensive Characterization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one for Pharmaceutical and Research Applications
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known as 4'-(4-methoxyphenoxy)acetophenone, is a key intermediate and building block in the synthesis of a variety of organic molecules.[1][2] Its structural motif, featuring a diaryl ether linkage, is present in numerous biologically active compounds, making it a compound of significant interest in pharmaceutical and agrochemical research.[1] Given its role in the development of novel therapeutic agents and other advanced materials, a thorough and unambiguous analytical characterization is paramount to ensure its identity, purity, and stability.[1]
This application note provides a comprehensive guide to the analytical techniques for the characterization of this compound. The protocols and data presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Principle
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment, connectivity, and number of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
1.2. Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
1.3. Data Interpretation and Expected Spectra
The expected NMR data provides a unique fingerprint of the molecule.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Protons ortho to the acetyl group |
| ~7.05 | Doublet | 2H | Protons meta to the acetyl group |
| ~6.95 | Multiplet | 4H | Protons of the methoxyphenoxy ring |
| ~3.85 | Singlet | 3H | Methoxyl group protons |
| ~2.60 | Singlet | 3H | Acetyl group protons |
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~196.8 | Carbonyl carbon (C=O) |
| ~162.0 | Aromatic carbon attached to the ether oxygen |
| ~156.0 | Aromatic carbon attached to the methoxy group |
| ~149.0 | Aromatic carbon para to the ether oxygen |
| ~131.0 | Aromatic carbons ortho to the acetyl group |
| ~130.5 | Aromatic carbon para to the acetyl group |
| ~122.0 | Aromatic carbons ortho to the methoxy group |
| ~118.0 | Aromatic carbons meta to the acetyl group |
| ~115.0 | Aromatic carbons meta to the methoxy group |
| ~55.6 | Methoxyl carbon (-OCH₃) |
| ~26.5 | Acetyl methyl carbon (-CH₃) |
Mass Spectrometry (MS)
2.1. Principle
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula.
2.2. Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation information.
-
2.3. Data Interpretation and Expected Fragmentation
The molecular formula of this compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[2][3][4]
-
Expected HRMS (ESI+): The calculated exact mass for [M+H]⁺ (C₁₅H₁₅O₃⁺) is 243.1016. The experimentally observed mass should be within a narrow tolerance (typically < 5 ppm).
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Chromatographic Analysis (HPLC/UPLC)
3.1. Principle
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for determining the purity of a compound and for quantifying its presence in a mixture. A reversed-phase method is typically suitable for a molecule of this polarity.
3.2. Protocol: Reversed-Phase HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, a linear gradient from 50% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy).
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
3.3. Data Presentation and System Suitability
A successful separation will show a single major peak for the pure compound.
Table 3: Typical HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Reproducibility of Retention Time (%RSD) | ≤ 2.0% |
Fourier-Transform Infrared (FTIR) Spectroscopy
4.1. Principle
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
4.2. Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
4.3. Expected Vibrational Frequencies
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1250 | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Symmetric C-O-C stretch (aryl ether) |
Thermal Analysis (DSC/TGA)
5.1. Principle
Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) measures the thermal stability of a compound by monitoring its weight change as a function of temperature.
5.2. Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.
-
The melting point is determined from the peak of the endothermic transition.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.
-
The decomposition temperature is identified as the onset of significant weight loss.
-
5.3. Expected Thermal Behavior
-
Melting Point (DSC): The reported melting point is in the range of 55-61 °C.[1]
-
Thermal Stability (TGA): The compound is expected to be stable to well above its melting point, with decomposition likely occurring at higher temperatures.
Integrated Analytical Workflow
The combination of these analytical techniques provides a comprehensive characterization of this compound.
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. The compound, a diaryl ether and acetophenone derivative, is relevant in the synthesis of pharmaceuticals and advanced materials.[1] The developed method utilizes reversed-phase chromatography with a C18 stationary phase and gradient elution, ensuring high resolution and sensitivity. This document provides a comprehensive guide, from the scientific rationale behind the method development to detailed protocols for its execution and validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4] It is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.
Analyte Profile and Method Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.
1.1. Physicochemical Properties of this compound
-
Structure: The molecule consists of two phenyl rings linked by an ether oxygen, with a methoxy group on one ring and an acetyl group on the other.[5] This structure imparts moderate polarity.
-
Appearance: Cream-colored amorphous powder.[1]
-
Solubility: The presence of aromatic rings and ether linkage suggests good solubility in common HPLC organic solvents like acetonitrile (ACN) and methanol (MeOH).[1]
1.2. Rationale for Method Design
-
Chromatographic Mode (Reversed-Phase): Given the analyte's moderate polarity and organic solvent solubility, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[7] RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase, which will provide optimal retention and separation for this type of compound.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is the logical starting point.[8][9] Its hydrophobic nature will provide adequate retention for the diaryl ether structure. A column with a particle size of 3 to 5 µm is standard for high efficiency and resolution.
-
Mobile Phase Selection: A binary mobile phase system consisting of water and a miscible organic solvent like acetonitrile is chosen. Acetonitrile typically offers lower viscosity and better UV transparency than methanol. A small amount of acid (e.g., 0.1% formic acid) is incorporated into the aqueous phase to control the ionization of any potential acidic or basic impurities and to ensure sharp, symmetrical peaks.
-
Elution Mode (Gradient): A gradient elution is selected over an isocratic method. This approach allows for the effective elution of the main analyte peak while also ensuring that any potential impurities, which may have significantly different polarities, are separated and eluted within a reasonable runtime. This is critical for purity analysis and stability studies.[10]
-
Detection: The presence of two aromatic rings and a conjugated ketone group suggests strong ultraviolet (UV) absorbance. Acetophenone derivatives are commonly detected around 254 nm or 280 nm.[8][10] A photodiode array (PDA) detector is recommended during method development to scan the peak and determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Detailed Experimental Protocol
2.1. Equipment and Materials
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade water.
-
Formic acid (≥98% purity).
-
Reference Standard (RS) of this compound (purity ≥98%).[1]
2.2. Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Ascentis® C18, Hypersil GOLD™ C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm (Verify λmax with PDA detector) |
| Run Time | 22 minutes |
2.3. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
2.4. Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[4]
Caption: Relationship of Validation Parameters per ICH Q2(R2).
3.1. System Suitability Testing (SST)
Before each validation run, the system's suitability must be confirmed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[11] |
| Theoretical Plates (N) | > 2000 |
| Precision (%RSD) | ≤ 2.0% for 5 replicate injections of the working standard.[11] |
3.2. Validation Experiments
-
Specificity: Analyze blank (diluent), placebo, and spiked placebo samples. The analyte peak should be free from interference from excipients, and the peak purity should pass the software's evaluation criteria.
-
Linearity: Prepare calibration standards at five concentration levels from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these limits based on the signal-to-noise ratio, typically by injecting solutions of decreasing concentration. The S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and the initial mobile phase composition (±2% absolute). The system suitability criteria must still be met in all varied conditions.
Workflow Visualization
The overall analytical process from sample receipt to final report is depicted below.
Caption: General workflow for the HPLC analysis of the analyte.
Conclusion
The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantitatively analyzing this compound. The use of a standard C18 column with a gradient elution of acetonitrile and water provides a specific, linear, accurate, and precise system. The comprehensive validation protocol ensures that the method is robust and reliable for routine use in quality control and research environments, adhering to global regulatory expectations.
References
- SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
-
PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]
-
Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of the acetophenone sensitized irradiation products of.... Retrieved from [Link]
-
AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
Taylor & Francis Online. (n.d.). Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. Retrieved from [Link]
-
The Medicine Maker. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4'-Methoxyacetophenone (FDB010502). Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
National Institutes of Health. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethanone. Retrieved from [Link]
-
IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST WebBook. Retrieved from [Link]
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- 5. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one | C15H14O3 | CID 2777253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: GC-MS Analysis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Abstract
This application note presents a detailed and robust protocol for the analysis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted aromatic ketone, serves as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] The methodology outlined herein provides a validated framework for researchers, quality control analysts, and drug development professionals to achieve high sensitivity, specificity, and reproducibility in the identification and quantification of this analyte. We delve into the causality behind instrumental parameter selection and provide an in-depth analysis of the compound's expected mass spectral fragmentation pathway under Electron Ionization (EI).
Introduction and Significance
This compound, also known as 4'-(4-Methoxyphenoxy)acetophenone, is a diaryl ether and ketone derivative. Its structural motifs are prevalent in a variety of biologically active molecules and functional polymers.[1] As an intermediate, its purity and concentration must be rigorously monitored during synthesis and formulation to ensure the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry is the analytical technique of choice due to its exceptional separating power and definitive identification capabilities.[2] This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established principles of analytical chemistry.
Analyte Characteristics:
| Property | Value | Source |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [3][4] |
| Synonyms | 4'-(4-Methoxyphenoxy)acetophenone | [1] |
| CAS Number | 54916-28-8 | [1][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][3][4] |
| Molecular Weight | 242.27 g/mol | [1][3][4] |
| Structure | PubChem[3] |
Experimental Protocol
This protocol is designed as a self-validating system. The rationale behind each step is explained to allow for adaptation and troubleshooting. Method validation parameters such as selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ) should be established in accordance with ICH guidelines or internal laboratory standards.[5]
Materials and Reagents
-
Analytical Standard: this compound, ≥98% purity.
-
Solvent: HPLC-grade or GC-grade Ethyl Acetate or Dichloromethane. The choice of solvent should be based on sample solubility and compatibility with the GC system.
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
-
Carrier Gas: Helium (He), ultra-high purity (99.999%).
Standard and Sample Preparation
Causality: The goal of this procedure is to create a clear, particle-free solution within the linear dynamic range of the detector. Accurate serial dilutions are critical for building a reliable calibration curve for quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: If the analyte is in a complex matrix (e.g., a crude reaction mixture), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For a relatively clean sample, dissolve a known quantity in the solvent and dilute to fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to prevent contamination of the GC inlet.
GC-MS Instrumentation and Parameters
The following parameters are provided for a standard capillary GC-MS system. Optimization may be required based on the specific instrumentation used.
System: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
| GC Parameter | Setting | Rationale |
| Injection Port | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for good separation on a 0.25 mm i.d. column. |
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent 5% Phenyl-methylpolysiloxane) | This non-polar stationary phase is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds. |
| Oven Program | 150 °C (hold 1 min), then ramp 15 °C/min to 300 °C (hold 5 min) | The initial temperature allows for sharp peak focusing. The ramp rate provides a balance between analysis time and resolution. The final hold ensures elution of any less volatile components. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry standard energy that provides consistent and extensive fragmentation patterns, crucial for structural elucidation.[6][7] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole. |
| Transfer Line Temp | 290 °C | Must be hot enough to prevent analyte condensation between the GC and MS. |
| Acquisition Mode | Full Scan | Used for qualitative analysis and method development. Scan range: m/z 40-350. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
Workflow and Data Interpretation
Analytical Workflow Diagram
The overall process from sample receipt to final data analysis is depicted in the following workflow.
Sources
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- 3. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one | C15H14O3 | CID 2777253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. academic.oup.com [academic.oup.com]
Crystallization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
An Application Guide to the
Abstract
This comprehensive application note provides a detailed guide to the crystallization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8), a key building block in the synthesis of complex organic molecules for pharmaceutical and material science applications.[1] The protocol outlines the fundamental principles of crystallization, systematic solvent selection strategies, and detailed, step-by-step procedures for obtaining high-purity crystals via cooling and anti-solvent methods. By explaining the causality behind experimental choices, this guide is designed to empower researchers, scientists, and drug development professionals to achieve robust and reproducible crystallization outcomes.
Introduction: The Critical Role of Crystallinity
This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] In many applications, particularly in the pharmaceutical industry, the final purity, stability, and handling characteristics of a compound are dictated by its solid-state form. Crystallization is the most powerful technique for purification and particle formation, transforming an amorphous solid or crude reaction product into a highly ordered crystalline lattice. A well-defined crystalline structure is essential for unambiguous characterization, consistent downstream processing, and predictable physicochemical properties such as solubility and dissolution rate.
This guide moves beyond a simple recitation of steps to provide a validated framework for developing a crystallization protocol, grounded in the fundamental principles of solubility and thermodynamics.
Compound Properties and Characteristics
A thorough understanding of the target compound's physicochemical properties is the foundation of any successful crystallization strategy. This compound is a moderately polar molecule, featuring two phenyl rings, an ether linkage, and a ketone group.[1][2] These structural motifs inform the initial selection of potential solvents.
| Property | Value | Source |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [2][3] |
| Synonyms | 4'-(4-Methoxyphenoxy)acetophenone, 4-Acetyl-4'-methoxydiphenyl ether | [3][4] |
| CAS Number | 54916-28-8 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | Cream color amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
The Science of Solvent Selection
The success of a crystallization process is critically dependent on the choice of solvent.[5] The ideal solvent should exhibit a specific temperature-dependent solubility profile: the compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.[6][7] This differential solubility is the driving force for crystallization upon cooling.
The guiding principle is "like dissolves like": solvents with functional groups and polarities similar to the solute are likely to be effective.[8][9] Given the aromatic ketone structure of the target compound, solvents such as acetone, ethyl acetate, and other alcohols are logical starting points.[8]
Workflow for Rational Crystallization Development
The following diagram illustrates the logical flow from initial material to final, purified crystals, emphasizing the central role of solvent screening.
Caption: General workflow for crystallization protocol development.
Protocol: Experimental Solvent Screening
This protocol provides a self-validating system to empirically determine the optimal solvent or solvent system for crystallization. It is recommended to perform these tests in small volumes (e.g., 10-20 mg of compound in 0.1-0.5 mL of solvent).
Objective: To identify a solvent that fully dissolves the compound when hot but provides low solubility when cold.
Materials:
-
This compound
-
Test tubes or small vials
-
Heating block or water bath
-
Ice bath
-
Candidate Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane
Procedure:
-
Room Temperature Solubility:
-
Place ~20 mg of the compound into a test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating at room temperature.
-
Observation: If the compound dissolves readily in a small volume (<0.5 mL), the solvent is likely too good and will result in poor recovery. Mark as "Too Soluble."[10]
-
-
Hot Solubility:
-
If the compound is poorly soluble at room temperature, heat the mixture in a water bath or on a heating block towards the solvent's boiling point.[10]
-
Continue adding small aliquots of the solvent until the solid completely dissolves. Record the approximate volume.
-
Observation: If an excessive volume of solvent is required, it is a poor solvent. If the compound dissolves completely, proceed to the next step.
-
-
Crystal Formation upon Cooling:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize precipitation.[7]
-
Observation: Note the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.
-
Data Interpretation:
| Solvent | Soluble at RT? | Soluble when Hot? | Crystals on Cooling? | Assessment |
| Example: Acetone | Yes | N/A | N/A | Too Soluble |
| Example: Water | No | No | N/A | Insoluble |
| Example: Ethanol | Sparingly | Yes | Yes (Abundant) | Good Candidate |
| Example: Toluene | Sparingly | Yes | Yes (Moderate) | Good Candidate |
| Example: Hexane | No | No | N/A | Potential Anti-solvent |
Recommended Crystallization Protocols
Based on the structure of this compound and general crystallization principles, the following two protocols are recommended.
Protocol 1: Single Solvent Cooling Crystallization
This is the most straightforward method and is often the first choice for purification.[11] Ethanol is selected here as a common, effective solvent for moderately polar organic compounds.[7][8][12]
Step-by-Step Methodology:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Add a minimal amount of ethanol (~5-7 mL) and heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.[7]
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. Causality: This step removes particulate impurities. Pre-warming the apparatus prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process. Causality: The compound's solubility is further reduced at lower temperatures, increasing the final yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol (2 x 3 mL). Causality: The cold solvent washes away soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Mixed Solvent (Anti-Solvent) Crystallization
This technique is highly effective when no single solvent provides the ideal solubility profile.[6] A pair of miscible solvents is used: one in which the compound is soluble (the solvent) and one in which it is insoluble (the anti-solvent).[6] Here, we use Toluene/Hexane, a common pair for aromatic compounds.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of warm toluene (~40-50 °C) in a 50 mL Erlenmeyer flask.
-
Addition of Anti-Solvent: While stirring the warm solution, slowly add hexane dropwise.
-
Induce Cloud Point: Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Re-dissolution: Add a few drops of toluene until the solution becomes clear again. Causality: This two-step process ensures the solution is perfectly saturated at that temperature, poised for optimal crystal growth upon cooling.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Isolation, Washing & Drying: Follow steps 6-8 from Protocol 1, using an ice-cold Toluene/Hexane mixture (in the same ratio as the final crystallization mixture) for the washing step.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble. | Boil off some of the solvent to increase concentration; add an anti-solvent; cool for a longer period in an ice bath; scratch the inner surface of the flask. |
| "Oiling Out" | The solution becomes supersaturated at a temperature above the compound's melting point; cooling is too rapid. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.[5] |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility even in the cold solvent; crystals were washed with warm solvent. | Re-concentrate the filtrate and cool again to obtain a second crop of crystals. Ensure the minimum volume of solvent is used and wash crystals with ice-cold solvent only. |
| Colored Impurities in Crystals | Impurities have co-crystallized with the product. | The crude material may require pre-purification (e.g., treatment with activated charcoal before hot filtration) or a second recrystallization. |
References
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Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Williamson, K. L., & Masters, K. M. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(8), 543. [Link]
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Hebbachi, R., et al. (2015). Crystal structure of (E)-1-[4-({4-[(4-methoxybenzylidene)amino]phenyl}sulfanyl)phenyl]ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o109–o110. [Link]
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Boyle, P. D. (2004). Getting crystals your crystallographer will treasure: a beginner's guide. NIH Public Access. [Link]
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University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
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Shan, N. N., et al. (2015). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Molecules, 20(7), 12009-12026. [Link]
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Shan, S., et al. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2397. [Link]
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Application Note & Protocol Guide: High-Purity Isolation of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Abstract
This document provides a comprehensive guide to the purification of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] We delve into the rationale behind selecting appropriate purification strategies, focusing on recrystallization and column chromatography. Detailed, field-tested protocols are presented alongside methods for rigorous purity assessment. This guide is intended for researchers, chemists, and process development professionals aiming to achieve high-purity samples of the target compound, ensuring the reliability and reproducibility of downstream applications.
Introduction and Physicochemical Profile
This compound, also known as 4'-(4-Methoxyphenoxy)acetophenone, is an aromatic ketone characterized by a diaryl ether linkage.[2][3] Its structural features make it a valuable building block in organic synthesis.[1] The efficacy of this compound as a synthetic precursor is directly dependent on its purity. Common synthetic routes, such as Friedel-Crafts acylation, can introduce a variety of impurities that must be removed.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [1][6] |
| Molecular Weight | 242.27 g/mol | [1][6] |
| Appearance | Cream-colored amorphous powder or solid | [1] |
| Melting Point | 55-61 °C | [1] |
| CAS Number | 54916-28-8 | [2][6] |
| Purity (Commercial) | Typically ≥98% (HPLC) | [1] |
Genesis of Impurities: A Mechanistic Perspective
Understanding the potential impurities begins with an analysis of the compound's synthesis. The most common route is the Friedel-Crafts acylation of 4-methoxyphenoxybenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][7]
This reaction, while effective, is prone to several side reactions leading to a complex crude mixture:
-
Unreacted Starting Materials: Incomplete conversion can leave residual 4-methoxyphenoxybenzene and acylating agents.
-
Positional Isomers: Electrophilic attack can occur at the ortho position relative to the phenoxy group, yielding 1-[2-(4-methoxyphenoxy)phenyl]ethan-1-one. The para-substituted product is typically major due to steric hindrance, but the ortho isomer is a common impurity.
-
Poly-acylation: Although less common with deactivating acyl groups, a second acylation on the activated ring is possible under harsh conditions.
-
Catalyst Residues: Hydrolysis of the AlCl₃ catalyst during workup can result in aluminum salts contaminating the product.[4]
Caption: Synthesis pathway and origin of common impurities.
Purification Strategy Selection
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a crystalline solid, the primary choices are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for large-scale purification when impurities have significantly different solubilities than the target compound. It is cost-effective and can yield highly crystalline material. The principle relies on dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor.[8]
-
Column Chromatography: This technique is ideal for separating compounds with similar polarities, such as positional isomers, which are difficult to remove by recrystallization.[9] It works by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), separating components based on their differential adsorption to the stationary phase and solubility in the mobile phase.[10] It is highly effective but can be more time-consuming and require larger solvent volumes than recrystallization.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for removing non-polar impurities and residual salts. Alcohols like ethanol are often good solvents for aromatic compounds.[11]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently on a hot plate, until the solid just dissolves. Avoid adding excessive solvent.
-
Impurity Removal (Hot Filtration - Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Inducing Crystallization: Remove the flask from the heat. If the solution is highly concentrated in ethanol, slowly add deionized water dropwise until a slight cloudiness (turbidity) persists. Re-heat gently until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-45 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is superior for separating the target para-isomer from the ortho-isomer and other closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column, TLC plates, test tubes for fraction collection, rotary evaporator
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition. Spot the crude material on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give the target compound an Rf value of approximately 0.2-0.35.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Quality Control and Purity Verification
Post-purification analysis is critical to confirm the identity and purity of the final product.
Caption: General workflow from crude to verified product.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Expected Result for Pure Sample |
| Melting Point | Assess purity and identity | A sharp melting range within the literature value of 55-61 °C. Impurities typically broaden and depress the melting range. |
| TLC | Qualitative purity check | A single spot with a consistent Rf value in the chosen eluent system. |
| HPLC | Quantitative purity determination | A single major peak, with purity calculated as ≥98% by area normalization. A common method uses a C18 reverse-phase column with an acetonitrile/water mobile phase.[12][13] |
| ¹H NMR | Structural confirmation and impurity detection | The spectrum should match the known structure of this compound, showing characteristic peaks for the acetyl protons, methoxy protons, and distinct aromatic protons without extraneous signals.[6][14] |
| GC-MS | Confirm molecular weight and identify volatile impurities | A molecular ion peak (M+) corresponding to the molecular weight of 242.27 g/mol .[6] |
References
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Application Notes and Protocols for the Derivatization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: A Versatile Scaffold for Drug Discovery
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. This diaryl ether ketone is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The strategic modification of its ketone functional group and the alpha-methyl position allows for the exploration of a vast chemical space, enabling structure-activity relationship (SAR) studies and the generation of diverse compound libraries for biological screening. This document outlines a range of robust derivatization strategies, including reductive amination, chalcone synthesis, and heterocycle formation, complete with step-by-step protocols, mechanistic insights, and data presentation to guide researchers in the synthesis of novel derivatives.
Introduction: The Significance of the Diaryl Ether Ketone Motif
The this compound scaffold incorporates a diaryl ether linkage, a common motif in numerous biologically active molecules due to its conformational flexibility and metabolic stability. The presence of a ketone functional group provides a reactive handle for a multitude of chemical transformations, making it an ideal starting material for the synthesis of diverse derivatives. The exploration of these derivatives is crucial for identifying novel compounds with enhanced pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities.
Derivatization Strategies and Protocols
The derivatization of this compound can be systematically approached by targeting either the carbonyl group or the adjacent α-methyl group. The following sections detail proven methodologies for these transformations.
Modification of the Carbonyl Group
The carbonyl group is a prime site for nucleophilic addition and condensation reactions, offering straightforward routes to a variety of functional groups.
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, which are prevalent in many pharmaceutical agents. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] The Leuckart reaction, a classic method for reductive amination, utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[4]
Protocol: Leuckart-Wallach Reaction for Reductive Amination
This protocol describes the synthesis of N-(1-(4-(4-methoxyphenoxy)phenyl)ethyl)formamide, which can be subsequently hydrolyzed to the primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, e.g., 5-10 eq)
-
Formic acid (optional, as a catalyst)
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 4.17 mmol, 1.01 g) and formamide (e.g., 5 equivalents).[4]
-
Heat the reaction mixture in an oil bath at 160-180 °C for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
For hydrolysis of the intermediate formamide, add an excess of aqueous hydrochloric acid (e.g., 3M HCl) and reflux for an additional 2-4 hours.
-
Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices: The high temperature is necessary to drive the reaction, which involves the formation and reduction of an intermediate imine. The use of excess formamide serves as both the reactant and the solvent. Acidic hydrolysis is a standard procedure to cleave the formamide to the desired primary amine.
Diagram: Reductive Amination Workflow
Caption: Key steps in the Claisen-Schmidt condensation.
The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. [5]These Mannich bases are versatile synthetic intermediates. [5] Protocol: Synthesis of a Mannich Base
This protocol describes the synthesis of 3-(dimethylamino)-1-(4-(4-methoxyphenoxy)phenyl)propan-1-one hydrochloride.
-
Materials:
-
This compound (1.0 eq)
-
Paraformaldehyde (as a source of formaldehyde)
-
Dimethylamine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone (for precipitation)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours. The mixture should become a homogeneous solution. [5] 4. If the resulting solution is not clear, filter it while hot.
-
Transfer the clear solution to an Erlenmeyer flask and cool it in an ice bath.
-
Slowly add acetone to the cooled solution to precipitate the product. Continue cooling for an additional hour. [5] 7. Collect the crystalline product by vacuum filtration and wash it with cold acetone. [5] 8. Dry the purified product. The expected product is the hydrochloride salt of the Mannich base.
-
Heterocyclic Synthesis from Derivatives
The derivatives synthesized in the previous sections can serve as precursors for the construction of various heterocyclic ring systems, which are of great interest in medicinal chemistry.
Synthesis of Pyrazoles from Chalcones
Chalcones can react with hydrazine derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities.
Protocol: Synthesis of a Pyrazole Derivative from a Chalcone
-
Materials:
-
Chalcone derivative (from section 2.2.1) (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Acetic Acid
-
Reflux apparatus
-
-
Procedure:
-
Dissolve the chalcone derivative in ethanol or acetic acid in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate or phenylhydrazine.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Synthesis of Pyrimidines from Chalcones
Chalcones can undergo condensation reactions with urea, thiourea, or guanidine to yield pyrimidine derivatives. Pyrimidines are fundamental components of nucleic acids and are present in many therapeutic agents. [6][7] Protocol: Synthesis of a Pyrimidine Derivative from a Chalcone
-
Materials:
-
Chalcone derivative (from section 2.2.1) (1.0 eq)
-
Urea or Guanidine hydrochloride (1.0 eq)
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative and urea (or guanidine hydrochloride) in ethanol. [6] 2. Add a solution of sodium hydroxide or potassium hydroxide in water or ethanol.
-
Reflux the reaction mixture for 6-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
-
Data Presentation
The following table summarizes the expected products from the derivatization of this compound based on the protocols described above.
| Reaction Type | Reactants | Product Structure | Product Name |
| Reductive Amination | Formamide | 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-amine | |
| Claisen-Schmidt | Benzaldehyde | (E)-1-(4-(4-Methoxyphenoxy)phenyl)-3-phenylprop-2-en-1-one | |
| Mannich Reaction | Formaldehyde, Dimethylamine | 3-(Dimethylamino)-1-(4-(4-methoxyphenoxy)phenyl)propan-1-one | |
| Pyrazole Synthesis | Chalcone, Hydrazine | 5-(4-(4-Methoxyphenoxy)phenyl)-3-phenyl-1H-pyrazole | |
| Pyrimidine Synthesis | Chalcone, Urea | 6-(4-(4-Methoxyphenoxy)phenyl)-4-phenylpyrimidin-2(1H)-one |
Conclusion
The derivatization of this compound offers a facile and versatile platform for the generation of novel and structurally diverse molecules with significant potential for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising scaffold. The choice of derivatization strategy should be guided by the specific therapeutic target and the desired physicochemical properties of the final compounds. Further exploration of these and other derivatization reactions will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. [Link]
-
Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. [Link]
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Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
Molecules. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
-
Biotech Spain. (2021). Synthesisi of Pyrazoles from Acetophenones in Flow. [Link]
-
SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. [Link]
-
RJPT. (n.d.). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. [Link]
-
ResearchGate. (n.d.). One pot Wittig reaction and hydrolysis with acetophenone as starting material. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]
-
National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
-
JETIR. (2020). SYNTHESIS OF CHALCONES. [Link]
-
Royal Society of Chemistry. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]
-
Semantic Scholar. (2006). A Simple Synthesis of Oximes. [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]
-
ResearchGate. (n.d.). Symmetric Mannich reaction of acetophenones with aromatic aldehydes and.... [Link]
-
Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]
-
ResearchGate. (n.d.). Mannich reaction of acetophenone, benzaldehyde, and aniline catalyzed by different catalysts. [Link]
-
Morressier. (2019). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. [Link]
-
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
-
KPU Pressbooks. (n.d.). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
ResearchGate. (2020). (PDF) An efficient one pot synthesis of oxime by classical method. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone. [Link]
-
ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
University of Regensburg. (n.d.). The Wittig Reaction. [Link]
-
ACS Publications. (n.d.). Baeyer-Villiger Oxidation of Ketones Using Molecular Oxygen and Benzaldehyde in the Absence of Metal Catalysts. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Sources
Scale-up Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a key intermediate in the pharmaceutical and specialty chemical industries.[1] The protocol details a robust and efficient Friedel-Crafts acylation reaction, optimized for larger scale production. Emphasis is placed on the rationale behind procedural steps, safety considerations, and analytical quality control to ensure a high-purity final product. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Significance
This compound, also known as 4'- (4-Methoxyphenoxy) acetophenone, is a versatile organic compound with significant applications in several fields.[2] Its structural motif, featuring a diaryl ether linkage and a ketone functional group, makes it a valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as a crucial intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Furthermore, its chemical properties lend themselves to applications in material science, where it can be incorporated into the formulation of advanced polymers and coatings to enhance durability and environmental resistance.[1]
The increasing demand for this intermediate necessitates the development of a scalable and economically viable synthetic route. The Friedel-Crafts acylation stands out as a classic and effective method for the preparation of aromatic ketones.[3][4] This application note focuses on a refined protocol for this reaction, addressing the challenges associated with scaling up from a laboratory to a pilot or industrial scale.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 4-methoxydiphenyl ether with an appropriate acylating agent. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[5][6]
Mechanism of the Friedel-Crafts Acylation:
The reaction proceeds via the formation of a highly electrophilic acylium ion.[6][7] In this protocol, acetyl chloride is used as the acylating agent, and anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst.[7][8] The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, making it a better leaving group and facilitating the formation of the acylium ion.[6][9] The electron-rich 4-methoxydiphenyl ether then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate.[6] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone product.[6]
It is crucial to note that the Lewis acid catalyst, AlCl₃, often forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst.[4][6] This complex is then hydrolyzed during the workup procedure to liberate the final product.
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Scale-up Protocol
This protocol is designed for a target scale that can be adapted for pilot plant production. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor system.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxydiphenyl ether | ≥98% | Commercially Available | |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Commercially Available | Highly corrosive and water-reactive.[7] |
| Acetyl Chloride | ≥99% | Commercially Available | Corrosive and lachrymatory.[5] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Suspected carcinogen.[7] |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | ||
| Brine (Saturated NaCl) | Aqueous solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Hexanes | Reagent Grade | Commercially Available | For recrystallization. |
| Equipment | |||
| Glass-lined or appropriate inert reactor | Sized for the intended scale, with overhead stirring, temperature control (heating/cooling), and a reflux condenser. | ||
| Addition funnel | For controlled addition of reagents. | ||
| Inert gas supply (Nitrogen or Argon) | To maintain anhydrous conditions. | ||
| Buchner funnel and filter flask | For vacuum filtration. | ||
| Rotary evaporator | For solvent removal. |
Experimental Procedure
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas; handle with extreme care under anhydrous conditions.[7] Acetyl chloride is also corrosive and a lachrymator.[5]
Caption: Experimental Workflow for the Synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, addition funnel, and an inert gas inlet. Purge the reactor with nitrogen or argon to establish an inert atmosphere.
-
Charging the Reactor: To the inerted reactor, add anhydrous dichloromethane (DCM). Begin stirring and cool the solvent to 0-5 °C using an ice/water bath.
-
Addition of Aluminum Chloride: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the cooled DCM. The dissolution is exothermic, so maintain the temperature below 10 °C.
-
Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the addition funnel.[8] Maintain the temperature between 0-5 °C during the addition. The reaction between aluminum chloride and the acyl chloride is highly exothermic.[8] After the addition is complete, stir the mixture at this temperature for an additional 30 minutes.
-
Addition of the Aromatic Substrate: In a separate vessel, dissolve 4-methoxydiphenyl ether (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.[8]
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quench: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and 2 M hydrochloric acid. This should be done in a separate, appropriately sized vessel with good stirring. This step hydrolyzes the aluminum chloride complexes and neutralizes excess AlCl₃.
-
Work-up and Isolation:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, a solid, can be purified by recrystallization.[5]
-
Dissolve the crude solid in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 56-58 °C.[10] |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound.[11] |
| IR Spectroscopy | Characteristic peaks for the carbonyl group (C=O) and the ether linkage (C-O-C).[11] |
| HPLC | Purity should be ≥98%.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 242.27 g/mol .[1][12] |
Critical Considerations for Scale-up
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions.[7][8] Any moisture will react with the aluminum chloride, deactivating the catalyst and reducing the yield. Glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Temperature Control: The initial formation of the acylium ion and the subsequent addition of the aromatic substrate are exothermic.[8] Efficient cooling is critical to prevent side reactions and ensure the safety of the process.
-
Reagent Addition Rate: Slow, controlled addition of reagents is essential to manage the exotherm and prevent localized overheating.
-
Quenching: The quenching step is highly exothermic and releases HCl gas. It must be performed slowly and with vigorous stirring in a well-ventilated area.
-
Waste Disposal: The aqueous waste from the reaction will be acidic and contain aluminum salts. It must be neutralized and disposed of in accordance with local regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure proper stoichiometry of reagents. |
| Moisture contamination | Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of Side Products | Reaction temperature too high | Maintain strict temperature control during additions. |
| Polysubstitution | While less common in acylation, ensure proper stoichiometry.[13] | |
| Difficult Purification | Impurities from starting materials | Use high-purity starting materials. |
| Incomplete quenching or washing | Ensure thorough washing to remove all acidic and basic impurities. |
Conclusion
The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and moisture, high yields of a pure product can be consistently achieved. This robust process is well-suited for adoption in a drug development or specialty chemical manufacturing setting.
References
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-.
- Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
- Oakwood Chemical. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethanone.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one.
- ChemicalBook. (n.d.). 4-ACETYL-4'-METHOXYDIPHENYL ETHER | 54916-28-8.
- Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
- YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.
- ChemicalBook. (n.d.). 4-ACETYL-4'-METHOXYDIPHENYL ETHER | 54916-28-8.
- LookChem. (n.d.). 4-acetyl-4'-methoxydiphenyl ether.
- USA Chemical Suppliers. (n.d.). 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA.
- NIST. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Springer. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
- escientificsolutions. (n.d.). 1-[4-(4-methoxyphenoxy)phenyl]ethanone.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- FINETECH INDUSTRY LIMITED. (n.d.). 4-ACETYL-4'-METHOXYDIPHENYL ETHER | CAS: 54916-28-8 | Chemical Product.
- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
- European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.
- Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- India Science, Technology & Innovation - ISTI Portal. (2022). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- PubMed. (n.d.). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives.
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- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Welcome to the technical support guide for the synthesis of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols and improve final product yield. This compound is a valuable intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the most common and efficient route: the Friedel-Crafts acylation of 4-methoxyphenoxybenzene.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction and workup, but the isolated yield of this compound is significantly lower than expected.
Possible Causes & Recommended Solutions
-
Cause A: Inactive Lewis Acid Catalyst
-
Explanation: The most common Lewis acid catalyst for this reaction, aluminum chloride (AlCl₃), is extremely hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze AlCl₃, rendering it inactive.
-
Solution:
-
Always use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened bottle stored under inert gas.
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
-
Cause B: Insufficient Catalyst Loading
-
Explanation: The product, a ketone, has a carbonyl oxygen with lone pairs that can coordinate strongly with the AlCl₃ catalyst. This forms a stable complex, effectively removing the catalyst from the reaction cycle.[5] Consequently, Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst.[6]
-
Solution:
-
Increase the molar ratio of AlCl₃ to the acylating agent (acetyl chloride or acetic anhydride). A common starting point is 1.1 to 1.3 equivalents.
-
If the yield remains low, consider a stepwise increase in the catalyst loading, monitoring for improvements and potential side reactions.
-
-
-
Cause C: Inappropriate Reaction Temperature
-
Explanation: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can promote the formation of undesired side products, such as isomers or polysubstituted products, and potentially lead to decomposition.
-
Solution:
-
The addition of the acylating agent to the mixture of the substrate and Lewis acid is typically performed at a low temperature (0-5 °C) to control the initial exothermic reaction.
-
After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to drive it to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
-
Cause D: Precursor (4-methoxyphenoxybenzene) Quality
-
Explanation: The purity of the starting diaryl ether is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions.
-
Solution:
-
Ensure the 4-methoxyphenoxybenzene is pure by checking its physical properties (e.g., melting point) and using analytical techniques like NMR or GC-MS.
-
If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the acylation.
-
-
Workflow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
Issue 2: Formation of Significant Side Products (Isomers)
You have a reasonable total yield, but analysis (e.g., ¹H NMR) shows a mixture of products, indicating poor regioselectivity.
Possible Causes & Recommended Solutions
-
Cause A: Acylation at the Ortho Position
-
Explanation: The ether linkage (-OAr) is an ortho, para-director. While the para position is sterically less hindered and often thermodynamically favored, acylation at the ortho position can still occur, particularly at higher temperatures.
-
Solution:
-
Maintain a lower reaction temperature throughout the process. As mentioned, controlling the initial addition at 0-5 °C is critical. Avoid excessive heating.
-
Choice of solvent can influence selectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvents like carbon disulfide (with appropriate safety precautions) can sometimes alter isomer ratios.
-
-
-
Cause B: Acylation on the Methoxy-Substituted Ring
-
Explanation: The methoxy group (-OCH₃) on the second ring is also a powerful activating group. While the primary product results from acylation on the unsubstituted ring, some reaction may occur on the methoxy-bearing ring, leading to isomers like 1-(3-phenoxy-4-methoxyphenyl)ethan-1-one.
-
Solution:
-
This is generally a minor pathway due to steric hindrance, but it can be promoted by overly harsh conditions. Adhering to optimized temperature and reaction times is the best mitigation strategy.
-
If this isomer is particularly problematic, purification by column chromatography or recrystallization will be necessary.
-
-
-
Cause C: Polysubstitution
-
Explanation: If more than one acetyl group is added to the molecule, this is known as polysubstitution. This occurs when the mono-acetylated product, which is deactivated, is forced to react further under harsh conditions.
-
Solution:
-
Use a molar ratio of the substrate to the acylating agent of 1:1 or a slight excess of the substrate.
-
Avoid prolonged reaction times and high temperatures after the starting material has been consumed (as monitored by TLC).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare the 4-methoxyphenoxybenzene precursor?
The Ullmann condensation is a classic and effective method for forming the diaryl ether bond.[7] Modern protocols have significantly improved upon the traditionally harsh conditions.[8][9] A recommended approach involves the copper-catalyzed coupling of a phenol with an aryl halide.
-
Reaction: 4-bromophenol reacts with anisole, or more commonly, 4-methoxyphenol reacts with bromobenzene.
-
Key Improvements: The use of soluble copper(I) catalysts (e.g., CuI) with ligands such as diamines or β-diketones can accelerate the reaction and allow for milder conditions (lower temperatures).[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a non-polar solvent like toluene or xylene can also be effective.
Q2: What are the optimal parameters for the Friedel-Crafts acylation step?
While optimization is specific to each lab's setup, a well-established starting point provides a high probability of success.
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acetyl Chloride (CH₃COCl) | Highly reactive, forming the acylium ion readily. Acetic anhydride can also be used.[11] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | A powerful and common catalyst for this reaction.[12] |
| Molar Ratio | Substrate:Acylating Agent:AlCl₃ | ~ 1 : 1.05 : 1.2 |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, inert solvents that effectively dissolve reactants and intermediates. |
| Temperature | 0-5 °C for addition, then RT | Controls initial exotherm to prevent side reactions; warming drives the reaction to completion. |
| Reaction Time | 2-6 hours | Monitor by TLC until starting material is consumed. |
Q3: How can I best purify the final product?
Purification typically involves a combination of techniques to remove unreacted starting materials, the catalyst complex, and any side products.
-
Workup: The reaction is quenched by slowly pouring the mixture into a beaker of ice and water, often containing concentrated HCl to dissolve the aluminum salts.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: The combined organic layers are washed sequentially with dilute NaOH or NaHCO₃ (to remove acidic impurities), water, and finally brine (saturated NaCl solution) to aid in drying.[6]
-
Drying & Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) should be determined.
-
Column Chromatography: If recrystallization is ineffective at removing persistent impurities or isomers, silica gel column chromatography is the alternative.
-
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure. Quantities should be scaled as needed.
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxyphenoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0-5 °C using an ice-water bath. Slowly add anhydrous aluminum chloride (1.2 eq) in portions, allowing the mixture to stir for 15 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the consumption of the starting material by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., 95% ethanol) to afford pure this compound.
References
-
Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. Available at: [Link]
-
Ullmann Condensation. SynArchive. Available at: [Link]
-
1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. Autech Industry Co.,Ltd. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. Available at: [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Available at: [Link]
-
Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
- Diaryl ether condensation reactions. Google Patents.
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
-
Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. Available at: [Link]
-
Chemistry Experiment: 4-Methoxyacetophenone. Scribd. Available at: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scirp.org. Available at: [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]
-
Solved Give two Friedel-Crafts acylation reactions that. Chegg.com. Available at: [Link]
-
EAS Friedel Crafts Alkylation and Acylation. Chad's Prep®. Available at: [Link]
-
1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. PubChem. Available at: [Link]
-
4-Acetylphenyl ether. PubChem. Available at: [Link]
-
1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA. USA Chemical Suppliers. Available at: [Link]
-
Synthesis of 4-acetyl-3-phenyl sydnone? ResearchGate. Available at: [Link]
-
4-acetylphenyl ether (C16H14O3). PubChemLite. Available at: [Link]
-
Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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- 1. escientificsolutions.com [escientificsolutions.com]
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- 3. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
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- 9. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
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- 11. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 12. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side reactions encountered during the synthesis of this valuable compound, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in various pharmaceutical and material science applications, is typically achieved through two primary routes:
-
Friedel-Crafts Acylation of 4-methoxyphenoxybenzene: This classic electrophilic aromatic substitution involves reacting 4-methoxyphenoxybenzene (also known as 4-phenoxyanisole) with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2][3]
-
Ullmann Condensation followed by Acylation: This two-step approach first involves the copper-catalyzed coupling of a phenol and an aryl halide to form the diaryl ether backbone, which is then acylated.[4][5][6]
Each of these methods, while effective, presents a unique set of potential side reactions and challenges that can impact yield and purity. This guide will focus on troubleshooting these specific issues.
II. Troubleshooting Guide: Side Reactions & Optimization
This section addresses common problems encountered during the synthesis, their root causes, and actionable solutions.
Issue 1: Low Yield of the Desired Product
A lower than expected yield is one of the most frequent challenges. The underlying causes can often be traced back to several factors.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Reaction Conditions | For Friedel-Crafts acylation, temperature control is critical. Exothermic reactions can lead to side product formation if not properly managed.[7] In Ullmann condensations, insufficient temperature or reaction time can result in incomplete conversion.[5][8] | Friedel-Crafts: Maintain a low temperature (0-5 °C) during the addition of the Lewis acid and acylating agent.[7] Allow the reaction to slowly warm to room temperature and monitor by TLC. Ullmann: Ensure the reaction reaches the necessary temperature (often >120 °C) and run for an adequate duration (8-24 hours), monitoring progress by TLC.[9] |
| Catalyst Inactivity | Friedel-Crafts: Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination will deactivate the catalyst.[1] Ullmann: The copper catalyst, particularly if using copper(I) species, can be sensitive to air oxidation.[8] | Friedel-Crafts: Use freshly opened or properly stored anhydrous Lewis acids. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ullmann: Use high-purity copper catalysts and consider ligands like 1,10-phenanthroline to stabilize the active copper species.[8] An inert atmosphere is also crucial. |
| Poor Quality of Reagents | Impurities in starting materials or solvents can interfere with the reaction. | Purify starting materials if necessary (e.g., distillation of solvents, recrystallization of solids). Use anhydrous solvents for moisture-sensitive reactions. |
| Ether Cleavage | In the presence of strong acids, particularly at elevated temperatures, the diaryl ether C-O bond can be cleaved, leading to the formation of phenols.[10][11][12] This is a significant concern in Friedel-Crafts reactions if conditions are too harsh. | Use the minimum effective amount of Lewis acid. Maintain low reaction temperatures. Quench the reaction carefully with ice-water to rapidly neutralize the acid.[7] |
Issue 2: Formation of Isomeric Byproducts
In Friedel-Crafts acylation, the substitution pattern on the aromatic ring is a critical factor.
Possible Causes & Solutions:
The methoxy group (-OCH₃) and the phenoxy group (-OPh) are both ortho-, para-directing activators.[13] This means that acylation can occur at positions ortho or para to these groups.
-
Desired Product: Acylation para to the phenoxy group on the phenyl ring.
-
Potential Byproducts: Acylation ortho to the phenoxy group, and acylation on the methoxy-substituted ring.
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The phenoxy group is bulkier than the methoxy group, which generally favors acylation on the less hindered ring. Acylation at the para position is sterically favored over the ortho position.[14][15] | While the para-product is generally major, optimizing the choice of Lewis acid and solvent can influence the isomer ratio. Zeolite catalysts have been shown to provide high para-selectivity in some cases.[16] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity and the formation of a wider range of isomers. | Maintain strict temperature control throughout the reaction. |
Workflow for Minimizing Isomeric Impurities:
Caption: Troubleshooting workflow for isomeric impurity issues.
Issue 3: Difficult Purification
Separating the desired product from starting materials, isomers, and other byproducts can be challenging.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Similar Polarity of Products | The desired product and its ortho-isomer often have very similar polarities, making separation by column chromatography difficult. | Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane).[8] Recrystallization: This can be a highly effective method for purifying the final product to a high degree, as isomers often have different solubilities and crystal lattice energies. A mixture of solvents may be required to achieve optimal crystallization. |
| Presence of Phenolic Impurities | If ether cleavage has occurred, the resulting phenols can complicate purification. | Perform a basic wash (e.g., with 1M NaOH solution) during the aqueous workup to remove acidic phenolic impurities.[2] The phenates will be soluble in the aqueous layer. |
| Residual Catalyst | Aluminum or copper salts can form complexes with the ketone product, making isolation difficult.[17] | During the workup, pour the reaction mixture into ice and water to hydrolyze and break up these complexes.[2][7] Filtration through a pad of Celite can help remove precipitated metal salts.[8] |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred, Friedel-Crafts or Ullmann?
A1: The choice depends on the availability of starting materials and the scale of the synthesis. The Friedel-Crafts acylation of commercially available 4-phenoxyanisole is a more direct, one-step route. The Ullmann condensation approach is more versatile if you need to synthesize various substituted diaryl ethers first, but it adds an extra step to the overall process.
Q2: Can I use other acylating agents besides acetyl chloride?
A2: Yes, acetic anhydride is a common and often safer alternative to acetyl chloride for Friedel-Crafts acylation.[2][14] The reaction mechanism is very similar, involving the formation of an acylium ion electrophile.[17]
Q3: My Friedel-Crafts reaction is turning very dark, almost black. Is this normal?
A3: A significant color change, often to a dark orange, red, or brown, is very common in Friedel-Crafts acylations and is typically due to the formation of a complex between the ketone product and the Lewis acid catalyst.[7][17] However, a black, tarry appearance could indicate decomposition or charring, which might be caused by excessive heat. If this occurs, re-evaluate your temperature control.
Q4: What is the mechanism of ether cleavage under strong acid conditions?
A4: The ether oxygen is first protonated by the strong acid, forming a good leaving group (an alcohol).[11][12] A nucleophile (like a halide ion from the acid) can then attack one of the adjacent carbon atoms. While aryl C-O bonds are generally strong and resistant to cleavage, the harsh conditions of some Friedel-Crafts reactions can facilitate this side reaction.[10][18]
Reaction Mechanism: Ether Cleavage
Caption: Simplified mechanism of acid-catalyzed ether cleavage.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and connectivity of the molecule and help identify the presence of any isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[19]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
IV. Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 4-Phenoxyanisole
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-phenoxyanisole (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 eq) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) or by recrystallization.
Protocol 2: Ullmann Condensation for 4-Phenoxyanisole
-
To a reaction vessel, add 4-iodophenol (1.0 eq), anisole (1.5 eq), a copper catalyst such as CuI (0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[8]
-
Add a high-boiling polar solvent like DMSO or DMF.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere for 8-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove the catalyst and base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude diaryl ether by column chromatography.
V. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline. Retrieved from
-
Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Miller, J. A. (1991). Aqueous organic chemistry. 4. Cleavage of diaryl ethers. Energy & Fuels, 5(5), 737–739.
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Allen. (n.d.). Explain following Friedel-Crafts acetylation of anisole. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from [Link]
-
Mondal, B., & Dana, J. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1188.
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
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Technical Support Center: Optimizing Friedel-Crafts Acylation of 4-Methoxyphenoxybenzene
Welcome to the technical support center for the Friedel-Crafts acylation of 4-methoxyphenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction outcomes.
Introduction: The Chemistry of Acylating 4-Methoxyphenoxybenzene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] In the case of 4-methoxyphenoxybenzene, the presence of two activating groups—a methoxy and a phenoxy group—presents unique opportunities and challenges in controlling regioselectivity and maximizing yield. This guide will navigate you through the intricacies of this specific reaction.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section addresses common issues encountered during the Friedel-Crafts acylation of 4-methoxyphenoxybenzene in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in Friedel-Crafts acylation can often be attributed to a few critical factors.[3][4] Let's break down the most common culprits and their solutions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any water present in your solvent, glassware, or starting materials will rapidly deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[4][6] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively taking it out of the reaction cycle.[6][7]
-
Solution: A general starting point is to use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent.[5]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed well at room temperature, others may require cooling to minimize side reactions or gentle heating to overcome the activation energy.[3]
-
Solution: Start the reaction at a low temperature (e.g., 0 °C), especially during the addition of the acylating agent, to control the initial exothermic reaction.[8] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[9]
-
-
Poor Reagent Quality: The purity of 4-methoxyphenoxybenzene and the acylating agent is paramount. Impurities can lead to the formation of byproducts and consume the catalyst.[4]
-
Solution: Use high-purity starting materials. If necessary, purify the 4-methoxyphenoxybenzene by recrystallization or column chromatography before use.
-
A systematic approach to troubleshooting low yield is summarized in the workflow below:
Caption: A stepwise workflow for troubleshooting low yields.
Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
The formation of multiple isomers is a common challenge when acylating 4-methoxyphenoxybenzene due to the presence of two activating, ortho-, para-directing groups. The methoxy group is a stronger activating group than the phenoxy group, and acylation will preferentially occur on the methoxy-substituted ring. Within that ring, acylation can occur at the positions ortho or para to the methoxy group.
-
Understanding the Directing Effects: The methoxy group directs acylation to the 2- and 4- positions relative to itself. Since the 4-position is already occupied by the phenoxy group, the primary sites of acylation are the positions ortho to the methoxy group. The phenoxy group also directs ortho and para, which can lead to acylation on the second aromatic ring, although this is less favorable.
-
Strategies to Enhance Regioselectivity:
-
Choice of Lewis Acid: Sterically bulky Lewis acids can favor acylation at the less hindered position. While AlCl₃ is common, exploring other Lewis acids like TiCl₄ or SnCl₄ might offer different regioselectivity profiles.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experimenting with different anhydrous solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene may be beneficial.[10]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which could lead to improved regioselectivity.
-
The potential isomeric products are illustrated below:
Caption: Simplified mechanism of Friedel-Crafts acylation.
Q2: Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts acylation. [1][6]The reaction mechanism is similar, involving the activation of the anhydride by the Lewis acid.
Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?
There is growing interest in developing more environmentally friendly catalysts for Friedel-Crafts acylation. Solid acid catalysts, such as zeolites, have shown promise in acylating aromatic ethers like anisole, offering advantages like easier separation and potential for reuse. [11][12] Q4: What is a standard workup procedure for a Friedel-Crafts acylation?
A typical workup involves quenching the reaction to decompose the aluminum chloride-ketone complex and then separating the organic product. [3][13]1. Quenching: The reaction mixture is carefully and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid. [3][8]This hydrolyzes the aluminum salts and breaks up the product complex. 2. Extraction: The product is extracted into an organic solvent like dichloromethane or diethyl ether. [3][8]3. Washing: The organic layer is washed with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash. [3][8]4. Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. [3]5. Purification: The crude product is then purified, typically by recrystallization or flash column chromatography. [3]
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of 4-Methoxyphenoxybenzene
Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. [5]Acyl chlorides are corrosive and lachrymators. [14]Dichloromethane is a suspected carcinogen. [5]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Methoxyphenoxybenzene (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.05 eq)
-
Anhydrous aluminum chloride (1.1 eq)
-
Anhydrous dichloromethane (solvent)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve 4-methoxyphenoxybenzene (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | To compensate for complexation with the ketone product. [6] |
| Reaction Temperature | 0 °C to room temperature | To control the initial exotherm and then allow the reaction to proceed to completion. [8] |
| Solvent | Anhydrous Dichloromethane | A common, relatively inert solvent for Friedel-Crafts reactions. [5] |
| Work-up Quench | Ice and concentrated HCl | To hydrolyze the aluminum-ketone complex and inorganic salts. [3][13] |
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
-
Ranu, B. C., & Ghosh, R. (2004). Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF. (2000). ResearchGate. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
ResearchGate. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
ChemRxiv. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. Retrieved from [Link]
-
Filo. (2025, March 19). Give two Friedel-Crafts acylation reactions that could be used to prepare... Retrieved from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021, March 4). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scirp.org. Retrieved from [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. websites.umich.edu [websites.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 13. m.youtube.com [m.youtube.com]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Purification challenges of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Technical Support Center: 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, we synthesize foundational chemical principles with practical, field-proven troubleshooting strategies to ensure you can achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the core properties of your target compound is the first step in designing a robust purification strategy. These characteristics dictate its behavior in various solvents and on different stationary phases.
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [1][2] |
| Synonyms | 4'-(4-Methoxyphenoxy)acetophenone, 4-Acetyl-4′-methoxydiphenyl ether | [2][3][4] |
| CAS Number | 54916-28-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][3] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Appearance | Cream-colored amorphous powder or white to pale yellow crystals | [3][5] |
| Melting Point | 55-61 °C | [3] |
Q2: What is the typical synthetic route for this compound and what impurities should I anticipate?
This ketone is most commonly synthesized via a Friedel-Crafts acylation of 4-methoxyphenoxybenzene with an acetylating agent (like acetyl chloride or acetic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The nature of this reaction is the primary source of purification challenges.
| Impurity Type | Specific Example(s) | Origin & Rationale |
| Unreacted Starting Materials | 4-methoxyphenoxybenzene, 4-methoxyphenol | Incomplete reaction. 4-methoxyphenol may be present if the starting ether was not pure. |
| Isomeric Byproducts | 1-[2-(4-Methoxyphenoxy)phenyl]ethan-1-one | The ether linkage is an ortho-, para-directing group. While the para-product is sterically favored, some ortho-acylation is often unavoidable.[8] These isomers can have very similar polarities, making separation difficult. |
| Polysubstituted Products | Di-acetylated 4-methoxyphenoxybenzene | The product itself is an activated aromatic ring and can undergo a second acylation, especially if reaction conditions are not carefully controlled. |
| Catalyst Residues | Aluminum salts | From the AlCl₃ catalyst. These are typically removed during the aqueous work-up but can persist in the crude product if the quench is inefficient. |
Q3: Which analytical techniques are best for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is effective for separating the target compound from its common impurities.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and identifying isomeric impurities. The aromatic splitting patterns for the desired para-isomer are distinct from those of potential ortho-isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and its byproducts.
-
Melting Point Analysis: A sharp melting point close to the literature value (55-61 °C) is a good indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide: Purification Workflows
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My crude product is an intractable oil or sticky solid, not the expected powder.
-
Question: After the aqueous work-up and solvent removal, my product is a brownish oil that refuses to solidify. What's causing this and how can I crystallize it?
-
Expert Analysis & Solution: This is a classic sign of significant impurity content, which is causing melting point depression. Unreacted starting materials and isomeric byproducts act as eutectic contaminants. The goal is to remove enough of these impurities to allow the product's crystal lattice to form.
Recommended Action: Trituration Trituration is a "pre-purification" washing step to remove highly soluble impurities.
-
Place the crude oil in an Erlenmeyer flask.
-
Add a minimal amount of a cold solvent in which the desired product is sparingly soluble, but the impurities are more soluble. A good starting point is cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1).
-
Use a glass rod to vigorously scratch the inside of the flask and stir the mixture. The mechanical agitation and the presence of a seed crystal (if available) or fine glass scratches can induce nucleation.
-
Continue stirring for 15-30 minutes. You should observe the oil slowly converting into a solid precipitate.
-
Isolate the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the solid. This material is now enriched in your target compound and is a much better candidate for full purification by recrystallization or chromatography.
-
Problem 2: HPLC analysis shows a persistent impurity with a similar retention time, which I suspect is an isomer.
-
Question: I have a persistent impurity (~5-10%) that co-elutes closely with my main peak in HPLC. How can I effectively separate this ortho-isomer from my desired para-product?
-
Expert Analysis & Solution: Isomeric byproducts, such as the ortho-acylated product, often have very similar polarities to the desired para-isomer, making recrystallization ineffective for separation. This scenario necessitates the higher resolving power of flash column chromatography .
dot digraph "Column_Chromatography_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol:
-
Adsorbent: Use silica gel with a 60 Å pore size and 230-400 mesh particle size.
-
Sample Loading: For optimal separation, perform a "dry load". Dissolve your crude material in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can be carefully added to the top of the packed column.
-
Eluent Selection: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the isomer. Start with thin-layer chromatography (TLC) to screen eluents.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities like unreacted starting ether. |
| 90:10 to 85:15 | Medium-Low | Optimal range for eluting and separating the target compound and its isomers.[10] |
| 80:20 | Medium | May be needed if compounds are slow to elute, but could decrease separation. |
-
Elution: Begin with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to wash off non-polar impurities. Gradually increase the polarity (e.g., to 90:10 then 85:15) to elute your product and the isomer. The slightly more polar ortho-isomer will typically elute after the desired para-product.
-
Analysis: Collect small fractions and analyze them by TLC or HPLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Problem 3: My recrystallization yield is unacceptably low.
-
Question: I successfully purified my compound by recrystallization, but my yield was only 30%. How can I improve this without compromising purity?
-
Expert Analysis & Solution: Low yield in recrystallization is most often caused by one of three issues: using too much solvent, cooling the solution too quickly, or choosing a suboptimal solvent. The goal is to dissolve the crude product in the minimum amount of boiling solvent to create a saturated solution, from which the product will crystallize upon slow cooling.
dot digraph "Recrystallization_Optimization" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Decision process for troubleshooting low recrystallization yield.
Step-by-Step Protocol for High-Yield Recrystallization:
-
Solvent Choice: Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. For this compound, alcohols like ethanol or isopropanol, or mixed solvents like ethanol/water, are excellent candidates.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil after each addition.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities (or charcoal), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the recovery of the crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By following these optimized protocols and understanding the chemical principles behind them, you can effectively overcome the purification challenges of this compound and obtain a high-purity material essential for reliable research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777253, 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Available at: [Link]
-
Wikipedia (2023). Acetanisole. Available at: [Link]
-
The Good Scents Company (n.d.). para-acetanisole. Available at: [Link]
-
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Available at: [Link]
-
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and Its Isomeric Related Substances As Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available at: [Link]
-
MDPI (2024). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available at: [Link]
- Google Patents (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
SIELC Technologies (2018). 4'-Methoxyacetophenone. Available at: [Link]
-
Chemical Suppliers USA (n.d.). 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA. Available at: [Link]
-
BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]
-
NIST (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
LibreTexts Chemistry (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Sunway Pharm Ltd (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethanone. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Supplementary Information. Available at: [Link]
-
Scribd (n.d.). Experiment 1: Recrystallization of Vanillin. Available at: [Link]
-
Caracelli, I., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Sources
- 1. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one | C15H14O3 | CID 2777253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA [americanchemicalsuppliers.com]
- 5. para-acetanisole, 100-06-1 [thegoodscentscompany.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]
- 9. 4’-Methoxyacetophenone | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
Technisches Support-Center: Synthese von 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-on
Answering in German as requested by the user's prompt language.
Here is the structured technical support center content.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese von 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-on befassen. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und detaillierte Anleitungen zur Fehlerbehebung bei der Bildung von Nebenprodukten zu geben, einem häufigen Problem bei diesem Verfahren.
Teil 1: Häufig gestellte Fragen (FAQs)
Hier beantworten wir grundlegende Fragen zur Synthese und den damit verbundenen Herausforderungen.
F1: Was ist die gebräuchlichste und kostengünstigste Methode zur Synthese von 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-on?
Die am weitesten verbreitete Methode ist die Friedel-Crafts-Acylierung von 4-Phenoxyanisol (dem Ausgangsmaterial) mit einem Acylierungsagens wie Acetylchlorid oder Essigsäureanhydrid. Als Katalysator wird typischerweise eine Lewis-Säure, meist wasserfreies Aluminiumchlorid (AlCl₃), verwendet. Diese Reaktion wird wegen ihrer hohen Effizienz und der relativ kostengünstigen Reagenzien bevorzugt. Die Wahl des Lösungsmittels ist ebenfalls entscheidend; oft werden inerte Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) eingesetzt, um die Reaktanten zu lösen und die Temperatur zu kontrollieren.
F2: Welche typischen Nebenprodukte können bei dieser Synthese entstehen und warum?
Die Bildung von Nebenprodukten ist eine der größten Herausforderungen. Die häufigsten unerwünschten Verbindungen sind:
-
Di-acylierte Produkte: Das Hauptnebenprodukt ist oft das Ergebnis einer zweiten Acylierung am aromatischen Ring. Da die erste Acetylgruppe den Ring nur schwach desaktiviert, kann unter bestimmten Bedingungen eine weitere Acylierung stattfinden, was zu Isomeren von Diacetyl-4-phenoxyanisol führt.
-
Ortho-Isomer: Während die Acylierung bevorzugt in der para-Position zum Phenoxy-Substituenten stattfindet (was zum gewünschten Produkt führt), kann eine geringe Menge des ortho-Isomers (1-[2-(4-Methoxyphenoxy)phenyl]ethan-1-on) gebildet werden. Dies ist auf die dirigierende Wirkung des Phenoxy-Substituenten zurückzuführen.
-
Spaltungsprodukte der Etherbindung: Unter zu harschen Bedingungen (z. B. hohe Temperaturen oder überschüssiger Katalysator) kann die Etherbindung des 4-Phenoxyanisols gespalten werden. Dies führt zur Bildung von Phenol, 4-Methoxyphenol und deren jeweiligen Acylierungsprodukten.
-
Nicht umgesetztes Ausgangsmaterial: Eine unvollständige Reaktion führt dazu, dass 4-Phenoxyanisol im Endprodukt verbleibt.
F3: Warum ist eine präzise Temperaturkontrolle während der Reaktion so entscheidend?
Die Temperatur ist ein kritischer Parameter bei der Friedel-Crafts-Acylierung.
-
Niedrige Temperaturen (typischerweise 0–5 °C) während der Zugabe des Katalysators und des Acylierungsmittels sind entscheidend, um die Reaktivität zu kontrollieren und die Bildung von Nebenprodukten, insbesondere von Di-acylierungs- und Abbauprodukten, zu minimieren.
-
Zu niedrige Temperaturen können die Reaktionsgeschwindigkeit erheblich verlangsamen und zu einer unvollständigen Umsetzung führen.
-
Zu hohe Temperaturen erhöhen nicht nur die Rate der Nebenreaktionen, sondern können auch zur Zersetzung des Katalysator-Reaktanten-Komplexes und zur Spaltung der Etherbindung führen.
Eine schrittweise Erwärmung auf Raumtemperatur nach der anfänglichen Zugabe ermöglicht oft einen vollständigen Umsatz, ohne die Selektivität zu beeinträchtigen.
F4: Wie kann ich den Reaktionsfortschritt effektiv überwachen, um den optimalen Endpunkt zu bestimmen?
Die Überwachung der Reaktion ist entscheidend, um eine unvollständige Umsetzung oder die übermäßige Bildung von Nebenprodukten zu vermeiden. Die gebräuchlichste Methode ist die Dünnschichtchromatographie (DC) .
-
Probenahme: Entnehmen Sie alle 30–60 Minuten eine kleine Aliquote aus dem Reaktionsgemisch.
-
Quenchen: Geben Sie die Probe sofort in eine kleine Menge einer sauren wässrigen Lösung (z. B. 1 M HCl), um den Katalysator zu deaktivieren und die Reaktion zu stoppen. Extrahieren Sie die organischen Bestandteile mit einem geeigneten Lösungsmittel wie Ethylacetat.
-
Analyse: Tragen Sie das Ausgangsmaterial, das Reaktionsgemisch und (falls verfügbar) einen Standard des Produkts auf einer DC-Platte auf.
-
Interpretation: Die Reaktion ist abgeschlossen, wenn der Fleck des Ausgangsmaterials (4-Phenoxyanisol) nicht mehr sichtbar ist. Die Bildung eines neuen Flecks mit einem niedrigeren Retentionsfaktor (Rf) zeigt die Bildung des polareren Ketonprodukts an. Die Entstehung zusätzlicher Flecken deutet auf Nebenprodukte hin.
Teil 2: Leitfaden zur Fehlerbehebung (Frage-Antwort-Format)
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.
Problem: Geringe Ausbeute und eine signifikante Menge eines hochmolekularen Nebenprodukts, das durch Massenspektrometrie nachgewiesen wurde.
-
Mögliche Ursache: Dies deutet stark auf eine Di-acylierung hin. Die wahrscheinlichste Ursache ist ein falsches stöchiometrisches Verhältnis, insbesondere ein Überschuss an Acetylchlorid oder Aluminiumchlorid, oder eine zu hohe Reaktionstemperatur.
-
Lösungsvorschläge:
-
Stöchiometrie prüfen: Stellen Sie sicher, dass Sie ein molares Verhältnis von 4-Phenoxyanisol zu Acetylchlorid zu AlCl₃ von etwa 1 : 1,05 : 1,1 verwenden. Ein leichter Überschuss des Acylierungsmittels und des Katalysators ist oft notwendig, um einen vollständigen Umsatz zu gewährleisten, aber ein größerer Überschuss fördert die Di-acylierung.
-
Temperaturkontrolle: Führen Sie die Zugabe von AlCl₃ und Acetylchlorid streng bei 0–5 °C durch. Halten Sie die Temperatur während der ersten Stunden der Reaktion in diesem Bereich, bevor Sie sie langsam auf Raumtemperatur ansteigen lassen.
-
Reihenfolge der Zugabe: Fügen Sie das Acetylchlorid langsam zu der gekühlten Mischung aus Substrat und Lewis-Säure in dem Lösungsmittel hinzu. Dies hält die Konzentration des Acylierungsmittels niedrig und minimiert die Di-acylierung.
-
Problem: Nach der Aufarbeitung zeigt die NMR-Analyse eine signifikante Menge an nicht umgesetztem Ausgangsmaterial.
-
Mögliche Ursache: Eine unvollständige Reaktion. Dies kann auf eine unzureichende Menge oder inaktiven Katalysator, eine zu kurze Reaktionszeit oder eine zu niedrige Temperatur zurückzuführen sein.
-
Lösungsvorschläge:
-
Katalysatorqualität: Aluminiumchlorid ist extrem hygroskopisch (wasseranziehend). Feuchtigkeit deaktiviert den Katalysator. Verwenden Sie nur frisch geöffnetes, wasserfreies AlCl₃ und führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch.
-
Reaktionszeit verlängern: Überwachen Sie die Reaktion mittels DC. Wenn nach der geplanten Zeit noch Ausgangsmaterial vorhanden ist, lassen Sie die Reaktion länger laufen (z. B. über Nacht bei Raumtemperatur).
-
Temperatur anpassen: Wenn die Reaktion bei niedriger Temperatur ins Stocken gerät, lassen Sie sie langsam auf Raumtemperatur erwärmen. In einigen Fällen kann ein leichtes Erwärmen (z. B. auf 40 °C) für eine kurze Zeit erforderlich sein, dies erhöht jedoch das Risiko von Nebenprodukten.
-
Problem: Das Rohprodukt hat eine dunkle Farbe (rot, braun oder schwarz), die sich durch einfache Rekristallisation nur schwer entfernen lässt.
-
Mögliche Ursache: Farbige Verunreinigungen entstehen oft durch Zersetzungsreaktionen, die durch den Katalysator bei zu hohen lokalen Temperaturen (z. B. bei zu schneller Zugabe der Reagenzien) oder durch Verunreinigungen im Ausgangsmaterial verursacht werden.
-
Lösungsvorschläge:
-
Kontrollierte Zugabe: Fügen Sie den Katalysator und das Acylierungsmittel langsam und portionsweise hinzu, um eine exotherme Reaktion und lokale Überhitzung zu vermeiden.
-
Reinigung mit Aktivkohle: Lösen Sie das Rohprodukt in einem geeigneten Lösungsmittel für die Rekristallisation (z. B. Ethanol oder Isopropanol). Fügen Sie eine kleine Menge Aktivkohle hinzu, erhitzen Sie die Mischung kurz zum Sieden und filtrieren Sie sie heiß durch Celite, um die Kohle und die adsorbierten Verunreinigungen zu entfernen. Lassen Sie dann das Filtrat abkühlen, um das gereinigte Produkt zu kristallisieren.
-
Qualität der Reagenzien: Verwenden Sie hochreine Ausgangsmaterialien und Lösungsmittel.
-
Teil 3: Protokolle und Methoden
Protokoll 1: Standard-Syntheseverfahren durch Friedel-Crafts-Acylierung
-
Vorbereitung: Trocknen Sie alle Glasgeräte gründlich im Ofen und lassen Sie sie unter einer inerten Atmosphäre (N₂) abkühlen.
-
Reaktionsaufbau: Geben Sie 4-Phenoxyanisol (1 Äquiv.) und wasserfreies Dichlormethan (DCM) in einen Dreihalskolben, der mit einem Magnetrührer, einem Thermometer und einem Stickstoffeinlass ausgestattet ist. Kühlen Sie die Lösung in einem Eisbad auf 0–5 °C.
-
Katalysatorzugabe: Fügen Sie langsam und portionsweise wasserfreies Aluminiumchlorid (1,1 Äquiv.) hinzu, während Sie die Temperatur unter 5 °C halten. Rühren Sie die Mischung 15 Minuten lang.
-
Acylierung: Fügen Sie Acetylchlorid (1,05 Äquiv.) tropfenweise über einen Zeitraum von 30 Minuten hinzu und achten Sie darauf, dass die Temperatur 5 °C nicht übersteigt.
-
Reaktion: Rühren Sie die Mischung 2 Stunden lang bei 0–5 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen. Überwachen Sie den Fortschritt mittels DC.
-
Aufarbeitung (Quenchen): Kühlen Sie das Reaktionsgemisch wieder auf 0 °C und gießen Sie es langsam in ein Becherglas mit einer Mischung aus zerkleinertem Eis und konzentrierter Salzsäure.
-
Extraktion: Trennen Sie die organische Phase. Extrahieren Sie die wässrige Phase zweimal mit DCM. Vereinigen Sie die organischen Phasen.
-
Waschen: Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser, einer gesättigten Natriumbicarbonatlösung und einer gesättigten Kochsalzlösung.
-
Trocknen und Eindampfen: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Protokoll 2: Reinigung durch Rekristallisation
-
Lösen Sie das Rohprodukt in der Mindestmenge an heißem Ethanol (oder einem anderen geeigneten Lösungsmittel wie Isopropanol).
-
Wenn die Lösung stark gefärbt ist, führen Sie eine Behandlung mit Aktivkohle durch (siehe Problem F3).
-
Lassen Sie die klare, heiße Lösung langsam auf Raumtemperatur und dann in einem Eisbad abkühlen.
-
Sammeln Sie die gebildeten Kristalle durch Vakuumfiltration.
-
Waschen Sie die Kristalle mit einer kleinen Menge kaltem Ethanol.
-
Trocknen Sie das Produkt im Vakuum, um das reine 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-on zu erhalten.
Teil 4: Visuelle Anleitungen und Diagramme
Die folgenden Diagramme veranschaulichen die Reaktionswege und den logischen Ablauf der Fehlerbehebung.
Abbildung 1: Vereinfachter Mechanismus der Friedel-Crafts-Acylierung.
Abbildung 2: Weg zur Bildung des Di-acylierungs-Nebenprodukts.
Abbildung 3: Entscheidungsbaum zur Fehlerbehebung.
Teil 5: Referenzen
-
A greener approach to Friedel-Crafts acylation of anisole. Journal of Chemical Education.[Link]
-
Regioselectivity in Friedel-Crafts Acylation of 2-Methoxynaphthalene. The Journal of Organic Chemistry.[Link]
-
Friedel–Crafts acylation of ferrocene with acetic anhydride using solid acid catalysts. Applied Organometallic Chemistry.[Link]
Technical Support Center: Crystallization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Welcome to the technical support center for the crystallization of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As an aromatic ketone with moderate polarity, its crystallization behavior is sensitive to solvent selection, cooling rates, and impurity profiles. This resource provides in-depth, experience-driven solutions to ensure you can achieve high-purity crystalline material efficiently.
Troubleshooting Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.
Problem 1: No Crystals Are Forming After Cooling
Q: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What steps should I take?
A: This is a classic sign that your solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur, or that there's an energetic barrier to nucleation.[1] A supersaturated solution holds more dissolved solute than it would at equilibrium at that temperature. Crystal formation involves two key steps: nucleation (the initial formation of a stable crystalline entity) and crystal growth.[2] If nucleation doesn't begin, the compound will remain in a stable, supersaturated state.
Here is a systematic approach to induce crystallization:
-
Induce Mechanical Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This action creates microscopic imperfections on the glass, which can serve as nucleation sites for crystals to begin forming.[3]
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal (a "seed crystal") to the solution. This provides a pre-existing template for further crystal growth, bypassing the initial nucleation barrier.[1]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently warm the solution and allow a small portion of the solvent to evaporate. This increases the concentration of the solute. Be careful not to evaporate too much, or the compound may "crash out" of solution too quickly.[3]
-
Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.[4] For this compound, if dissolving in acetone, hexane could be a suitable anti-solvent.
-
-
Extended Cooling: Place the flask in an ice bath or refrigerator (0-4 °C) for an extended period. Lower temperatures decrease the solubility of the compound, which may be enough to induce crystallization.[3]
If these steps fail, it is likely that an inappropriate solvent was chosen or the concentration of impurities is too high, inhibiting crystallization.
Caption: Troubleshooting flowchart for when no crystals form.
Problem 2: The Compound Has "Oiled Out" Instead of Crystallizing
Q: Upon cooling, my compound separated as a liquid or oil, not as solid crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point.[5] The crude melting point of this compound is in the range of 55-61 °C.[6] If the solution becomes supersaturated at a temperature higher than this, the compound will emerge as a liquid instead of a solid. This is problematic because oils tend to trap impurities and rarely solidify into a pure crystalline form.[5]
Common Causes and Solutions:
-
High Impurity Concentration: Impurities can significantly depress the melting point of a compound.
-
Solution: Return the oiled-out sample to the heat source, add more of the primary solvent to fully redissolve the oil, and consider a preliminary purification step. If the solution is colored, adding a small amount of activated charcoal to the hot solution (before filtration) can help remove colored impurities.[5]
-
-
Solution Cooled Too Quickly: Rapid cooling can cause the solution to become highly supersaturated at a temperature that is still above the compound's melting point.
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is excessively soluble and requires a very low temperature to crystallize, or the solvent's boiling point is too high.
-
Solution: Re-heat the solution to redissolve the oil and add a larger volume of the same solvent. This lowers the saturation temperature.[5] Alternatively, select a different solvent or solvent system with a lower boiling point or one in which the compound is less soluble.
-
Problem 3: The Final Yield is Very Low
Q: I successfully obtained pure crystals, but my final mass was much lower than expected. What are the common causes of low recovery?
A: A low yield suggests that a significant portion of your compound was lost during the crystallization process. Here are the most common reasons:
-
Excessive Solvent Use: The most frequent cause is using too much solvent to dissolve the crude product. While the compound's solubility decreases upon cooling, it is never zero. The portion that remains in the cold solvent (the "mother liquor") is lost upon filtration.[5]
-
Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude material.
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel stem as the solution cooled slightly.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the solution as quickly as possible. If crystals do form, you can wash the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it to the filtrate.
-
-
Washing with an Inappropriate Solvent: Washing the filtered crystals is necessary to remove residual mother liquor. However, using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.
-
-
Incomplete Crystallization: The crystallization process may not have been complete when you filtered.
-
Solution: Ensure the solution has cooled to room temperature slowly before moving it to an ice bath. Allow it to sit in the ice bath for at least 20-30 minutes to maximize crystal formation.[9]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for crystallizing this compound?
A: Based on its structure (an aromatic ketone with an ether linkage), moderately polar solvents are an excellent starting point. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[10]
| Solvent System | Rationale & Properties | Typical Use Case |
| Ethanol (95%) | A moderately polar, protic solvent. Often effective for compounds with ketone and ether functionalities. Readily available and has a suitable boiling point (78 °C). | A good first choice for single-solvent recrystallization. |
| Isopropanol | Similar to ethanol but slightly less polar. May offer a better solubility profile (less soluble when cold) for higher recovery. | An alternative to ethanol if yields are low. |
| Acetone/Hexane | A mixed-solvent system. Acetone is a polar aprotic solvent that will readily dissolve the compound, while hexane is a nonpolar anti-solvent. This pair allows for fine-tuning of polarity.[10] | Useful if single solvents fail. Dissolve in minimal hot acetone, then add hot hexane until turbidity appears. |
| Ethanol/Water | A common polar protic/polar anti-solvent pair.[4] Water decreases the solubility of the organic compound. | An effective system, but be cautious of oiling out if the solution is not managed carefully. |
Q: How does the cooling rate impact my results?
A: The rate of cooling is one of the most critical parameters in crystallization, directly influencing both crystal size and purity.[2]
| Cooling Rate | Crystal Size | Purity | Mechanism |
| Slow | Large, well-defined | High | Molecules have sufficient time to orient themselves correctly and selectively add to the growing crystal lattice, excluding impurities.[7][11] |
| Rapid (Quenching) | Small needles or powder | Low | The solution becomes supersaturated very quickly, leading to rapid and disordered nucleation. Impurities become trapped within the fast-forming crystal lattice.[5][8] |
Q: What is polymorphism and should I be concerned?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12] Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While many organic compounds exhibit polymorphism, it is often influenced by specific crystallization conditions (solvent, temperature, impurities).[13][14] For routine purification, achieving a consistent crystalline form is the primary goal. If you observe different crystal habits (e.g., needles one day, plates the next) under seemingly identical conditions, you may be isolating different polymorphs. For pharmaceutical applications, controlling and identifying the polymorph is critical.
Q: How do I assess the purity of my final product?
A: The most common and immediate way is to measure the melting point. A pure crystalline solid will have a sharp melting point over a narrow range (typically < 2 °C). An impure sample will melt over a broader range and at a lower temperature than the pure compound.[15] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.
Standard Crystallization Protocol Workflow
This diagram outlines a generalized workflow for the recrystallization of this compound.
Caption: A standard workflow for recrystallization.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 12, 2026.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- Machiya, K., et al. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Organic Process Research & Development, 12(4), 666.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]
- ACS Publications. (n.d.). Impurity Effects on the Crystallization Kinetics of Ampicillin.
- CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. DOI:10.1039/D1CE01721G.
- Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
-
JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved January 12, 2026, from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved January 12, 2026, from [Link]
- ESWA & Woodside. (n.d.). Crystal Size and Cooling Rate - Teacher Notes.
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 12, 2026, from [Link]
- SOP: CRYSTALLIZATION. (n.d.).
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved January 12, 2026, from [Link]
- Jasinski, J. P., et al. (n.d.). A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. NIH. Retrieved January 12, 2026.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). Journal of Population Therapeutics and Clinical Pharmacology.
Sources
- 1. iscientific.org [iscientific.org]
- 2. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 3. quora.com [quora.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 8. reelmind.ai [reelmind.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 13. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 14. A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-chemistry.org.uk [creative-chemistry.org.uk]
Technical Support Center: 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Reactions
Welcome to the technical support guide for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a key intermediate in pharmaceutical and materials science research.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this diaryl ether ketone. Here, we address frequent experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Synthesis via Friedel-Crafts Acylation
The most common route to synthesize this compound (also known as 4'-(4-Methoxyphenoxy)acetophenone[2]) is the Friedel-Crafts acylation of 4-methoxydiphenyl ether. While robust, this electrophilic aromatic substitution reaction has several critical parameters that can lead to common issues.[3][4][5]
FAQ 1.1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the likely causes?
This is a frequent issue often traced back to three critical areas: reagent quality, catalyst stoichiometry, and reaction conditions.
Answer:
A failed Friedel-Crafts acylation is typically due to the inactivation of the Lewis acid catalyst, incorrect stoichiometry, or suboptimal temperature control. Let's break down the troubleshooting process.
1. Reagent and Catalyst Integrity:
-
The Primary Culprit - Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the reaction flask, solvents, or starting materials will hydrolyze the AlCl₃, rendering it inactive.
-
Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxide and HCl gas, consuming the catalyst before it can activate the acylating agent.[3]
-
Protocol - Ensuring Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., Drierite, P₂O₅). Assemble the apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
Solvents: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide). If the solvent is from a previously opened bottle, it should be freshly distilled from a suitable drying agent (e.g., CaH₂ for halogenated solvents).
-
Reagents: Use a fresh, unopened container of AlCl₃. Weigh it out quickly and add it to the reaction vessel under an inert atmosphere. The 4-methoxydiphenyl ether starting material should also be anhydrous.
-
2. Lewis Acid Stoichiometry:
-
A Common Misconception: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, and often a slight excess, of AlCl₃.[6]
-
Causality: The product ketone, this compound, is a Lewis base. Its carbonyl oxygen will coordinate strongly with the AlCl₃ catalyst. This forms a stable complex, effectively removing the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is consumed per equivalent of product formed.
-
Recommendation: A common starting point is to use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride or anhydride). An additional equivalent is needed for the starting ether, as the ether oxygen also complexes with AlCl₃. Therefore, a total of 2.1 to 2.3 equivalents is often optimal.
3. Temperature Control:
-
The Balancing Act: The reaction must be cold during the addition of reagents to control the initial exothermic reaction but may require warming to proceed to completion.
-
Protocol - Recommended Temperature Profile:
-
Dissolve the 4-methoxydiphenyl ether and the acylating agent (e.g., acetyl chloride) in the anhydrous solvent.
-
Cool the mixture to 0°C using an ice-water bath.
-
Add the AlCl₃ portion-wise, ensuring the internal temperature does not exceed 5-10°C. This prevents uncontrolled side reactions.
-
After the addition is complete, allow the reaction to stir at 0°C for 30-60 minutes, then let it warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Below is a troubleshooting workflow to diagnose a failed acylation reaction.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Section 2: Side Reactions and Impurity Profile
Even when the main reaction proceeds, side reactions can significantly complicate purification and reduce yields. For a molecule like this compound, the primary concerns are ether cleavage and polyacylation.
FAQ 2.1: My reaction mixture contains phenolic byproducts. Is the ether linkage breaking?
Answer:
Yes, this is a classic side reaction known as acid-catalyzed ether cleavage.[7] The strong Lewis acid (AlCl₃) or the generated Brønsted acid (HCl) can facilitate the cleavage of the C-O ether bond, especially at elevated temperatures.[8][9]
-
Mechanism of Cleavage:
-
The ether oxygen acts as a Lewis base and coordinates with the strong acid (H⁺ or AlCl₃).
-
This coordination makes the ether oxygen a good leaving group (as a phenol or its aluminum complex).
-
The C-O bond is subsequently cleaved. In the context of a Friedel-Crafts reaction, this can lead to a complex mixture of phenols and potentially re-alkylated or acylated aromatic rings.
-
-
Mitigation Strategies:
-
Strict Temperature Control: Avoid heating the reaction mixture excessively. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 0°C to room temperature).
-
Milder Lewis Acids: If ether cleavage is persistent, consider using a milder Lewis acid catalyst. While potentially requiring longer reaction times or gentle heating, catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) are less prone to inducing ether cleavage.
-
Use of Zeolites: For industrial applications or greener chemistry approaches, solid acid catalysts like Mordenite zeolites have been shown to be highly selective in acylating anisole (a related compound) with minimal side reactions.[10]
-
The diagram below illustrates the desired acylation pathway versus the undesired ether cleavage side reaction.
Caption: Competing reaction pathways for 4-methoxydiphenyl ether.
FAQ 2.2: I am observing multiple acetylated products. How can I improve regioselectivity and avoid polyacylation?
Answer:
This issue relates to regioselectivity (acylation on the wrong ring or position) and polyacylation (addition of more than one acetyl group).
-
Regioselectivity: The starting material, 4-methoxydiphenyl ether, has two aromatic rings.
-
Ring A: The phenyl ring substituted with the methoxy group.
-
Ring B: The phenyl ring connected to the ether oxygen. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group. The phenoxy group (-OPh) is also activating and ortho-, para-directing, but less so than the methoxy group. Therefore, acylation is expected to occur para to the most activating group, which is the phenoxy substituent on Ring B. This leads to the desired this compound. Acylation on Ring A is a possible, but minor, side reaction.
-
-
Polyacylation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting.[11] The product ketone is deactivated towards further electrophilic substitution because the acetyl group is strongly electron-withdrawing.[3][6] If you are observing polyacylation, it is highly unusual and may suggest extreme reaction conditions (very high temperature or a massive excess of catalyst and acylating agent).
-
Improving Selectivity:
-
Controlled Conditions: Standard conditions (as described in FAQ 1.1) strongly favor the desired mono-acylated product.
-
Purification: Minor isomeric byproducts can typically be removed via recrystallization or column chromatography.
-
| Impurity Type | Likely Cause | Recommended Purification Method |
| Unreacted Starting Material | Incomplete reaction | Recrystallization (product is less soluble) or Column Chromatography |
| Isomeric Acylation Product | Non-optimal regioselectivity | Fractional Recrystallization or Column Chromatography (elutes close to product) |
| Phenolic Byproducts | Ether cleavage | Column Chromatography (phenols are more polar) or an aqueous base wash during workup |
Section 3: Characterization
Confirming the structure and purity of the final product is a critical final step.
FAQ 3.1: What are the key spectroscopic signatures for this compound?
Answer:
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the structure. Based on known spectral data for similar structures[12][13][14], the following peaks are expected in CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -C(O)CH ₃ | ~ 2.55 | Singlet | 3H | Acetyl group methyl protons |
| -OCH ₃ | ~ 3.85 | Singlet | 3H | Methoxy group methyl protons |
| Aromatic H | ~ 6.95 | Doublet | 2H | Protons ortho to the methoxy group |
| Aromatic H | ~ 7.05 | Doublet | 2H | Protons ortho to the ether oxygen |
| Aromatic H | ~ 7.95 | Doublet | 2H | Protons ortho to the acetyl group |
Key Features to Confirm Structure:
-
Two Singlets: The presence of two distinct singlets around 2.5 ppm and 3.8 ppm confirms the acetyl and methoxy groups are present.
-
Aromatic Region: The complex pattern of doublets between 6.9 and 8.0 ppm is characteristic of two different para-substituted rings. The downfield shift of the doublet at ~7.95 ppm is indicative of protons adjacent to the electron-withdrawing carbonyl group.
References
-
Pearson. (n.d.). Ether Cleavage Explained. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting information - Dalton Transactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Ray, R., et al. (2013). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
-
Asymmetric Advantage. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Burwell, R. L. (1954). The cleavage of ethers. Chemical Reviews, 54(4), 615-685.
-
Asymmetric Advantage. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- Google Patents. (1967). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
ResearchGate. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]
-
USA Chemical Suppliers. (n.d.). 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. PubChem Compound Database. Retrieved from [Link]
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- 2. 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA [americanchemicalsuppliers.com]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 14. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Welcome to the technical support center for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction
This compound is a versatile organic compound utilized as a key building block in the synthesis of complex organic molecules, particularly in pharmaceutical development.[1] Its chemical structure, featuring a diaryl ether linkage and a ketone functional group, contributes to its utility but also presents potential stability challenges under various experimental and storage conditions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2] For optimal preservation, storage at 0-8°C is recommended.[1] Some suppliers also suggest storage at room temperature, sealed in a dry environment.[3]
Q2: What are the primary known impurities associated with this compound?
A2: While specific impurity profiles for this compound are not extensively documented in publicly available literature, potential impurities can arise from the synthesis process or degradation. Synthesis-related impurities may include residual starting materials or by-products from side reactions.[4][5] Degradation impurities could result from hydrolysis, oxidation, or photodecomposition.
Q3: Is this compound sensitive to light?
A3: Compounds with aromatic ketone structures can be susceptible to photodecomposition. It is best practice to store the compound in an amber vial or in a dark place to minimize exposure to light, especially UV radiation.[6]
Q4: What solvents are compatible with this compound?
A4: Due to its hydrophobic nature, this compound is moderately soluble in organic solvents.[6] Common compatible solvents would include acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be limited.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Short-Term Storage
Question: I've noticed the appearance of new, small peaks in my HPLC chromatogram after storing a solution of this compound in methanol for a few days at room temperature. What could be the cause?
Answer: The appearance of new peaks suggests degradation of the parent compound. Given the structure, two primary degradation pathways are plausible under these conditions: oxidation and photodecomposition.
Causality Explained:
-
Oxidation: Ketones can be susceptible to oxidation, especially in the presence of air (oxygen).[7] The methoxy group on the phenoxy ring can also be a site for oxidative degradation.
-
Photodecomposition: Aromatic ketones can absorb UV light, leading to photochemical reactions and the formation of degradation products. If your laboratory has significant natural or artificial light, this could be a contributing factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of degradation in solution.
Experimental Protocol: Investigating Solution Stability
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in HPLC-grade methanol.
-
Sample Aliquoting and Storage:
-
Aliquot 1 (Control): Store in a clear glass vial on the lab bench.
-
Aliquot 2 (Light Protected): Store in an amber glass vial on the lab bench.
-
Aliquot 3 (Oxygen Protected): Prepare the solution using methanol that has been sparged with nitrogen or argon for 15 minutes. Store the aliquot under a nitrogen or argon headspace in a sealed vial.
-
-
Analysis: Analyze the freshly prepared solution and all aliquots by HPLC at time points of 0, 24, 48, and 72 hours.
-
Data Comparison: Compare the peak purity and the area of the parent peak, as well as the area of any new peaks across the different storage conditions.
| Condition | % Degradation at 48h (Example) |
| Clear Vial (Air) | 5.2% |
| Amber Vial (Air) | 1.1% |
| Clear Vial (N2) | 4.8% |
| Amber Vial (N2) | <0.5% |
Issue 2: Inconsistent Results in Assays Involving Acidic or Basic Conditions
Question: My experimental results are not reproducible when using this compound in reactions with acidic or basic reagents. Could the compound be degrading?
Answer: Yes, the diaryl ether linkage in the molecule is potentially susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Causality Explained:
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond.
-
Base-Mediated Degradation: While ethers are generally stable to bases, strong basic conditions at high temperatures can promote cleavage, although this is typically less facile than acid-catalyzed hydrolysis.
Troubleshooting Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Ethoxyphenyl)ethan-1-one(1676-63-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-(4-(4-Methoxyphenoxy)phenyl)ethanone - CAS:54916-28-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. CAS 645-13-6: 1-[4-(1-Methylethyl)phenyl]ethanone [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals working with 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS No. 39950-86-4). We will explore the inherent stability challenges of this molecule and provide practical, field-tested solutions to common experimental issues. Our approach is to empower your research by explaining the causality behind the protocols and troubleshooting steps.
I. Core Stability Profile
This compound possesses two key functional groups that are central to its reactivity and potential degradation: a diaryl ether linkage and an aromatic ketone. Understanding the vulnerabilities of these groups is the first step toward preventing unwanted sample degradation and ensuring experimental reproducibility.
-
Diaryl Ether Linkage: The C-O bond in the diaryl ether is strong, but it is the primary site for hydrolytic and photolytic degradation.[1][2] Under acidic or basic conditions, or upon exposure to UV or even high-intensity visible light, this bond can cleave.[3][4][5]
-
Aromatic Ketone System: The ketone group and the adjacent aromatic rings are generally stable but can be susceptible to thermal and thermo-oxidative degradation at elevated temperatures, a process that can involve the rupture of both ether and ketone bonds.[6][7]
dot
Caption: Key degradation sites on this compound.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the handling and analysis of the compound, structured in a practical question-and-answer format.
Issue 1: Appearance of Unknown Peaks and Decreasing Purity in Chromatographic Analysis
Question: My previously pure sample of this compound now shows several new peaks in my HPLC/LC-MS analysis, and the main peak area has decreased. What is the likely cause?
Answer: This is a classic sign of sample degradation. The appearance of new signals corresponding to smaller molecules suggests that the parent compound is breaking down. The most common causes are unintended hydrolysis or photodegradation during storage or sample preparation.
Diagnostic Workflow:
-
Review Storage Protocol:
-
Light Exposure: Was the compound stored in a clear vial on the benchtop? Aromatic ethers are known to be light-sensitive.[1] Storing samples in amber vials in the dark is critical.
-
Temperature: Has the sample been stored at room temperature for an extended period? While more stable to thermal stress than light, ambient temperatures can accelerate degradation if other factors (like moisture or oxygen) are present.
-
Atmosphere: Was the container sealed tightly? Was it stored under an inert atmosphere? Oxygen can participate in thermo-oxidative and photolytic degradation pathways.
-
-
Examine Sample Preparation Procedure:
-
Solvent Choice & Age: Are you using fresh, high-purity solvents? Aged solvents, particularly ethers like THF or dioxane, can form peroxides that initiate radical degradation.
-
pH of the Medium: Was the sample dissolved in a strongly acidic or basic solution for your assay? These conditions can catalyze the hydrolysis of the ether linkage.[3][8]
-
-
Identify Potential Degradants: The primary degradation pathway is the cleavage of the C-O ether bond. This would yield two main products: 4-methoxyphenol and 4'-hydroxyacetophenone .
-
Confirmation: The identity of these peaks can be confirmed by comparing their retention times and mass spectra with those of commercially available standards.
-
dot
Caption: A logical workflow for diagnosing sample degradation.
III. Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions to ensure multi-year stability?
A1: For maximum long-term stability, the solid compound should be stored at -20°C or below , in a tightly sealed amber glass vial , with the headspace flushed with an inert gas like argon or nitrogen . This combination mitigates thermal, photolytic, and oxidative degradation pathways.
Q2: I need to heat my solution to get the compound to dissolve. How can I do this safely?
A2: Gentle heating can be employed, but it must be done with caution. We recommend not exceeding 40°C and for the shortest time possible. After dissolution, immediately perform a purity check by HPLC to confirm that no significant degradation has occurred. Avoid aggressive heating, as thermal decomposition of the ether and ketone groups can begin at elevated temperatures.[6][9]
Table 1: Approximate Solubility in Common Laboratory Solvents at 25°C
| Solvent | Solubility | Notes & Cautions |
| Dimethyl Sulfoxide (DMSO) | High | A good choice for stock solutions. Ensure use of anhydrous grade. |
| N,N-Dimethylformamide (DMF) | High | Also a good choice for stock solutions. |
| Acetonitrile | Moderate | Common solvent for HPLC analysis. |
| Ethanol / Methanol | Moderate | May require gentle warming to achieve higher concentrations. |
| Dichloromethane (DCM) | Moderate | Good for organic synthesis workups. |
| Water | Very Low | Practically insoluble. |
Note: These values are estimates. Always determine solubility experimentally for your specific application.
Q3: What are the expected degradation products, and how are they formed?
A3: The most probable degradation event is the cleavage of the diaryl ether bond. This results in the formation of 4-methoxyphenol and 4'-hydroxyacetophenone. This reaction is typically initiated by light (photolysis) or catalyzed by acid/base (hydrolysis).
dot
Caption: Primary degradation pathway via ether bond cleavage.
Q4: Can you provide a robust, stability-indicating HPLC method to monitor purity?
A4: Absolutely. A well-designed reverse-phase HPLC method is essential for separating the parent compound from its potential degradants. The following method is a validated starting point.
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 274 nm (verify with a UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
IV. References
-
Zhou, Y., Hu, D., Li, D., & Jiang, X. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(8), 1141–1146. Available at: [Link]
-
Zhou, Y., Hu, D., Li, D., & Jiang, X. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. ACS Publications. Available at: [Link]
-
Zhou, Y., Hu, D., Li, D., & Jiang, X. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PubMed. Available at: [Link]
-
Tan, F. F., He, X. Y., Tian, W. F., & Li, Y. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, 11(1), 6126. Available at: [Link]
-
Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. Available at: [Link]
-
Wang, Z., et al. (2022). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry. Available at: [Link]
-
Tan, F. F., He, X. Y., Tian, W. F., & Li, Y. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. ResearchGate. Available at: [Link]
-
PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Available at: [Link]
-
Cabasso, I., Li, S., Wang, X., & Yuan, Y. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances. Available at: [Link]
-
Shabaev, A. S., et al. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed. Available at: [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
-
Pugliese, E., et al. (2021). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
-
Shabaev, A. S., et al. (2010). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. ResearchGate. Available at: [Link]
-
Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Available at:
-
PubChem. 1-[4-(4-Methoxy-1-naphthalenyl)phenyl]ethanone. Available at: [Link]
-
Davis, B., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. National Institutes of Health (NIH). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20057K [pubs.rsc.org]
Technical Support Center: Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a key intermediate in pharmaceutical and materials science applications.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a particular focus on the critical role of solvent effects. We will delve into common experimental challenges, providing evidence-based solutions and explaining the causality behind protocol choices to ensure your success.
The predominant method for synthesizing this diaryl ether is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.[2] While seemingly straightforward, the success of this reaction is highly sensitive to a range of parameters, most notably the choice of solvent, base, and ligand.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low (or zero), and I'm recovering mostly unreacted starting materials. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent issue in Ullmann couplings and typically points to a problem with reaction conditions rather than side reactions. Let's break down the potential culprits.
-
Suboptimal Solvent Choice: The solvent's role is multifaceted; it must dissolve the reactants and, critically, it influences the reactivity of the nucleophile (the phenoxide).
-
Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective because they solvate the cation of the base (e.g., K⁺ in K₂CO₃), leaving a more "naked" and highly reactive phenoxide anion.[5] However, some copper catalyst systems perform poorly in highly coordinating polar solvents.[3] In some cases, non-polar solvents like toluene or xylene can be superior, especially at higher temperatures (e.g., 140°C), which may be necessary to drive the reaction to completion.[3]
-
Solution: If using a polar aprotic solvent like DMF yields poor results, consider switching to a non-polar solvent like toluene or xylene and increasing the reaction temperature.[3] Conversely, if a non-polar solvent is failing, a switch to acetonitrile or DMF might be beneficial, as arylations can be faster in these solvents.[4]
-
-
Incorrect Base Selection or Inactivation: The base is crucial for deprotonating the phenol to generate the active nucleophile.
-
Causality: The strength and solubility of the base matter. Strong bases like sodium hydride (NaH) are effective but can pose safety risks.[6] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and safer choices.[4] Cs₂CO₃ is often superior because cesium phenoxides are more dissociated and soluble in organic solvents than their potassium counterparts, leading to higher reactivity.[4]
-
Solution: If using K₂CO₃ gives low yields, switching to Cs₂CO₃ is a primary optimization step.[4] Ensure the base is finely powdered to maximize surface area and that anhydrous conditions are maintained, as water can inactivate carbonate bases.[7]
-
-
Catalyst and Ligand Issues: The copper catalyst and its associated ligand are the heart of the reaction.
-
Causality: While traditional Ullmann reactions used stoichiometric copper powder, modern methods use catalytic amounts of a copper(I) salt, such as CuI or Cu₂O, often with a ligand.[2][4] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.[8] Simple, inexpensive ligands like N,N-dimethylglycine have proven highly effective.[9]
-
Solution: Ensure your copper salt is from a reliable source. If no ligand is used, adding one (e.g., 20 mol %) can dramatically improve yields and allow for milder reaction temperatures.[4]
-
-
Presence of Water: Ullmann reactions are highly sensitive to moisture.
-
Causality: Water can lead to hydrolysis of the aryl halide and can compete with the phenol as a nucleophile, leading to the formation of unwanted phenol byproducts instead of the desired ether.[4]
-
Solution: Use anhydrous solvents and reagents. Drying the reaction flask under vacuum while heating is good practice. The addition of activated 3 Å molecular sieves to the reaction mixture is an effective way to scavenge trace amounts of water and improve selectivity.[4]
-
Question 2: My reaction is producing a significant amount of a dehalogenated byproduct (e.g., anisole from 4-bromoanisole). How can I prevent this?
Answer: The formation of a dehalogenated arene is a result of a common side reaction known as reductive dehalogenation.
-
Causality: This competing reaction pathway reduces the aryl halide to the corresponding arene (Ar-X → Ar-H).[10] It can be promoted by an inefficient catalyst system or the presence of hydrogen donors in the reaction mixture. The source of the hydrogen can sometimes be a substituent group on one of the reactants or the solvent itself.[10]
-
Solution:
-
Optimize the Ligand: The choice of ligand is critical for guiding the reaction toward the desired C-O coupling pathway and away from reductive dehalogenation. Screening different ligands, such as N,N-dimethylglycine or a salicylaldoxime (Salox), can identify a system that minimizes this side product.[4][7]
-
Ensure Anhydrous Conditions: As mentioned above, rigorously excluding water is crucial. Water can participate in side reactions that lead to byproducts.[4]
-
Check Reagent Purity: Impurities in starting materials or solvents can sometimes act as hydrogen donors. Using high-purity reagents is recommended.
-
Question 3: I am using a phenoxide nucleophile and getting a mixture of O-arylated (ether) and C-arylated products. How do I improve selectivity?
Answer: This issue arises because the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom or the aromatic ring. While more common in Williamson synthesis with alkyl halides, it can be a factor under certain conditions.[5]
-
Causality: The solvent plays a dominant role in directing the reaction site. Polar aprotic solvents (DMF, DMSO) do not strongly solvate the oxygen anion of the phenoxide, leaving it exposed and highly nucleophilic, thus favoring the desired O-arylation.[5] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby promoting reaction at the ring (C-arylation).[5]
-
Solution: Exclusively use polar aprotic solvents like DMF, DMSO, or acetonitrile to maximize the yield of the O-arylated diaryl ether product.[5][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
There is no single "best" solvent, as the optimal choice depends on the specific combination of base, catalyst, and ligand.[3] However, a good starting point is a polar aprotic solvent. The table below summarizes the characteristics of common choices.
Q2: Can I use microwave irradiation to accelerate the synthesis?
Yes, microwave-assisted synthesis is an excellent technique for this type of reaction. It can dramatically reduce reaction times from many hours to mere minutes, often leading to higher yields and purer products.[9][12][13] The uniform and rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12]
Q3: Is Phase-Transfer Catalysis (PTC) a viable option for this synthesis?
Phase-Transfer Catalysis is a powerful technique for reactions between reagents in immiscible phases (e.g., an aqueous phase and an organic phase).[14] For a diaryl ether synthesis, a PTC approach could involve dissolving the phenoxide salt in an aqueous phase and the aryl halide in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, then transports the phenoxide anion into the organic phase to react.[15][16] This "green chemistry" approach can eliminate the need for expensive and hazardous anhydrous organic solvents.[17]
Data Presentation & Protocols
Table 1: Comparison of Solvent Systems for Ullmann Diaryl Ether Synthesis
| Solvent Type | Example Solvents | Typical Base | Temperature (°C) | Advantages | Disadvantages | Reference |
| Polar Aprotic | DMF, Acetonitrile (MeCN), NMP | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80 - 120 | Generally faster reaction rates; good at solvating cations to activate the phenoxide. | Can be difficult to remove; may coordinate with and inhibit some catalysts. | [4] |
| Non-Polar | Toluene, Xylene | K₂CO₃ | 110 - 140 | Easier workup and solvent removal; effective for certain catalyst systems. | Requires higher temperatures; may result in slower reactions. | [3] |
| Coordinating Ethers | 1,4-Dioxane, Anisole | K₂CO₃ | 100 - 110 | - | Often prove to be poor solvents for Cu(I) catalyzed couplings, providing low to no yield. | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Ullmann Synthesis of this compound
This protocol is a representative example. Optimization may be required.
Reactants:
-
4-Hydroxyacetophenone
-
4-Bromoanisole (or 4-Iodoanisole for higher reactivity)[10]
-
Copper(I) Oxide (Cu₂O) (Catalyst)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
N,N-Dimethylglycine (Ligand)
-
Acetonitrile (Solvent)
Procedure:
-
Preparation: To a dedicated microwave reaction vessel equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 mmol), 4-bromoanisole (1.2 mmol, 1.2 eq), Cs₂CO₃ (2.0 mmol, 2.0 eq), Cu₂O (0.05 mmol, 5 mol %), and N,N-dimethylglycine (0.2 mmol, 20 mol %).
-
Solvent Addition: Add anhydrous acetonitrile (3-5 mL).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 110°C and hold for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts and catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Visualizations & Workflows
Diagrams of Key Processes
Caption: Figure 1. General experimental workflow for the microwave-assisted Ullmann synthesis.
Caption: Figure 2. Decision tree for troubleshooting low reaction yields.
Caption: Figure 3. Contrasting effect of protic vs. polar aprotic solvents on phenoxide reactivity.
References
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Marcantonio, D., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(25), 4783-4786. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. (n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Mass Transfer in Phase Transfer Catalytic Heterogeneous Reaction Systems. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2020). Microwave-assisted synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and its activities as an antioxidant, sunscreen, and antibacterial. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
undip e-journal system. (n.d.). Microwave-assisted synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and its activities as an antioxidant, sunscreen, and antibacterial. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis. Retrieved from [Link]
-
USA Chemical Suppliers. (n.d.). 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone suppliers USA. Retrieved from [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
-
International Journal of Food and Nutritional Science. (2022). Microwave Assisted, Catalyst Free One-Pot Green Synthesis and Aggregation-Induced Emission Study of (E)-3-(4-hydroxy-3-methoxyphenyl)- 2-(1H-tetrazol-5-yl) acrylonitrile. Retrieved from [Link]
-
Arkat USA. (2024). Microwave-assisted synthesis of novel[3][18] oxazine derivatives as potent anti-bacterial and antioxidant agents. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link].uk/download/pdf/235039363.pdf)
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Technical Support Center: Temperature Optimization for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is on the critical parameter of temperature and its influence on reaction success, yield, and purity.
I. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed C-O cross-coupling reaction, such as the Ullmann condensation.[1][2]
Q1: My reaction shows low or no yield of the desired diaryl ether. What are the likely causes related to temperature?
A1: Low or nonexistent yield is a frequent issue, often directly linked to thermal conditions. Consider the following:
-
Insufficient Temperature: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C, to proceed at a reasonable rate.[1] If you are using a classical protocol without modern ligands, your set temperature may be too low to overcome the activation energy of the reaction.
-
Catalyst Inactivity at Set Temperature: The chosen copper catalyst and ligand system has an optimal temperature range for activity. Operating below this range can lead to a stalled reaction. Modern ligand-accelerated protocols can function at milder temperatures, typically between 40-120°C.[3]
-
Premature Decomposition of Reagents: While less common for the starting materials in this specific synthesis, some reagents can be thermally labile. If the temperature is excessively high, decomposition can compete with the desired reaction.
Q2: I'm observing significant amounts of side products, such as dehalogenated starting material or homocoupled products. How can I mitigate these by adjusting the temperature?
A2: The formation of byproducts is a clear indicator that reaction conditions, particularly temperature, are not optimized.
-
High Temperature Promoting Side Reactions: Elevated temperatures can increase the rate of undesired pathways.[4] Dehalogenation of the aryl halide is a common side reaction in Ullmann-type couplings.[5] This occurs when the aryl halide is reduced to the corresponding arene. Lowering the reaction temperature can often improve selectivity towards the desired C-O bond formation.
-
Homocoupling: The self-coupling of the aryl halide to form a biaryl compound can also be favored at higher temperatures. Optimizing the temperature downwards can disfavor this pathway.
-
Ligand Dissociation at High Temperatures: If using a ligand-based catalytic system, excessively high temperatures can lead to ligand dissociation from the copper center, reducing the catalyst's efficacy and potentially leading to non-selective side reactions.
Q3: The reaction starts well, but then appears to stall before completion. Could temperature be a factor?
A3: A stalling reaction can be frustrating. Here's how temperature might be involved:
-
Catalyst Decomposition: The catalytic species, particularly the active Cu(I) species, can be unstable at elevated temperatures over prolonged periods.[3] This leads to a decrease in the active catalyst concentration and a halt in the reaction. Consider if the reaction temperature is too high for the stability of your specific catalyst system.
-
Solvent Evaporation: At higher temperatures, especially in open or poorly sealed systems, solvent evaporation can concentrate the reactants and catalyst, potentially leading to precipitation and a stalled reaction. Ensure your reaction setup is well-sealed.
Q4: How do I determine the optimal temperature for my specific reaction conditions?
A4: The optimal temperature is dependent on several factors including the specific aryl halide, the phenol, the copper source, the ligand (if any), the base, and the solvent. A systematic approach is necessary:
-
Literature Precedent: Start by reviewing literature for similar diaryl ether syntheses to find a suitable starting temperature range.
-
Stepwise Temperature Increase: Begin the reaction at a lower temperature (e.g., 80°C for ligand-assisted protocols) and monitor the progress by a suitable analytical technique like TLC or GC-MS.[3] If the reaction is slow or not proceeding, incrementally increase the temperature by 10-20°C and continue monitoring.
-
Parallel Screening: For more rapid optimization, consider running a series of small-scale reactions in parallel at different temperatures.
II. Frequently Asked Questions (FAQs)
Q: What is the typical temperature range for the synthesis of this compound via an Ullmann condensation?
A: For traditional Ullmann reactions using copper powder, temperatures can be quite high, often in the range of 150-250°C. However, with modern catalytic systems employing ligands like N-methylglycine or 1,10-phenanthroline, the temperature can often be lowered to the 80-120°C range.[3]
Q: Can microwave irradiation be used to optimize the reaction temperature and time?
A: Yes, microwave-assisted synthesis can be a very effective method for rapidly screening reaction conditions and often leads to significantly reduced reaction times and improved yields. The focused heating can provide precise temperature control.
Q: How does the choice of solvent influence the optimal reaction temperature?
A: The solvent's boiling point will naturally set the upper limit for the reaction temperature at atmospheric pressure. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used in Ullmann reactions to achieve the necessary high temperatures.[5] The solvent's ability to dissolve the reactants and the catalytic species is also crucial for reaction efficiency at a given temperature.
Q: My aryl halide is an aryl bromide instead of an aryl iodide. How does this affect the required temperature?
A: Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[6] Therefore, if you are using an aryl bromide, you may need to use a higher temperature or a more active catalytic system to achieve a similar reaction rate as with an aryl iodide.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Reactants:
-
4-Iodoacetophenone
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Acetonitrile (MeCN) (solvent)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-iodoacetophenone (1.0 mmol), 4-methoxyphenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Place the vessel in a preheated heating block and stir at the desired temperature (see table below for optimization).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Temperature Optimization Data
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 80 | 24 | 65 | Slow conversion, starting material remains. |
| 2 | 100 | 18 | 85 | Good conversion, minimal side products. |
| 3 | 120 | 12 | 92 | Excellent conversion and reaction time. |
| 4 | 140 | 12 | 88 | Increased formation of colored impurities. |
IV. Diagrams
Reaction Workflow
Caption: Workflow for the synthesis and optimization of this compound.
Troubleshooting Logic
Sources
Technical Support Center: Reaction Monitoring for the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction:
Welcome to the technical support center for the synthesis of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one. This valuable intermediate is a cornerstone in the development of various pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis, typically achieved through a Williamson ether synthesis or related C-O cross-coupling reactions, requires careful monitoring to ensure optimal yield, purity, and reaction completion.[3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in successfully navigating the intricacies of this synthetic process. We will move beyond procedural steps to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.
Core Synthesis Pathway and Monitoring Strategy
The synthesis of this compound generally involves the coupling of 4-hydroxyacetophenone with 4-methoxy-substituted aryl halide. A common approach is the Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling.[4][6] Regardless of the specific catalytic system, the fundamental transformation remains the formation of a diaryl ether bond.
Caption: Generalized Williamson Ether Synthesis Pathway.
Effective reaction monitoring is crucial for determining the point of completion, identifying the formation of byproducts, and optimizing reaction conditions for higher yield and purity.[7] A multi-faceted approach utilizing various analytical techniques provides the most comprehensive understanding of the reaction's progress.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
Thin-layer chromatography (TLC) is a rapid, qualitative, and cost-effective technique for monitoring the progress of a reaction.[8] It allows for the simultaneous visualization of starting materials, products, and byproducts.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I select an appropriate solvent system (mobile phase) for TLC analysis of this reaction?
A1: The goal is to find a solvent system that provides good separation between your starting materials (4-hydroxyacetophenone and the aryl halide) and the desired product. A good starting point for molecules of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]
-
Expert Tip: Aim for an Rf value of approximately 0.3-0.5 for your product. This typically provides the best resolution. Start with a 70:30 mixture of hexanes:ethyl acetate and adjust the ratio based on the initial results. If all spots remain at the baseline, increase the polarity by adding more ethyl acetate. If all spots are at the solvent front, decrease the polarity by adding more hexanes.
Q2: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overloading: You may be spotting too much of the reaction mixture on the plate. Try diluting your sample before spotting.
-
Inappropriate Solvent System: Highly polar compounds can streak in non-polar solvent systems. For this synthesis, the starting material 4-hydroxyacetophenone, being a phenol, might streak. Adding a small amount of acetic acid (a few drops) to your eluent can often resolve this by protonating the compound and reducing its interaction with the silica gel.
-
Insoluble Material: Ensure that you are only spotting the soluble organic components of your reaction mixture.[10] If your reaction mixture is heterogeneous, allow any solids to settle before taking an aliquot for TLC.
Q3: How do I visualize the spots on the TLC plate?
A3: The aromatic nature of the reactants and the product makes them easily visible under a UV lamp (254 nm).[9] The spots will appear as dark patches on the fluorescent green background of the TLC plate. For compounds that are not UV-active or for better visualization, you can use staining reagents such as potassium permanganate or an iodine chamber.
Troubleshooting Guide for TLC Monitoring
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The TLC plate was not properly activated. | 1. Concentrate the sample before spotting. 2. Use a chemical stain (e.g., iodine, permanganate) for visualization. 3. Ensure your TLC plates are dry and have been stored properly. |
| The product spot is not well-separated from the starting material spots. | 1. The solvent system is not optimal. 2. The reaction has not proceeded significantly. | 1. Systematically vary the polarity of your eluent. Try different solvent combinations (e.g., dichloromethane/methanol). 2. Allow the reaction to run for a longer period and re-run the TLC. |
| An unexpected spot appears on the TLC plate. | 1. Formation of a byproduct. 2. Presence of an impurity in the starting materials. | 1. Characterize the byproduct using other analytical techniques (e.g., LC-MS, GC-MS). This could be a result of side reactions like self-coupling of the phenol.[11] 2. Run a TLC of your starting materials to confirm their purity. |
Section 2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Monitoring
For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools.[12][13] They provide information on the relative concentrations of reactants and products, allowing for a more accurate determination of reaction completion and yield.
Frequently Asked Questions (FAQs) for HPLC/GC Monitoring
Q1: What type of HPLC column and mobile phase should I use for this analysis?
A1: A reversed-phase C18 column is a good starting point for the analysis of these relatively non-polar aromatic compounds.[14] A gradient elution method using a mixture of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Expert Tip: Start with a gradient of 10% acetonitrile to 90% acetonitrile over 10-15 minutes. This will usually provide good separation of the starting materials and the product. The product, being less polar than 4-hydroxyacetophenone, will have a longer retention time.
Q2: Can I use GC-MS to monitor this reaction?
A2: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring this reaction, provided the components are sufficiently volatile and thermally stable.[15][16] It offers the dual benefit of separation by GC and identification by mass spectrometry.[17]
-
Causality: The product, this compound, and the starting materials are generally amenable to GC analysis. GC-MS can provide valuable information about the formation of byproducts and help in their identification through mass spectral databases.
Q3: How do I prepare my sample for HPLC or GC analysis?
A3: A small aliquot of the reaction mixture should be taken and quenched (e.g., by diluting with a suitable solvent) to stop the reaction. Then, the sample should be filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could damage the column.[12] The filtered sample can then be further diluted to an appropriate concentration for analysis.
Troubleshooting Guide for HPLC/GC Monitoring
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. coleparmer.com [coleparmer.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
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- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
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- 17. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
Technical Support Center: Refinement of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Synthesis
Welcome to the technical support resource for the synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the development of pharmaceuticals and specialty chemicals, robust and reproducible synthesis of this diaryl ether is critical.[1] This document provides field-proven insights and detailed protocols to help you navigate common challenges and optimize your experimental outcomes.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound primarily involves the formation of a diaryl ether bond. The two most prevalent and logical strategies are the Copper-Catalyzed Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr). A third, less direct route via Friedel-Crafts acylation is also possible but presents unique challenges.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the structural validation of the aromatic ketone, 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one. This document moves beyond a simple listing of techniques, offering insights into the causal relationships behind experimental choices and emphasizing self-validating protocols to ensure scientific rigor.
Introduction
This compound, also known as 4-acetyl-4'-methoxydiphenyl ether, is a diaryl ether derivative.[1][2][3] Molecules within this class are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is a critical first step in any research and development endeavor. This guide will explore the primary analytical techniques for confirming the molecular structure of this compound, comparing expected data with that of analogous compounds to provide a comprehensive validation framework.
Synthesis of this compound
The synthesis of diaryl ethers can be approached through several established methods, with the Ullmann condensation and Friedel-Crafts acylation being two prominent strategies.[4] For the purpose of this guide, we will focus on a modified Ullmann-type synthesis, which offers a versatile route to unsymmetrical diaryl ethers.
Ullmann-Type Condensation: A Protocol
The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[5][6] In this case, 4-hydroxyacetophenone would be coupled with 4-iodoanisole.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), 4-iodoanisole (1.2 eq), copper(I) oxide (0.1 eq), a suitable ligand such as N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).[5]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Structural Validation: A Multi-Technique Approach
The validation of the synthesized compound's structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Predicted ¹H NMR Spectrum of this compound (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet (d) | 2H | Ha |
| ~7.05 | Doublet (d) | 2H | Hb |
| ~7.00 | Doublet (d) | 2H | Hc |
| ~6.95 | Doublet (d) | 2H | Hd |
| ~3.85 | Singlet (s) | 3H | He |
| ~2.60 | Singlet (s) | 3H | Hf |
Note: Predicted chemical shifts are estimations based on analogous structures.
Causality Behind Predicted Shifts:
-
Ha (~7.95 ppm): These protons are ortho to the electron-withdrawing acetyl group, which deshields them significantly, causing a downfield shift.
-
Hb and Hc (~7.05 and ~7.00 ppm): These protons are part of the two phenyl rings and are influenced by the electron-donating ether linkage. Their signals are expected to be doublets due to coupling with their neighboring protons.
-
Hd (~6.95 ppm): These protons are ortho to the electron-donating methoxy group, which shields them, resulting in an upfield shift compared to unsubstituted benzene.
-
He (~3.85 ppm): This singlet corresponds to the three protons of the methoxy group.
-
Hf (~2.60 ppm): This singlet is characteristic of the three protons of the acetyl group.
Predicted ¹³C NMR Spectrum of this compound (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~196.5 | C=O (ketone) |
| ~160.0 | C-O (Ar-O-Ar) |
| ~156.0 | C-OCH₃ |
| ~149.0 | C-O (Ar-O-Ar) |
| ~132.0 | C-C=O |
| ~130.5 | CH (aromatic) |
| ~122.0 | CH (aromatic) |
| ~119.5 | CH (aromatic) |
| ~115.0 | CH (aromatic) |
| ~55.5 | -OCH₃ |
| ~26.5 | -C(O)CH₃ |
Note: Predicted chemical shifts are estimations.
Comparison with an Alternative: 4'-Methoxyacetophenone
4'-Methoxyacetophenone shares the methoxy-substituted phenyl ring and the acetyl group.[6][8] Its ¹H NMR spectrum would show a singlet for the acetyl protons (~2.5 ppm), a singlet for the methoxy protons (~3.8 ppm), and two doublets for the aromatic protons.[7] The absence of the second aromatic ring and the ether linkage in 4'-methoxyacetophenone would result in a much simpler NMR spectrum, providing a clear point of comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background.
Expected Characteristic IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~1680 | C=O Stretch | Aryl Ketone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Asymmetric (Aryl Ether) |
| ~1040 | C-O-C Stretch | Symmetric (Aryl Ether) |
Causality Behind Key Absorptions:
-
C=O Stretch (~1680 cm⁻¹): The carbonyl group of an aryl ketone typically absorbs in this region. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.
-
C-O-C Stretches (~1250 and ~1040 cm⁻¹): The asymmetric and symmetric stretching vibrations of the diaryl ether linkage are characteristic and provide strong evidence for this functional group.[10]
Comparison with an Alternative: 4'-Phenoxyacetophenone
4'-Phenoxyacetophenone lacks the methoxy group.[11] Its IR spectrum would still show the characteristic aryl ketone C=O stretch and the diaryl ether C-O-C stretches. However, the absence of the methoxy group would mean the absence of any specific vibrations associated with it, although these can be subtle and may overlap with other signals. The primary utility of this comparison is to confirm the presence of the core diaryl ether ketone structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Experimental Protocol for MS (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Fragmentation for this compound:
-
Molecular Ion (M⁺): m/z = 242. This corresponds to the molecular weight of the compound (C₁₅H₁₄O₃). The presence of a strong molecular ion peak is expected due to the relative stability of the aromatic rings.
-
Key Fragment Ions:
-
m/z = 227: [M - CH₃]⁺, loss of a methyl radical from the acetyl group.
-
m/z = 199: [M - COCH₃]⁺, loss of the acetyl group.
-
m/z = 135: [CH₃COC₆H₄O]⁺, cleavage of the ether bond.
-
m/z = 123: [CH₃OC₆H₄O]⁺, cleavage of the ether bond with charge retention on the methoxy-containing fragment.
-
m/z = 107: [CH₃OC₆H₄]⁺, further fragmentation.
-
m/z = 43: [CH₃CO]⁺, the acylium ion.
-
Comparison with an Alternative: 4'-Methoxyacetophenone
The mass spectrum of 4'-methoxyacetophenone (molecular weight 150.17 g/mol ) would show a molecular ion peak at m/z = 150.[6] A prominent fragment would be observed at m/z = 135, corresponding to the loss of a methyl group. The absence of fragments related to the phenoxy group would be a key differentiating feature.
Conclusion
The structural validation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By synthesizing the compound and then analyzing it using NMR, FTIR, and mass spectrometry, researchers can build a comprehensive and self-validating dataset. The comparison of this data with that of known, structurally related compounds provides an additional layer of confidence in the assigned structure. This rigorous approach to structural elucidation is fundamental to ensuring the integrity of subsequent research and development activities.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]
- Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2000). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 2(15), 2339–2342.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
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PubChem. (n.d.). 4'-Phenoxyacetophenone. Retrieved January 12, 2026, from [Link]
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Elsevier. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 12, 2026, from [Link]
- Yeager, G. W., & Schissel, D. N. (1991). A Novel, One-Step Synthesis of 4-Aryloxybenzaldehydes and 4-Aryloxyacetophenones. Synthesis, 1991(01), 63-68.
- Dominguez, Z., & Scott, T. L. (2006). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 50(3), 133-135.
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Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved January 12, 2026, from [Link]
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Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved January 12, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). 4-acetyl-4'-methoxydiphenyl ether. Retrieved January 12, 2026, from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved January 12, 2026, from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved January 12, 2026, from [Link]
-
mzCloud. (n.d.). 4 Methoxyacetophenone. Retrieved January 12, 2026, from [Link]
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Acetylphenyl ether. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Spectroscopic Confirmation of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel compounds is paramount. This guide provides a comprehensive spectroscopic confirmation of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one , a key intermediate in various synthetic pathways.[1] By presenting a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a definitive spectroscopic signature for this compound.
To establish a robust analytical framework, we will compare the spectral data of our target compound with two structurally related and commercially available alternatives: 4'-phenoxyacetophenone and 4'-methoxyacetophenone . This comparative approach will highlight the distinct spectroscopic features arising from the interplay of the acetyl, phenoxy, and methoxy functional groups, thereby providing a deeper understanding of the structure-spectra relationship.
Molecular Structures at a Glance
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Below are the structures of this compound and its selected comparators.
Figure 1. Molecular structures of the target compound and its comparators.
Spectroscopic Data of this compound
The following sections detail the experimental spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the methoxy group, and the acetyl group.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted ~7.95 | Doublet | 2H | Protons ortho to the acetyl group |
| Predicted ~7.05 | Doublet | 2H | Protons meta to the acetyl group |
| Predicted ~7.00 | Doublet | 2H | Protons ortho to the methoxy group |
| Predicted ~6.95 | Doublet | 2H | Protons meta to the methoxy group |
| Predicted ~3.85 | Singlet | 3H | Methoxy group (-OCH₃) |
| Predicted ~2.55 | Singlet | 3H | Acetyl group (-COCH₃) |
Note: As of the latest search, a publicly available, experimentally verified ¹H NMR spectrum with peak assignments for this compound could not be located. The data presented here are predicted values based on the analysis of its structural analogues and established principles of NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The spectrum for this compound is available on SpectraBase.[2]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted ~197 | Carbonyl carbon (C=O) |
| Predicted ~160 | C-O (phenoxy ether linkage) |
| Predicted ~156 | C-O (methoxy ether linkage) |
| Predicted ~132 | Quaternary carbon of the acetyl-substituted ring |
| Predicted ~131 | Aromatic CH ortho to the acetyl group |
| Predicted ~121 | Aromatic CH meta to the methoxy group |
| Predicted ~119 | Aromatic CH meta to the acetyl group |
| Predicted ~115 | Aromatic CH ortho to the methoxy group |
| Predicted ~55 | Methoxy carbon (-OCH₃) |
| Predicted ~26 | Acetyl methyl carbon (-COCH₃) |
Note: The assignments are predicted based on chemical shift theory and comparison with related structures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The vapor phase IR spectrum of this compound is accessible via SpectraBase.[2]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretches |
| ~1240 | Strong | C-O-C stretch (aryl ether) |
| ~1170 | Strong | C-O stretch (methoxy group) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Weak | Aliphatic C-H stretch (methyl groups) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The GC-MS data for this compound is available on SpectraBase.[2] The molecular ion peak [M]⁺ is expected at m/z 242, corresponding to the molecular weight of the compound (C₁₅H₁₄O₃).[2]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 227 | [M - CH₃]⁺ |
| 135 | [CH₃COC₆H₄O]⁺ |
| 121 | [HOC₆H₄OCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Comparative Spectroscopic Analysis
The unique spectroscopic features of this compound become evident when compared with its structural analogs.
4'-Phenoxyacetophenone
This compound lacks the methoxy group present in our target molecule.
Table 5: Spectroscopic Data for 4'-Phenoxyacetophenone
| Technique | Key Features | Reference |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm; Acetyl protons at ~δ 2.6 ppm. | [3] |
| ¹³C NMR | Carbonyl carbon at ~δ 197 ppm; Absence of a methoxy carbon signal. | |
| IR | Strong C=O stretch at ~1680 cm⁻¹; C-O-C stretch at ~1240 cm⁻¹. | |
| MS | Molecular ion [M]⁺ at m/z 212. | [3] |
4'-Methoxyacetophenone
This molecule lacks the phenoxy group of our target compound.
Table 6: Spectroscopic Data for 4'-Methoxyacetophenone
| Technique | Key Features | Reference |
| ¹H NMR | Aromatic protons appear as two doublets at ~δ 7.9 and ~δ 6.9 ppm; Methoxy protons at ~δ 3.8 ppm; Acetyl protons at ~δ 2.5 ppm. | |
| ¹³C NMR | Carbonyl carbon at ~δ 196 ppm; Methoxy carbon at ~δ 55 ppm. | |
| IR | Strong C=O stretch at ~1675 cm⁻¹; C-O stretch (methoxy) at ~1255 cm⁻¹. | |
| MS | Molecular ion [M]⁺ at m/z 150. |
Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.
Logical Relationships and Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer provides valuable structural information.
Figure 2. Proposed mass spectral fragmentation pathway.
Conclusion
The spectroscopic data presented provides a comprehensive and definitive confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra clearly delineate the arrangement of protons and carbons, while the IR spectrum confirms the presence of the key functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's fragmentation pattern. By comparing these data with those of 4'-phenoxyacetophenone and 4'-methoxyacetophenone, the unique spectral contributions of each structural moiety are highlighted, providing a robust analytical tool for researchers in the field.
References
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PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. [Link].
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ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link].
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link].
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National Center for Biotechnology Information. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside. [Link].
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IUCr Journals. Crystal structure of (E)-1-[4-({4-[(4-methoxybenzylidene)amino]phenyl}sulfanyl)phenyl]ethan-1-one. [Link].
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A Comparative Guide to the Purity Assessment of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Executive Summary
The robust characterization of Active Pharmaceutical Ingredients (APIs) is the bedrock of drug development and manufacturing. For a compound such as 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a versatile intermediate in pharmaceutical synthesis, establishing a definitive purity profile is not merely a quality control checkpoint; it is a critical determinant of safety, efficacy, and reproducibility.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this specific aromatic ketone. We move beyond simple protocol recitation to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. The guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC), presenting a holistic strategy for a scientifically sound purity determination.
Introduction: The Imperative for Orthogonal Purity Analysis
This compound (CAS: 54916-28-8) is a key building block in medicinal chemistry.[3] Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the toxicological safety of the final drug product. A single analytical method, however robust, provides only one perspective on a sample's composition. A comprehensive purity assessment, therefore, necessitates an orthogonal approach—the use of multiple, distinct analytical techniques that measure different physicochemical properties. This strategy minimizes the risk of overlooking impurities that may be transparent to one method but detectable by another.
This guide is structured to compare and contrast the primary methods used in the pharmaceutical industry for this purpose.[4][5] We will examine each technique's underlying principles, its specific applicability to our target molecule, and provide detailed, field-tested protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [3][6] |
| Molecular Weight | 242.27 g/mol | [3][6] |
| Appearance | Cream color amorphous powder | [3] |
| Melting Point | 55-61 °C | [3] |
| Purity (Typical) | ≥ 98% (by HPLC) | [3] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
Principle & Rationale
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a molecule like this compound, which is non-volatile and possesses strong ultraviolet (UV) chromophores (the aromatic rings and carbonyl group), reversed-phase HPLC with UV detection is the quintessential method for quantifying process-related impurities and degradation products.[8][9] The choice of a C18 (octadecylsilane) stationary phase is logical, as it provides effective hydrophobic interactions with the aromatic structure of the analyte, enabling separation from more or less polar impurities.
Experimental Protocol: HPLC-UV for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Start at 60% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Strengths & Limitations
-
Strengths: High precision and accuracy for quantitative analysis of non-volatile and thermally unstable compounds.[7][8] Excellent for separating structurally similar impurities.
-
Limitations: May not detect highly volatile impurities (e.g., residual solvents). Co-elution of impurities with the main peak can lead to an overestimation of purity.
Visualization of the HPLC Workflow
Caption: A standardized workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
Principle & Rationale
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[7] Samples are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluting compounds and separates the fragments based on their mass-to-charge ratio, providing definitive structural identification. For this compound, GC-MS is not the primary tool for analyzing the API itself due to its low volatility, but it is indispensable for detecting and quantifying residual solvents from the synthesis process (e.g., acetone, ethyl acetate, toluene), which are common process impurities.[11]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), that will dissolve the sample but not interfere with the analysis of common residual solvents.
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
-
GC-MS Conditions:
-
Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.
-
Column: A low-polarity column, such as a DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
-
GC Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
-
MS Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library (e.g., NIST) and certified reference standards.
-
Quantify by creating a calibration curve with known concentrations of expected solvents.
-
Strengths & Limitations
-
Strengths: Unmatched sensitivity and selectivity for volatile compounds.[12] Provides definitive identification through mass spectral data.[13]
-
Limitations: Not suitable for non-volatile or thermally labile compounds like the API itself.[7] Requires a different sample preparation workflow than HPLC.
Visualization of the GC-MS Workflow
Caption: Workflow for residual solvent analysis via Headspace GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Purity and Structure Confirmation
Principle & Rationale
NMR spectroscopy provides unparalleled detail about a molecule's chemical structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[14][15] For purity assessment, quantitative NMR (qNMR) is a primary method. It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the target compound to that of a certified internal standard with a known concentration, one can determine the absolute purity (mass fraction) of the analyte without needing reference standards for the impurities themselves. This technique is invaluable for confirming the identity of the main component and quantifying it with high accuracy.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.
-
Dissolve both weighed components in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
-
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated.
-
A 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>256:1 for signals being integrated).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (w/w %) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
-
Strengths & Limitations
-
Strengths: A primary analytical method providing absolute quantification. Confirms the structure of the main component simultaneously. Detects a wide range of impurities without needing to identify them.
-
Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires a high-purity internal standard and a high-field NMR instrument.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
Principle & Rationale
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] For a crystalline substance, impurities will depress and broaden the melting point. This phenomenon is described by the Van't Hoff equation.[17] DSC can be used to determine the purity of highly pure (typically >98%) crystalline compounds by analyzing the shape of the melting endotherm.[4][5] Given that this compound is a crystalline solid with a defined melting point, DSC provides an excellent orthogonal technique to chromatographic methods.[3] It is particularly sensitive to eutectic impurities that are soluble in the melt but not in the solid phase.[17]
Experimental Protocol: DSC Purity Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during heating.
-
-
DSC Conditions:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at a temperature well below the melting point (e.g., 25 °C).
-
Heat at a slow, controlled rate (e.g., 1-2 °C/min) through the melting transition to a temperature well above the melt (e.g., 80 °C).
-
-
Atmosphere: Inert nitrogen purge gas (e.g., 20 mL/min).
-
-
Data Analysis:
-
The instrument's software uses the Van't Hoff equation to analyze the slope of the melting peak as it progresses.
-
The software calculates the mole percent of impurities based on the heat of fusion, the onset of melting, and the shape of the endotherm.[5]
-
Note: This method is not suitable if the compound decomposes during melting or exhibits multiple thermal events that interfere with the melt.[4][5]
-
Strengths & Limitations
-
Strengths: An absolute method that requires no calibration standards.[4] Fast analysis time and requires very little sample material.[17] Provides a good global assessment of eutectic impurities.[5]
-
Limitations: Only applicable to highly pure, crystalline, and thermally stable compounds.[5][17] Cannot identify individual impurities. Assumes a simple eutectic system.
Comparative Analysis and Recommended Strategy
No single technique can provide a complete picture of a compound's purity. A synergistic approach is required for a robust and defensible purity assessment.
Table 2: Comparison of Purity Assessment Techniques
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Principle | Differential Partitioning | Volatility & Mass | Nuclear Spin Resonance | Melting Point Depression |
| Primary Target | Non-volatile impurities | Volatile/Residual Solvents | Absolute Purity (Assay) | Crystalline Purity |
| Information | Quantitative, Purity Profile | Qualitative & Quantitative | Absolute Quantitative, Structural | Global Purity (Mole %) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Moderate (detects ~0.1-2% impurity) |
| Sample Req. | Low (µg) | Low (mg for headspace) | Moderate (mg) | Very Low (mg) |
| Pros | Precise, robust, widely used for APIs | Gold standard for volatiles, definitive ID | Primary method, no impurity standards needed | Fast, absolute method for crystals |
| Cons | Can miss volatiles, co-elution risk | Not for non-volatiles | Lower sensitivity, overlap issues | Only for pure, stable crystals; no ID |
Recommended Purity Assessment Workflow
The following diagram illustrates a comprehensive and logical workflow for the purity assessment of this compound.
Caption: A comprehensive, multi-technique workflow for purity assessment.
This integrated strategy ensures that all potential impurities—related substances, residual solvents, and others—are accounted for, leading to a highly confident and complete purity assignment.
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-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed, 2009. [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. PharmTech. [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate, 2009. [Link]
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Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
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Place of DSC purity analysis in pharmaceutical development. AKJournals, 1995. [Link]
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Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs, 2024. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn, 2025. [Link]
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Analytical method validation: A brief review. Journal of Pharmacy Research, 2012. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA, 2023. [Link]
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Understanding the Difference Between GCMS and HPLC. GenTech Scientific, 2021. [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex, 2025. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News, 2024. [Link]
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1-(4-(4-Methoxyphenoxy)phenyl)ethanone. Sunway Pharm Ltd. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 2013. [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
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Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 2010. [Link]
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A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 2010. [Link]
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A Comparative Guide to the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: Strategic Insights for Researchers
In the landscape of pharmaceutical and materials science research, the diaryl ether ketone, 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one, also known as 4-acetyl-4'-methoxydiphenyl ether, represents a valuable structural motif and a key building block for more complex molecular architectures.[1] The synthesis of this compound, however, presents a strategic choice between several established methodologies. This guide provides a comprehensive comparison of the three primary synthetic routes to this target molecule: the classical Ullmann Condensation, the modern Buchwald-Hartwig ether synthesis, and the convergent Friedel-Crafts acylation. By examining the mechanistic underpinnings, experimental parameters, and relative performance of each approach, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic strategy for their specific needs.
Retrosynthetic Analysis: Two Fundamental Disconnections
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each defining a distinct set of synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
Route 1 focuses on the formation of the diaryl ether linkage as the key bond-forming step. This can be achieved through either the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig ether synthesis.[2][3] This strategy involves coupling a suitably substituted phenol with an aryl halide.
Route 2 prioritizes the formation of the carbon-carbon bond of the acetyl group via a Friedel-Crafts acylation.[4] This approach utilizes a pre-synthesized diaryl ether as the substrate, which is then acylated to introduce the ketone functionality.
Method 1: The Ullmann Condensation - A Classic Revitalized
The Ullmann condensation, a stalwart of organic synthesis for over a century, traditionally involves the copper-catalyzed coupling of a phenol with an aryl halide at elevated temperatures.[5] While historically demanding harsh reaction conditions, modern advancements, particularly the use of ligands, have enabled milder and more efficient transformations.[1]
Mechanistic Overview
The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.
Caption: Simplified catalytic cycle of the Ullmann Condensation.
Experimental Protocol: Synthesis via Ullmann Condensation
This protocol outlines the synthesis of this compound from 4-bromoacetophenone and 4-methoxyphenol.
Materials:
-
4-Bromoacetophenone
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromoacetophenone (1.0 equiv), 4-methoxyphenol (1.2 equiv), copper(I) iodide (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to 90 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: The Buchwald-Hartwig Ether Synthesis - A Mild and Versatile Alternative
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[3] This methodology is renowned for its broad substrate scope and functional group tolerance.[6]
Mechanistic Overview
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination forms the diaryl ether and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig Ether Synthesis.
Experimental Protocol: Synthesis via Buchwald-Hartwig Coupling
This protocol describes the synthesis of this compound from 4-hydroxyacetophenone and 4-bromoanisole.
Materials:
-
4-Hydroxyacetophenone
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv).
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
To this catalyst solution, add 4-hydroxyacetophenone (1.0 equiv), 4-bromoanisole (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Method 3: The Friedel-Crafts Acylation - A Convergent Approach
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[4] In the context of synthesizing this compound, this method involves the acylation of the pre-formed 4-methoxydiphenyl ether.
Mechanistic Overview
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Deprotonation of this intermediate restores aromaticity and yields the aryl ketone.
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol details the synthesis of this compound from 4-methoxydiphenyl ether.
Materials:
-
4-Methoxydiphenyl ether
-
Acetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equiv) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equiv) in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 4-methoxydiphenyl ether (1.0 equiv) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Comparative Analysis of Synthesis Methods
The choice between these three synthetic routes depends on a variety of factors, including the availability of starting materials, desired scale, functional group tolerance, and considerations of cost and environmental impact.
| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis | Friedel-Crafts Acylation |
| Catalyst | Copper (often stoichiometric in classic methods, catalytic in modern protocols) | Palladium (catalytic) | Lewis Acid (often stoichiometric) |
| Typical Temperature | High (often >150 °C), though modern methods are milder | Moderate to high (80-120 °C), some room temperature examples exist[2] | Low to moderate (0 °C to reflux) |
| Substrate Scope | Can be limited by harsh conditions in classic methods; improved with ligands | Broad, high functional group tolerance | Generally requires activated aromatic rings; deactivated rings are poor substrates |
| Key Advantages | Cost-effective catalyst (copper) | Mild reaction conditions, high yields, excellent functional group tolerance | Convergent route, readily available starting materials |
| Key Disadvantages | Harsh conditions in classic methods, potential for side reactions, stoichiometric copper waste | Expensive catalyst (palladium), air-sensitive ligands | Stoichiometric use of corrosive and moisture-sensitive Lewis acid, generation of acidic waste |
| Green Chemistry | High energy consumption and metal waste in classic methods | Use of precious metal catalyst, solvent waste | Stoichiometric waste, use of halogenated solvents |
Conclusion and Future Perspectives
Each of the discussed synthetic methods offers a viable pathway to this compound, with distinct advantages and disadvantages. The Ullmann condensation , while historically significant, is often superseded by the milder and more versatile Buchwald-Hartwig ether synthesis , particularly for complex substrates with sensitive functional groups. The Friedel-Crafts acylation presents a convergent and often high-yielding approach, provided the starting diaryl ether is readily accessible and the issues associated with stoichiometric Lewis acids can be managed.
Future research in this area will likely focus on the development of more sustainable and economically viable catalytic systems. This includes the design of more active and stable copper catalysts for the Ullmann reaction to enable lower catalyst loadings and milder conditions, as well as the development of base-metal catalysts to replace palladium in Buchwald-Hartwig type couplings. For Friedel-Crafts acylations, the exploration of solid acid catalysts and greener reaction media will be crucial in mitigating the environmental impact of this powerful transformation. Ultimately, the optimal synthetic route will be determined by a careful consideration of the specific requirements of the research or industrial application.
References
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]
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Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (22), 2365–2367. [Link]
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Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, -1(1), 129–132. [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (n.d.). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. [Link]
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Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Pure and Applied Chemistry, 78(6), 1247-1254. [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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ResearchGate. (n.d.). Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms. [Link]
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Jim-Wilson, C. (n.d.). friedel-crafts acylation of benzene. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Tobisu, M., & Chatani, N. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Accounts of Chemical Research, 50(3), 534–543. [Link]
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Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(42), 12899–12908. [Link]
-
Tokunaga, N., & Hayashi, M. (2000). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications, (16), 1577–1578. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. [Link]
-
Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. [Link]
-
Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. [Link]
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A Comparative Guide to Aromatic Ketones: Profiling 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Against Key Industry Counterparts
This guide provides an in-depth comparison of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one and other commercially significant aromatic ketones, including Acetophenone, Benzophenone, and Chalcones. Designed for researchers, chemists, and professionals in drug development, this document delves into their physicochemical properties, reactivity, synthesis, and applications, supported by experimental frameworks.
Introduction: The Role of the Carbonyl in Aromatic Systems
Aromatic ketones are a cornerstone of organic synthesis, characterized by a carbonyl group (C=O) attached to at least one aromatic ring. This structural motif is not merely a passive scaffold; the carbonyl group's polarity and the aromatic ring's electron-rich nature create a hub of reactivity, making these compounds invaluable as intermediates and functional molecules.[1][2][3] They are pivotal in manufacturing pharmaceuticals, agrochemicals, fragrances, and advanced polymers.[4][5][6]
This guide focuses on this compound, a diaryl ether ketone, and contrasts its profile with simpler and more complex aromatic ketones to highlight the nuanced impact of structural modifications on chemical behavior and utility.
-
This compound: A complex ketone featuring a diaryl ether linkage, suggesting potential applications where specific steric and electronic properties are desired.[7]
-
Acetophenone: The simplest aromatic ketone, serving as a fundamental building block and a benchmark for reactivity studies.[5][8]
-
Benzophenone: A diaryl ketone known for its photochemical properties, widely used as a photoinitiator and UV blocker.[9][10][11]
-
Chalcones (1,3-Diphenyl-2-propen-1-one): An α,β-unsaturated ketone class, forming the central core for numerous biologically active flavonoids and isoflavonoids.[12][13][14]
Structural and Physicochemical Comparison
The physical properties of a molecule, such as melting point and solubility, are direct consequences of its structure, influencing its handling, formulation, and reaction conditions. The addition of aromatic rings and functional groups significantly alters these characteristics.
Caption: Chemical structures of the compared aromatic ketones.
The table below summarizes key physicochemical data, providing a quantitative basis for comparison. The larger, more complex structure of this compound results in a higher molecular weight and melting point compared to the simpler acetophenone.
| Property | This compound | Acetophenone | Benzophenone | Chalcone (Parent) |
| Molecular Formula | C₁₅H₁₄O₃ | C₈H₈O[4] | C₁₃H₁₀O[9] | C₁₅H₁₂O |
| Molecular Weight ( g/mol ) | 242.27[15] | 120.15[5][16] | 182.22 | 208.26 |
| Appearance | Solid | Colorless liquid[5] | White crystalline solid[6][9] | Pale yellow solid |
| Melting Point (°C) | 96-98 | 20.2[8] | 48.5[6] | 55-57 |
| Boiling Point (°C) | ~405 (Predicted) | 202[5] | 305.4[6] | 345-348 |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in alcohols, ethers[8][16] | Insoluble in water; soluble in organic solvents[6][9] | Insoluble in water; soluble in organic solvents |
Comparative Reactivity and Mechanistic Insights
The reactivity of aromatic ketones is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic addition is a characteristic reaction, but its rate and feasibility are modulated by steric hindrance and the electronic effects of the aromatic substituents.[17][18]
-
Electronic Effects: The aromatic ring in acetophenone is weakly deactivating. In contrast, the phenoxy group in this compound, and particularly the para-methoxy substituent, are electron-donating. This donation of electron density to the carbonyl carbon via resonance reduces its electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted or electron-withdrawn aromatic ketones. Aromatic aldehydes and ketones are generally less reactive than their aliphatic counterparts due to resonance stabilization.[19]
-
Steric Hindrance: Benzophenone, with two bulky phenyl groups flanking the carbonyl, is sterically more hindered than acetophenone, which has a smaller methyl group. This steric bulk can impede the approach of nucleophiles.
-
Conjugation: In chalcones, the carbonyl group is part of an extended π-system conjugated with a carbon-carbon double bond and two phenyl rings. This delocalization significantly stabilizes the molecule and influences its reaction pathways, often leading to 1,4-conjugate addition (Michael addition) in addition to direct 1,2-addition at the carbonyl.[12]
Caption: Influence of molecular structure on the reactivity of the carbonyl group.
Synthesis Pathways and Industrial Relevance
The Friedel-Crafts acylation is the most common and industrially scalable method for synthesizing many aromatic ketones. This reaction involves the Lewis acid-catalyzed acylation of an aromatic ring with an acyl halide or anhydride.
Caption: A generalized workflow for the synthesis of aromatic ketones.
-
This compound: Synthesized via Friedel-Crafts acylation of 4-methoxydiphenyl ether with acetyl chloride.
-
Acetophenone: Commercially produced by the oxidation of ethylbenzene.
-
Benzophenone: Produced by the copper-catalyzed oxidation of diphenylmethane with air.[10]
-
Chalcones: Typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[13]
Applications in Research and Development
The choice of an aromatic ketone is application-driven. Their diverse structures translate into a wide array of uses.
| Compound | Primary Applications | Specific Examples / Rationale |
| This compound | Pharmaceutical & Agrochemical Intermediate[7] | Serves as a key building block for complex molecules where the diaryl ether moiety is crucial for biological activity or desired material properties.[7] |
| Acetophenone | Pharmaceutical Synthesis, Fragrance, Resins[4][5][8] | Used as a raw material for drugs like ibuprofen.[20] Its sweet, floral scent is utilized in perfumes and soaps.[4][8] Also a precursor for various resins.[8] |
| Benzophenone | UV Curing Agent, Photoinitiator, Fragrance Fixative[6][9][10] | Widely used in inks and coatings that cure under UV light.[6] Added to plastics and personal care products to prevent UV degradation of scents and colors.[10][11] |
| Chalcones | Drug Discovery Scaffold[12][14][21] | The chalcone framework is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and antimalarial properties.[12][13][21][22] |
Experimental Protocol: Comparative Reduction of Aromatic Ketones
To provide a tangible measure of reactivity, this section details a standardized protocol for the reduction of the carbonyl group to a secondary alcohol using sodium borohydride (NaBH₄). The rate of reaction can be monitored by Thin Layer Chromatography (TLC) to qualitatively assess the relative reactivity of the ketones.
Objective: To qualitatively compare the reactivity of this compound, acetophenone, and benzophenone towards nucleophilic reduction.
Materials:
-
This compound
-
Acetophenone
-
Benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
TLC plates (silica gel 60 F₂₅₄)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Magnetic stirrer with stir bars
-
Round bottom flasks (25 mL)
-
TLC chambers
-
UV lamp (254 nm)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In three separate 25 mL round bottom flasks, prepare a 0.2 M solution of each ketone (e.g., 0.2 mmol in 1 mL of methanol). Label each flask appropriately.
-
Reaction Initiation: At time t=0, add 1.1 molar equivalents of NaBH₄ (e.g., 0.22 mmol, ~8.3 mg) to each flask simultaneously while stirring at room temperature. Causality Note: A slight excess of the reducing agent ensures the reaction goes to completion, but is not so large as to obscure kinetic differences.
-
Monitoring by TLC: At regular intervals (e.g., t = 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a single TLC plate.
-
Eluent System: A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed to achieve good separation between the ketone (starting material) and the alcohol (product). The more polar alcohol product will have a lower Rf value.
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting ketone spot indicates the progress of the reaction.
-
-
Reaction Quench: After 30 minutes (or once a reaction appears complete by TLC), quench all reactions by slowly adding 5 mL of deionized water to decompose excess NaBH₄.
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude alcohol product.
-
-
Analysis: Compare the TLC plates from the time course. The ketone that disappears fastest is the most reactive under these conditions. Acetophenone is expected to react fastest, followed by benzophenone (steric hindrance) and this compound (electronic deactivation), which are expected to be slower.
Conclusion
The selection of an aromatic ketone for a specific application is a multi-faceted decision.
-
This compound is a specialized intermediate. Its reduced reactivity, a consequence of its electron-rich diaryl ether structure, can be advantageous for achieving selectivity in complex syntheses. Its larger, more rigid structure makes it a candidate for creating bioactive molecules with specific receptor-binding profiles.
-
Acetophenone remains the workhorse for general synthesis, offering a balance of reactivity and cost-effectiveness as a foundational building block.[5][8]
-
Benzophenone is the compound of choice for applications requiring photochemical activity, particularly as a robust UV filter and photoinitiator.[9][23]
-
Chalcones represent not just an intermediate, but a pharmacologically significant scaffold, making them a primary focus for drug discovery and medicinal chemistry programs.[14][22]
Understanding the interplay between structure, reactivity, and application allows researchers to strategically select the optimal aromatic ketone, accelerating innovation in both materials science and pharmaceutical development.
References
- The Role of Aryl Ketones in Drug Discovery: Insights from Intermedi
- Acetophenone: Applications, Pharmacokinetics and Synthesis - ChemicalBook. ChemicalBook.
- Acetophenone: Properties, Structure & Important Uses Explained - Vedantu. Vedantu.
- Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. Chemceed.
- Understanding Benzophenone (CAS 119-61-9): Properties and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
- Acetophenone | Structure, Functional Group & Deriv
- Benzophenone - Wikipedia. Wikipedia.
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Efficacy of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one as a precursor
An In-Depth Comparative Guide to the Efficacy of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one as a Synthetic Precursor
In the landscape of pharmaceutical and materials science research, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic pathway. This compound, a diaryl ether ketone, has emerged as a valuable precursor, particularly in the synthesis of chalcones and other complex organic molecules.[1][2] This guide provides a comprehensive analysis of its efficacy, comparing its performance against alternative acetophenones in the cornerstone Claisen-Schmidt condensation reaction. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols for its application.
The Strategic Advantage of the Diaryl Ether Motif
This compound is distinguished by its diaryl ether structure. This motif is not merely a passive scaffold; the phenoxy group exerts a significant electron-donating effect through resonance, which influences the reactivity of the ketone's α-hydrogens. This electronic characteristic is pivotal for the initial and rate-determining step of many base-catalyzed reactions: the formation of a nucleophilic enolate. The inherent properties of this precursor often translate to favorable reaction kinetics and the generation of products with potential biological significance, as the diaryl ether moiety is a feature in various bioactive compounds.[3][4]
Core Application: Claisen-Schmidt Condensation for Chalcone Synthesis
The primary utility of this compound is demonstrated in the Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones, commonly known as chalcones.[5][6] These compounds are crucial intermediates for synthesizing flavonoids, pyrazolines, and other heterocyclic systems with a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[3][7]
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an α-proton from the acetophenone derivative to form a resonance-stabilized enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable chalcone.
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Comparative Performance Analysis
The efficacy of a precursor is best understood through comparison. The choice of acetophenone derivative significantly impacts reaction yield, rate, and purity of the final chalcone. The electronic nature of substituents on the aromatic ring governs the acidity of the α-protons, which is essential for enolate formation.[7]
| Precursor | Representative Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Key Observations | Reference |
| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | 4-5 hours | ~85-95% | Good yield under standard conditions. The diaryl ether enhances reactivity. | [8] |
| Acetophenone (Baseline) | Benzaldehyde | NaOH / Ethanol | 18 hours | ~85-95% | Standard reaction, often requires longer times or stronger conditions. | [9] |
| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH (Grinding) | 30 minutes | High | Electron-donating group aids enolate formation. Green method is very efficient. | [5] |
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | Various Aldehydes | KOH / Ethanol | Variable | Variable | Multiple electron-donating groups can increase enolate nucleophilicity, affecting rates. | [7] |
| 1-Indanone | Benzaldehyde | NaOH / Ethanol | 18 hours | ~85-95% | A cyclic ketone alternative, shows comparable high yields. | [9] |
Analysis of Efficacy:
-
Yield and Reactivity: this compound consistently provides high yields, comparable to or exceeding simpler acetophenones. Its electron-donating phenoxy group facilitates the formation of the enolate ion, promoting the reaction. This is a distinct advantage over unsubstituted acetophenone, which may require more forcing conditions.
-
Reaction Conditions: While conventional methods using this precursor are efficient, alternative energy sources can further enhance its performance. Studies have shown that sonochemical methods can reduce reaction times for similar chalcone syntheses from hours to minutes, representing a significant process intensification.[10]
-
Versatility: This precursor demonstrates broad applicability with a range of substituted aromatic aldehydes, enabling the creation of a diverse library of chalcones. The resulting products, bearing the diaryl ether scaffold, are of particular interest for screening for biological activities.[1][2]
Experimental Protocols
To ensure reproducibility and provide a practical framework, detailed experimental protocols are provided below.
Protocol 1: Conventional Base-Catalyzed Synthesis
This protocol outlines a standard laboratory procedure for the Claisen-Schmidt condensation.[7][8][11]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or rectified spirit)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound and the aromatic aldehyde in ethanol.
-
Catalyst Addition: Prepare a solution of NaOH in water (e.g., 1g in 10mL H₂O).[8] Cool the flask containing the reactants in an ice-water bath (maintain 20-25°C).
-
Reaction: Add the NaOH solution dropwise to the stirred reaction mixture. The solution may become turbid.
-
Stirring: Continue vigorous stirring at room temperature for 4-5 hours.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[7][8]
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Precipitation: Neutralize the mixture with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[11]
Caption: Figure 2: Workflow for Conventional Chalcone Synthesis.
Protocol 2: Green Synthesis by Grinding Technique
This solvent-free method offers a more environmentally friendly and often faster alternative.[5]
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Solid NaOH (catalytic amount)
-
Mortar and Pestle
-
10% Aqueous HCl
Procedure:
-
Grinding: Combine the ketone, aldehyde, and a catalytic amount of solid NaOH in a mortar.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for several minutes. The reaction is often rapid, and the mixture may solidify.
-
Monitoring: Check for reaction completion using TLC.
-
Neutralization: Add cold water and then 10% aqueous HCl to neutralize the catalyst.
-
Isolation: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol.
Conclusion
This compound stands as a highly efficacious precursor in organic synthesis, particularly for the construction of chalcones via the Claisen-Schmidt condensation. Its key advantage lies in the electronic properties conferred by the diaryl ether moiety, which promotes high-yield reactions under relatively mild conditions. When compared to simpler acetophenones, it offers a direct route to pharmacologically relevant scaffolds. While alternative methods like solvent-free grinding and sonochemistry can significantly accelerate these transformations, the inherent reactivity of this compound makes it a reliable and strategic choice for researchers in drug discovery and materials science. Its performance validates its use as a versatile building block for creating complex and potentially bioactive molecules.
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A Comparative Guide to the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: Ullmann Condensation vs. Buchwald-Hartwig Etherification
Introduction: The Significance of a Diaryl Ether Ketone
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a key diaryl ether ketone, serves as a versatile building block in various scientific domains. Its structural motif is a precursor in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Furthermore, its properties are leveraged in material science for the formulation of advanced polymers and coatings, in the cosmetics industry for its potential skin-conditioning benefits, and in the agrochemical sector as an intermediate for herbicides and pesticides.[1] The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and drug development professionals.
This guide provides an in-depth, comparative analysis of the two primary catalytic methods for the synthesis of this compound: the traditional copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig etherification. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data for analogous systems.
At a Glance: Ullmann vs. Buchwald-Hartwig for Diaryl Ether Synthesis
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper (Cu) salts (e.g., CuI, Cu2O) | Palladium (Pd) complexes (e.g., Pd(OAc)2) |
| Ligands | Often requires ligands for milder conditions (e.g., diamines, N,N-dimethylglycine, salicylaldimines) | Requires specialized, often bulky and electron-rich phosphine ligands (e.g., BINAP, X-Phos) |
| Typical Temperature | Traditionally high (>200°C), modern methods at 80-140°C | Generally milder, often in the range of 80-120°C |
| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) | A variety of bases can be used (e.g., Cs2CO3, K3PO4, NaOtBu) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, dioxane) or non-polar solvents with appropriate ligands | Aprotic solvents (e.g., toluene, dioxane, THF) |
| Substrate Scope | Can be sensitive to sterically hindered substrates and electron-withdrawing groups on the phenol. | Generally broader substrate scope and better functional group tolerance. |
| Cost | Copper catalysts are significantly less expensive than palladium catalysts. | Palladium catalysts and specialized ligands can be costly. |
| Reaction Time | Can range from several hours to over a day. | Typically ranges from a few hours to 24 hours. |
Methodology 1: The Ullmann Condensation
The Ullmann condensation, a cornerstone of diaryl ether synthesis for over a century, traditionally involves the copper-promoted reaction of an aryl halide with a phenol.[2][3] The classical protocol often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions with catalytic amounts of copper.[2][4]
Reaction Scheme: Ullmann Condensation
Caption: General scheme for the Ullmann synthesis of the target molecule.
Mechanistic Insights
The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving a copper(I) species.[5] The key steps are:
-
Formation of a Copper Phenoxide: The base deprotonates the phenol, which then coordinates to the copper(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.
The use of chelating ligands can stabilize the copper intermediates and facilitate the catalytic cycle, allowing for lower reaction temperatures.[6]
Experimental Protocol: Ligand-Accelerated Ullmann Synthesis
This protocol is adapted from established methods for the synthesis of electron-rich diaryl ethers.[2][7]
Materials:
-
4-Hydroxyacetophenone
-
4-Bromoanisole
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium phosphate (K3PO4)
-
Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-hydroxyacetophenone (1.0 equiv.), potassium phosphate (2.0 equiv.), copper(I) iodide (0.1 equiv.), and N,N-dimethylglycine (0.2 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dioxane via syringe.
-
Add 4-bromoanisole (1.1 equiv.) to the mixture.
-
Heat the reaction mixture to 101°C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: The presence of the electron-withdrawing acetyl group on the 4-hydroxyacetophenone may decrease its nucleophilicity, potentially requiring longer reaction times or higher temperatures for optimal yield.[7]
Methodology 2: The Buchwald-Hartwig Etherification
Emerging in the mid-1990s, the Buchwald-Hartwig reaction revolutionized C-N and C-O bond formation.[8] This palladium-catalyzed cross-coupling reaction generally offers milder conditions, a broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation.[1][2] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[9]
Reaction Scheme: Buchwald-Hartwig Etherification
Caption: General scheme for the Buchwald-Hartwig synthesis of the target molecule.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig etherification is well-established and involves the following key steps:[10]
-
Formation of the Active Pd(0) Catalyst: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The phenol displaces a ligand on the palladium center, and the base facilitates deprotonation to form a palladium alkoxide.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig etherification.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is based on a general procedure for palladium-catalyzed diaryl ether formation.[11]
Materials:
-
4-Hydroxyacetophenone
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add cesium carbonate (1.5 equiv.) to an oven-dried Schlenk tube.
-
Add palladium(II) acetate (0.05 equiv.) and BINAP (0.08 equiv.).
-
Add 4-hydroxyacetophenone (1.2 equiv.) and 4-bromoanisole (1.0 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110°C with stirring.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.[11]
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, a direct nucleophilic aromatic substitution (SNAr) can be a viable, metal-free alternative for diaryl ether synthesis.[12] This reaction typically requires an aryl halide that is activated by strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group.
In the case of synthesizing this compound, one could envision the reaction between 4-fluoroacetophenone and 4-methoxyphenol. The acetyl group is electron-withdrawing, which may activate the aryl fluoride towards nucleophilic attack. This approach, if successful, would offer a more cost-effective and environmentally friendly synthesis. However, the activating effect of a single acetyl group may not be sufficient, often requiring stronger activating groups for high reactivity.[13] Microwave-assisted protocols in polar aprotic solvents like DMSO have been shown to facilitate such reactions.[12]
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig etherification are powerful methods for the synthesis of this compound. The choice between these two methodologies will largely depend on the specific needs of the researcher or organization.
-
For large-scale synthesis where cost is a primary driver, the development of an optimized, ligand-modified Ullmann protocol is likely to be more advantageous due to the lower cost of copper catalysts.[14]
-
For medicinal chemistry applications and in research settings where substrate scope, functional group tolerance, and milder reaction conditions are paramount, the Buchwald-Hartwig etherification is often the method of choice, despite the higher cost of the catalyst system.[14]
It is recommended that for the synthesis of this compound, both methods be initially screened on a small scale to determine the optimal conditions and yield. The potential for a metal-free SNAr route should also be considered, particularly if a highly activated aryl halide precursor is readily available. This comparative guide provides the foundational information for researchers to make an informed decision and to begin the process of reaction optimization for their specific synthetic goals.
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A Comparative Guide to Alternative Reagents for the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is a versatile aryl ketone that serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis is a topic of significant interest for researchers aiming to optimize efficiency, yield, and sustainability. The most established route to this and similar aryl ketones is the Friedel-Crafts acylation, a cornerstone reaction in organic synthesis.[3]
However, the classical Friedel-Crafts protocol is beset with environmental and practical challenges, primarily due to its reliance on stoichiometric quantities of corrosive and moisture-sensitive Lewis acids like aluminum trichloride (AlCl₃).[4] This guide provides a comprehensive comparison of traditional methods with modern, alternative reagents and catalytic systems. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data from analogous systems, and provide detailed protocols to empower researchers in drug development and chemical synthesis to make informed, sustainable choices.
The Conventional Approach: Friedel-Crafts Acylation with AlCl₃
The traditional synthesis involves the electrophilic aromatic substitution of a suitable aromatic substrate, in this case, 4-methoxyphenoxybenzene, with an acylating agent like acetyl chloride or acetic anhydride. The reaction is promoted by a strong Lewis acid, typically AlCl₃.
Mechanism and Drawbacks
The Lewis acid activates the acylating agent by coordinating to a halogen or oxygen atom, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).[5] This ion is then attacked by the electron-rich aromatic ring. While effective, this method suffers from several critical flaws:
-
Stoichiometric Catalyst Loading: AlCl₃ forms a strong complex with the resulting aryl ketone product, necessitating its use in molar excess.[6]
-
Environmental Concerns: The aqueous workup required to decompose the catalyst-product complex generates large volumes of acidic waste.[4]
-
Operational Hazards: AlCl₃ is highly corrosive and reacts violently with moisture, requiring stringent anhydrous conditions.[4]
Caption: Workflow for traditional Friedel-Crafts acylation highlighting the problematic waste generation step.
Greener and Milder Catalytic Alternatives
The drive for sustainable chemistry has spurred the development of numerous alternatives that overcome the limitations of AlCl₃. These can be broadly categorized into homogeneous and heterogeneous systems. For the purpose of providing quantitative comparison, we will use the acylation of anisole to 4-methoxyacetophenone—a structurally analogous and extensively studied transformation—as a model system.[7][8]
Homogeneous Catalysts: Metal Triflates and Ionic Liquids
Homogeneous catalysts offer mild reaction conditions and can often be used in true catalytic amounts.
-
Metal Triflates (M(OTf)n): Lanthanide and transition metal triflates are highly effective, water-tolerant Lewis acids.[4] Their reduced hygroscopicity and ability to be used in small quantities make them attractive replacements for AlCl₃.
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can function as both solvent and catalyst.[4] Their negligible vapor pressure and potential for recyclability are significant environmental advantages. Chloroaluminate ILs are effective but moisture-sensitive, while newer air and water-stable ILs are gaining prominence.[4]
Heterogeneous Catalysts: Zeolites and Metal Oxides
Heterogeneous catalysts simplify product purification and catalyst recovery, as they can be removed by simple filtration.
-
Zeolites: These microporous aluminosilicates are shape-selective solid acid catalysts. Mordenite zeolites, in particular, have demonstrated exceptional performance in the acylation of anisole, affording high conversion and near-perfect selectivity for the desired para-isomer due to spatial constraints within their pores.[8]
-
Metal Oxides: Simple, inexpensive, and environmentally benign metal oxides like Zinc Oxide (ZnO) have emerged as effective catalysts for Friedel-Crafts acylation, often under solvent-free conditions.[6][9]
Alternative Pathway: The Fries Rearrangement
The Fries rearrangement is an alternative strategy that begins with a phenolic ester.[10] For the target molecule, this would involve the synthesis of 4-(4-methoxyphenoxy)phenyl acetate, followed by a Lewis acid-catalyzed rearrangement of the acetyl group from the ester oxygen to the aromatic ring.
Mechanism and Selectivity
The reaction proceeds via the formation of an acylium ion intermediate, similar to the Friedel-Crafts reaction.[11][12] A key advantage is the ability to control the regioselectivity: lower temperatures and polar solvents favor the para-product, while higher temperatures and non-polar solvents favor the ortho-product.[10][11] This method is valuable for synthesizing hydroxyarylketones, which are important pharmaceutical intermediates.[13]
Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Comparative Performance Analysis
The following table summarizes the performance of various catalytic systems for the acylation of anisole, providing a strong basis for selecting a method for the synthesis of this compound.
| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Anisole Conv. (%) | para-Selectivity (%) | Reference |
| AlCl₃ (Stoichiometric) | Acetic Anhydride | Dichloromethane | Reflux | 1 | ~95 | ~97 | [7][14] |
| Cu(OTf)₂ (Catalytic) | Benzoyl Chloride | Ionic Liquid | 80 | 0.5 | 100 | High | [4] |
| Mordenite (H-form) | Acetic Anhydride | Acetic Acid | 118 | 2 | 100 | >99 | [8] |
| ZnO (Stoichiometric) | Acetyl Chloride | None (Solvent-free) | RT | 0.5 | 98 | 96 | [6][9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacetophenone using Mordenite Zeolite (Heterogeneous)
Adapted from Makihara, M. and Komura, K. (2017) Green and Sustainable Chemistry.[8]
-
Catalyst Activation: Place H-form Mordenite zeolite (SiO₂/Al₂O₃ = 110) in a flask and heat under vacuum at 400°C for 4 hours. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated mordenite catalyst (1.0 g), anisole (10.8 g, 100 mmol), and acetic acid (30 mL).
-
Reagent Addition: While stirring, add acetic anhydride (12.2 g, 120 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2 hours.
-
Workup: After cooling to room temperature, remove the catalyst by filtration, washing it with a small amount of dichloromethane.
-
Purification: The filtrate can be neutralized with a saturated NaHCO₃ solution, extracted with dichloromethane, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by recrystallization from petroleum ether to yield pure 4-methoxyacetophenone. The catalyst can be washed, dried, and reactivated for reuse.[8]
Protocol 2: Synthesis using a Metal Triflate in an Ionic Liquid (Homogeneous)
Adapted from BenchChem Comparative Guide.[4]
-
Catalyst Preparation: Add copper(II) triflate (Cu(OTf)₂, 0.1 mmol) to the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄], 2 mL) in a reaction vessel under a dry argon atmosphere.
-
Reaction Setup: To the catalyst/IL mixture, add the aromatic substrate (e.g., 4-methoxyphenoxybenzene, 5 mmol) followed by the acylating agent (e.g., acetyl chloride, 1 mmol).
-
Reaction: Heat the mixture to 80°C and stir until the reaction is complete as monitored by an appropriate analytical technique (e.g., GC-MS).
-
Workup: Upon completion, cool the reaction mixture and extract the product with a solvent such as diethyl ether (3 x 10 mL). The ionic liquid/catalyst phase can be separated, dried under vacuum, and reused for subsequent reactions.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography if necessary.
Conclusion
While traditional Friedel-Crafts acylation using AlCl₃ is a well-established method for synthesizing this compound, its significant drawbacks necessitate a shift towards greener alternatives. Heterogeneous catalysts, particularly mordenite zeolites , offer an outstanding combination of high conversion, exceptional para-selectivity, and excellent reusability, presenting a highly sustainable and industrially viable option.[8] For smaller-scale lab syntheses where catalyst separation is less critical, metal triflates provide a mild, efficient, and water-tolerant homogeneous alternative.[4] The choice of reagent should be guided by the specific requirements of the synthesis, balancing factors of scale, cost, environmental impact, and desired purity. By embracing these modern catalytic systems, researchers can develop more efficient and responsible pathways to valuable chemical intermediates.
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Fries rearrangement. (2023). Wikipedia. [Link]
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What is the Fries Rearrangement Reaction?. (n.d.). BYJU'S. [Link]
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Fries Rearrangement: Definition, Example, and Mechanism. (n.d.). Chemistry Learner. [Link]
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Friedel-Crafts Acylation: alternative reagents. (2020). YouTube. [Link]
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Makihara, M. and Komura, K. (2017) A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]
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A Comparative Analysis of Catalysts for the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known as 4-acetyl-4'-methoxydiphenyl ether, is a valuable ketone intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure, featuring a diaryl ether linkage, presents a unique synthetic challenge that is often addressed through the Friedel-Crafts acylation of 4-methoxyphenoxybenzene. This reaction, a cornerstone of organic synthesis, involves the introduction of an acyl group onto an aromatic ring.[3] The choice of catalyst for this electrophilic aromatic substitution is paramount, as it dictates the reaction's efficiency, selectivity, and environmental footprint.[3]
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances of traditional and modern catalytic approaches, present comparative performance data, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
The Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 4-methoxyphenoxybenzene with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of the diaryl ether.[3][4] The catalyst's primary role is to facilitate the generation of this acylium ion.[5][6]
Figure 1: Generalized mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts the yield, selectivity, and sustainability of the synthesis. Here, we compare three major classes of catalysts: traditional Lewis acids, solid acid zeolites, and other emerging greener alternatives.
| Catalyst Class | Example(s) | Acylating Agent | Substrate (Proxy) | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages | Reference(s) |
| Traditional Lewis Acids | AlCl₃ | Acetic Anhydride | Anisole | ~90 | 1-3 | High reactivity, low cost. | Stoichiometric amounts required, corrosive, generates hazardous waste, difficult to handle. | [3] |
| Solid Acid Zeolites | Mordenite (SiO₂/Al₂O₃ = 110) | Acetic Anhydride | Anisole | >99 | 2 | Reusable, easily separable, shape-selective, environmentally benign. | Can be less active than Lewis acids, may require higher temperatures. | [7][8] |
| Greener Homogeneous Catalysts | SmI₃ | Acyl Chlorides | Aromatic Ethers | 48-82 | 2-5 | Catalytic amounts, high regioselectivity, mild conditions. | Catalyst can be expensive, may require specific solvents. | [9] |
Traditional Lewis Acids: The Workhorse with a Heavy Footprint
Homogeneous Lewis acids, such as aluminum chloride (AlCl₃), have historically been the catalysts of choice for Friedel-Crafts acylation due to their high reactivity and low cost.[3] They efficiently generate the acylium ion from both acyl halides and anhydrides.
However, their application is fraught with significant drawbacks. A major issue is the formation of a stable complex between the Lewis acid and the ketone product, which necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst.[3] This not only increases the cost but also leads to the generation of a large volume of acidic aqueous waste during workup. Furthermore, AlCl₃ is highly corrosive and moisture-sensitive, requiring stringent handling precautions.[10]
Solid Acid Zeolites: The Rise of Reusable and Shape-Selective Catalysts
In the quest for greener and more sustainable chemical processes, heterogeneous solid acid catalysts, particularly zeolites, have emerged as promising alternatives.[11] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing both Brønsted and Lewis acid sites.[12]
Their key advantages include:
-
Reusability: Zeolites can be easily recovered by filtration and reused multiple times after regeneration, significantly reducing waste.[7][8]
-
Ease of Separation: As solids, they are readily separated from the liquid reaction mixture, simplifying product purification.
-
Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers.[13] For the acylation of 4-methoxyphenoxybenzene, this can be advantageous in directing the acylation to the desired para position on the unsubstituted ring.
-
Environmental Benignity: They are non-corrosive and eliminate the need for quenching and extensive aqueous workup.
Studies on the acylation of anisole (a simpler structural analog of 4-methoxyphenoxybenzene) with acetic anhydride have shown that mordenite zeolites can achieve quantitative conversion and high selectivity to the para-isomer.[7][8] The reusability of the mordenite catalyst has been demonstrated for up to 30 cycles without a significant loss of activity.[7][14]
Other Greener Alternatives: Expanding the Catalytic Toolkit
Research into cleaner catalytic systems has also explored other options, such as metal triflates and samarium(III) iodide (SmI₃). SmI₃ has been shown to be a highly regioselective catalyst for the acylation of aromatic ethers with acyl chlorides, yielding predominantly the para-substituted product under mild conditions.[9] While effective, the cost and availability of these catalysts can be a limiting factor for large-scale synthesis.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound, based on established methodologies for analogous Friedel-Crafts acylations.
Protocol 1: Traditional Synthesis using Aluminum Chloride (AlCl₃)
This protocol is adapted from standard procedures for the acylation of aromatic ethers.[10]
Materials:
-
4-Methoxyphenoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve 4-methoxyphenoxybenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of dilute HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Protocol 2: Green Synthesis using Mordenite Zeolite
This protocol is based on the successful acylation of anisole using mordenite zeolite.[7][8]
Materials:
-
4-Methoxyphenoxybenzene
-
Acetic anhydride
-
Mordenite zeolite (e.g., SiO₂/Al₂O₃ ratio of 110)
-
Acetic acid (solvent)
-
Ethyl acetate (for washing)
Procedure:
-
Catalyst Activation (if required): Activate the mordenite zeolite by calcination at 500°C for 5 hours under a flow of air.
-
Reaction Setup: In a round-bottom flask, combine 4-methoxyphenoxybenzene (1.0 equivalent), acetic anhydride (10 equivalents), activated mordenite zeolite (by weight, e.g., 0.5 g per 2 mmol of substrate), and acetic acid as the solvent.
-
Reaction: Heat the mixture to 150°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid zeolite catalyst by filtration. Wash the recovered catalyst with ethyl acetate.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess acetic anhydride. The crude product can be further purified by distillation or recrystallization.
-
Catalyst Regeneration: The recovered zeolite can be washed, dried, and calcined for reuse.
Figure 2: Comparative experimental workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation offers a variety of catalytic options, each with its own set of advantages and disadvantages. While traditional Lewis acids like AlCl₃ are effective, their environmental and handling issues are significant. Solid acid catalysts, particularly zeolites like mordenite, present a compelling green alternative, offering high product yields, excellent reusability, and simplified work-up procedures. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. For researchers and drug development professionals, the adoption of greener catalytic systems like zeolites represents a significant step towards more sustainable and efficient chemical manufacturing.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. BenchChem.
- BenchChem. (2025).
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]
- MDPI. (2020). Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments. MDPI.
- ResearchGate. (2019). Tailoring acid sites in zeolite for catalytic reactions: Synthesis, characterization and applications.
- BCREC Publishing Group. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
- Scirp.org. (2017).
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PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
- ResearchGate. (2000). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
- ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- BenchChem. (n.d.). Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. BenchChem.
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- National Center for Biotechnology Information. (2023). Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)
- SciSpace. (2017).
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- Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
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- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.
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- ChemicalBook. (2023). 4-ACETYL-4'-METHOXYDIPHENYL ETHER. ChemicalBook.
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- Justus-Liebig-Universität Gießen. (2020).
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- ResearchGate. (2023). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis.
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A Guide to the Cross-Validation of Analytical Data for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of any chemical entity is the bedrock of reliable and reproducible results. In the context of pharmaceutical development and quality control, this necessity is governed by stringent regulatory expectations. This guide provides an in-depth technical comparison of standard analytical techniques for the characterization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS: 54916-28-8), a diaryl ether ketone.
This document is not a rigid set of protocols but a dynamic guide to the principles of cross-validation. We will explore how data from orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—can be synergistically employed to build a comprehensive and self-validating profile of the target molecule. The experimental choices detailed herein are grounded in established scientific principles and aligned with the validation guidelines set forth by the International Council for Harmonisation (ICH)[1] and the U.S. Food and Drug Administration (FDA)[2].
The Imperative of Cross-Validation
The following diagram illustrates the workflow for the comprehensive cross-validation of analytical data for this compound.
Caption: Workflow for the cross-validation of analytical data.
Orthogonal Analytical Techniques: A Comparative Overview
The following table summarizes the expected key analytical data points for this compound from each technique. This data is predictive, based on the compound's structure and data from closely related analogs.
| Analytical Technique | Parameter | Expected Result for this compound | Purpose |
| HPLC-UV | Retention Time (t R ) | Dependent on specific method conditions | Purity assessment and quantification |
| UV λ max | ~275 nm | Detection and confirmation of chromophore | |
| GC-MS | Retention Time (t R ) | Dependent on specific method conditions | Separation and purity assessment |
| Molecular Ion (M+) | m/z 242.09 | Confirmation of molecular weight[3] | |
| Key Fragments | m/z 227, 135, 121, 92, 77 | Structural confirmation via fragmentation pattern | |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (s, 3H, -COCH₃), ~3.8 ppm (s, 3H, -OCH₃), ~6.9-8.0 ppm (m, 8H, Ar-H) | Elucidation of proton environments |
| ¹³C NMR | Chemical Shift (δ) | ~26 ppm (-COCH₃), ~55 ppm (-OCH₃), ~114-163 ppm (Ar-C), ~196 ppm (C=O) | Elucidation of the carbon skeleton |
| FTIR | Wavenumber (cm⁻¹) | ~1675 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Alkyl C-H stretch) | Identification of key functional groups |
Experimental Protocols and Rationale
The following sections provide detailed experimental methodologies. The choice of parameters is justified based on the physicochemical properties of this compound and established analytical practices for similar aromatic ketones.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like this compound, which possesses a strong UV chromophore, UV detection provides high sensitivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this moderately polar compound.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is appropriate. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Monitoring at a λmax of approximately 275 nm, with the DAD collecting spectra from 200-400 nm to confirm peak identity and purity.
-
Sample Preparation: A stock solution is prepared by dissolving the compound in the mobile phase to a concentration of ~1 mg/mL. Working standards for linearity and quantification are prepared by serial dilution.
Rationale: The C18 stationary phase provides good retention for the aromatic rings. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. This method is designed to be robust and suitable for determining purity (as area percent) and for quantification against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of aromatic compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.
Rationale: The selected temperature program ensures the elution of the compound as a sharp peak. EI at 70 eV is a standard condition that produces reproducible fragmentation patterns, which can be compared to library spectra or used for structural elucidation. The primary goal is to confirm the molecular weight (M+ at m/z 242) and to establish a characteristic fragmentation pattern for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). It is the most powerful technique for unambiguous structure elucidation.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: A standard proton experiment is run, typically with 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed to distinguish between CH, CH₂, and CH₃ groups.
Rationale: CDCl₃ is a good solvent for this compound and has a simple residual solvent peak. The expected ¹H NMR spectrum will show distinct signals for the two methyl groups and a complex pattern for the eight aromatic protons. The ¹³C NMR will confirm the presence of 15 unique carbon atoms, including the carbonyl carbon at a characteristic downfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: A spectrum is collected from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum is collected and automatically subtracted.
Rationale: The UATR method is rapid and requires minimal sample preparation. The key diagnostic peaks will be the sharp, strong carbonyl (C=O) stretch and the strong ether (Ar-O-C) stretching vibration, confirming the core functional groups of the molecule.
Cross-Validation in Practice: Weaving the Data Together
The true power of this multi-technique approach lies in the corroboration of data. The following diagram illustrates the logical relationships in the cross-validation process.
Caption: Logical flow of data corroboration in cross-validation.
-
Identity Confirmation: The molecular weight determined by GC-MS (m/z 242) should be consistent with the molecular formula C₁₅H₁₄O₃, which is confirmed by the integration of the ¹H NMR spectrum (14 protons) and the count of signals in the ¹³C NMR spectrum (15 carbons).
-
Structural Features: The presence of a carbonyl group is indicated by the ¹³C NMR signal around 196 ppm and the strong IR absorption at ~1675 cm⁻¹. The diaryl ether linkage is supported by the characteristic Ar-O-C stretch in the IR spectrum. The fragmentation pattern in the mass spectrum, such as the loss of a methyl group (m/z 227) or cleavage to form an acylium ion (m/z 135), further corroborates the proposed structure.
-
Purity Assessment: Both HPLC and GC should show a single major peak, indicating a high degree of purity. The absence of significant impurity peaks in the chromatograms provides confidence in the sample's homogeneity.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][3]
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A Comparative Guide to the Synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: Navigating Reproducibility in Diaryl Ether Ketone Synthesis
For researchers and professionals in drug development and materials science, the synthesis of complex organic molecules with high reproducibility is paramount. 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a key building block for various pharmaceuticals and specialty chemicals, presents a common challenge in this regard.[1] The formation of its diaryl ether ketone structure can be approached through several synthetic routes, each with its own set of advantages and reproducibility challenges.
This guide provides an in-depth comparison of the two primary synthetic methodologies for this compound: the Friedel-Crafts acylation and the Ullmann condensation. By examining the mechanistic underpinnings, experimental protocols, and potential pitfalls of each, this document aims to equip researchers with the insights necessary to make informed decisions for achieving reliable and efficient synthesis.
At a Glance: Comparing Two Synthetic Titans
| Feature | Friedel-Crafts Acylation | Ullmann Condensation |
| Starting Materials | 4-Methoxyphenoxybenzene, Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) | 4-Hydroxyacetophenone, 4-Haloanisole (e.g., 4-Bromoanisole) |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution (Copper-Catalyzed) |
| Catalyst | Lewis Acid (e.g., AlCl₃, Zeolites) | Copper salt (e.g., CuI, Cu₂O), often with a ligand |
| General Yield | Moderate to High | Moderate to High (highly dependent on catalyst system) |
| Key Challenges | Polysubstitution, Stoichiometric catalyst requirement, Moisture sensitivity | Harsh reaction conditions (traditional), Catalyst/ligand selection, Base and solvent sensitivity |
| Reproducibility | Can be high with strict control of conditions | Can be variable; sensitive to catalyst, ligand, and substrate purity |
Method 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group.[2] In the context of synthesizing this compound, this involves the acylation of 4-methoxyphenoxybenzene.
Mechanistic Rationale
The reaction is initiated by the activation of an acylating agent, such as acetic anhydride or acetyl chloride, by a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] This generates a highly electrophilic acylium ion. The electron-rich 4-methoxyphenoxybenzene then acts as a nucleophile, attacking the acylium ion. The methoxy and phenoxy groups are ortho-, para-directing activators. Due to steric hindrance from the phenoxy group, the acylation is expected to occur predominantly at the para-position of the phenoxy-substituted ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol (Illustrative)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add acetic anhydride (1.0 eq) or acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of the acylating agent, add a solution of 4-methoxyphenoxybenzene (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Reproducibility and Challenges
-
Moisture Sensitivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Strict anhydrous conditions are crucial for reproducibility. Contamination with water will deactivate the catalyst and lead to lower yields.
-
Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[2] This can complicate purification and increase costs.
-
Polysubstitution: The product, a diaryl ether ketone, is still an activated aromatic compound and can potentially undergo a second acylation, leading to diacylated byproducts.[4][5] Controlling the stoichiometry of the reactants and the reaction time is critical to minimize this.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the reaction. Halogenated solvents like DCM and DCE are common.
Method 2: The Modern Contender - Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond, typically between an aryl halide and a phenol.[6] For the synthesis of this compound, this would involve the coupling of 4-hydroxyacetophenone with a 4-haloanisole, such as 4-bromoanisole.
Mechanistic Rationale
The traditional Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6][7] Modern protocols utilize a catalytic amount of a copper(I) salt, often in the presence of a ligand, which facilitates the reaction under milder conditions.[8][9] The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[10]
Caption: Workflow for the Ullmann condensation synthesis.
Experimental Protocol (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk tube or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyacetophenone (1.0 eq), 4-bromoanisole (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine, 10-20 mol%, if used), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 100-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
Reproducibility and Challenges
-
Catalyst and Ligand Choice: The success and reproducibility of the Ullmann condensation are highly dependent on the choice of the copper source and, if used, the ligand. For electron-rich phenols and aryl halides, specific ligands may be required to achieve good yields at lower temperatures.[9]
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. Stronger bases like cesium carbonate are often more effective but can be more expensive. The solvent needs to be polar enough to dissolve the reactants but should not coordinate too strongly with the copper catalyst, which could inhibit the reaction.[11]
-
Substrate Purity: The purity of the starting materials, particularly the aryl halide, is crucial. Impurities can poison the catalyst and lead to lower yields.
-
Reaction Conditions: While modern protocols have made the Ullmann reaction milder, it can still be sensitive to temperature and reaction time. Overheating can lead to decomposition, while insufficient heating may result in incomplete conversion.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are generally more reactive but also more expensive than aryl bromides.[7]
Conclusion: Selecting the Optimal Path
Both the Friedel-Crafts acylation and the Ullmann condensation are viable methods for the synthesis of this compound. The choice between them depends on several factors, including the availability and cost of starting materials, the scale of the reaction, and the desired level of control over the process.
The Friedel-Crafts acylation offers a more direct route if 4-methoxyphenoxybenzene is readily available. However, its reliance on stoichiometric amounts of a moisture-sensitive Lewis acid and the potential for polysubstitution require careful control over the reaction conditions to ensure reproducibility.
The Ullmann condensation , particularly with modern catalytic systems, provides a more convergent approach and can be more tolerant of a wider range of functional groups on the starting materials. However, its reproducibility can be more challenging to master due to the sensitivity to the catalyst, ligand, base, and solvent system. Significant optimization may be required to achieve consistent high yields.
For researchers aiming for a robust and scalable synthesis, a thorough evaluation of both routes with small-scale trials is recommended to determine the most reproducible and efficient method for their specific laboratory conditions and requirements.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Molecules, 26(13), 3892. [Link]
-
Fossum, E., et al. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011(8), 254-269. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
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Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.). Retrieved January 12, 2026, from [Link]
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Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1044–1054. [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2015). International Journal of Organic Chemistry, 5, 225-233. [Link]
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Friedel–Crafts reaction. (2023, December 29). In Wikipedia. [Link]
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Ullmann condensation. (2023, October 29). In Wikipedia. [Link]
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Friedel-Crafts Alkylation and Acylation of Aromatic Rings. (2022, September 24). Chemistry LibreTexts. [Link]
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Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. (n.d.). Bartleby. [Link]
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1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Synthetic routes to diaryl ethers. (2018). RSC Advances, 8(31), 17188–17216. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Isomeric Purity of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development
In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] For active pharmaceutical ingredients (APIs) and their intermediates, such as 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, ensuring isomeric purity is of paramount importance. This versatile aromatic ketone serves as a key building block in the synthesis of complex therapeutic agents.[3] Different isomers of a compound, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2] The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of a drug be thoroughly understood and controlled, with specifications in place to ensure its identity, strength, quality, and purity from a stereochemical perspective.[1]
This guide provides an in-depth technical comparison of the primary analytical methodologies for assessing the isomeric purity of this compound. We will delve into the causality behind experimental choices and present supporting, illustrative data to guide researchers, scientists, and drug development professionals in establishing robust, self-validating analytical protocols.
Potential Isomeric Impurities in the Synthesis of this compound
The most probable route for the synthesis of this compound is a Friedel-Crafts acylation of 4-methoxydiphenyl ether. In such electrophilic aromatic substitution reactions, the directing effects of the substituents on the aromatic rings can lead to the formation of positional isomers. While the primary product is the para-substituted ketone, ortho- and meta-isomers can arise as impurities.
The potential positional isomers are:
-
This compound (Desired Product)
-
1-[2-(4-Methoxyphenoxy)phenyl]ethan-1-one (Ortho-isomer impurity)
-
1-[3-(4-Methoxyphenoxy)phenyl]ethan-1-one (Meta-isomer impurity)
Due to the presence of a chiral center at the ethyl ketone group, enantiomers (R and S) of each positional isomer could also exist, though in a racemic mixture unless a chiral synthesis or resolution is employed. This guide will focus on the separation and quantification of the positional isomers, which are the more likely process-related impurities.
Comparative Analysis of Analytical Techniques for Isomeric Purity
The two most powerful and widely used techniques for the analysis of isomeric purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Isomer Separation
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[4] For the analysis of this compound, both achiral (for positional isomers) and chiral HPLC methods can be employed.
Principle: Positional isomers, having different physical properties, can often be separated on a standard achiral stationary phase, such as C18, based on differences in their polarity and interaction with the stationary phase.
Experimental Protocol: Achiral HPLC Analysis
-
System Preparation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Welch Uitisil® XB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in the mobile phase.
Illustrative Data: Achiral HPLC Separation of Positional Isomers
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| 1-[2-(4-Methoxyphenoxy)phenyl]ethan-1-one (Ortho) | 8.5 | 0.85 | 0.5 |
| 1-[3-(4-Methoxyphenoxy)phenyl]ethan-1-one (Meta) | 9.2 | 0.92 | 0.3 |
| This compound (Para) | 10.0 | 1.00 | 99.2 |
Workflow for Achiral HPLC Method Development
Caption: Workflow for achiral HPLC analysis of positional isomers.
Principle: Enantiomers have identical physical properties in an achiral environment but can be separated by using a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including ketones.[5][6][7]
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation: As per achiral method.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in the mobile phase.
Illustrative Data: Chiral HPLC Separation of Enantiomers of the Para-Isomer
| Enantiomer | Retention Time (min) | Resolution (Rs) | Peak Area (%) |
| (S)-1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | 12.3 | - | 50.1 |
| (R)-1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | 14.8 | 2.1 | 49.9 |
Workflow for Chiral HPLC Method Development
Caption: Systematic approach to chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be a powerful quantitative technique (qNMR).[8][9][10]
Principle: Positional isomers give rise to distinct NMR spectra due to differences in the chemical environment of the nuclei.[11][12] Key diagnostic features in ¹H NMR include the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.
-
Para-isomer: Exhibits a characteristic AA'BB' system in the aromatic region, often appearing as two doublets.
-
Ortho-isomer: Shows a more complex multiplet pattern in the aromatic region.
-
Meta-isomer: Also displays a complex multiplet, but with different coupling constants and chemical shifts compared to the ortho-isomer.
Experimental Protocol: ¹H NMR Analysis
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
Illustrative Data: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Acetyl Protons (s, 3H) | Aromatic Protons (m, 8H) | Methoxy Protons (s, 3H) |
| Para | ~2.55 | ~6.9-7.9 (distinct doublets) | ~3.85 |
| Ortho | ~2.60 | ~6.8-7.8 (complex multiplets) | ~3.80 |
| Meta | ~2.58 | ~7.0-7.6 (complex multiplets) | ~3.83 |
Principle: In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[8][13] By comparing the integrals of signals unique to each isomer with that of a certified internal standard of known concentration, the absolute purity of the main component and the concentration of isomeric impurities can be determined with high accuracy.[14][15]
Experimental Protocol: qNMR Analysis
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 15 mg of the sample and 10 mg of maleic acid into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all nuclei.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the unique, well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Relationship between NMR Techniques for Isomer Analysis
Caption: Hierarchy of NMR techniques for isomer identification and quantification.
Conclusion: An Integrated Approach for Robust Isomeric Purity Assessment
Both HPLC and NMR spectroscopy are powerful techniques for assessing the isomeric purity of this compound. While HPLC, particularly with chiral stationary phases, offers unparalleled separation of isomers, qNMR provides an absolute quantification method without the need for isomer-specific reference standards.
For comprehensive and robust quality control, an integrated approach is recommended:
-
Method Development: Develop a stability-indicating, achiral HPLC method to separate positional isomers and other process-related impurities.
-
Chiral Screening: If enantiomeric purity is a concern, screen various chiral stationary phases to develop a suitable separation method.
-
Structural Confirmation: Use ¹H and 2D NMR techniques to unequivocally identify the main component and any detected isomeric impurities.
-
Absolute Quantification: Employ qNMR as an orthogonal method to HPLC for the absolute purity determination of the main component and to quantify any impurities.
By combining these methodologies, researchers and drug development professionals can build a comprehensive and self-validating system for the isomeric purity analysis of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Powerful Methodolgy for Constituent Analysis. Journal of Natural Products, 70(5), 872-881. [Link]
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American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
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Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
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Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Pharmaceuticals, 16(5), 719. [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). Molecules, 27(3), 1018. [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). International Journal of Molecular Sciences, 23(20), 12586. [Link]
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De Luca, G., Longeri, M., Pileio, G., & Lantto, P. (2005). NMR spectroscopy investigation of the cooperative nature of the internal rotational motions in acetophenone. ChemPhysChem, 6(10), 2086-2098. [Link]
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Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2015). ResearchGate. [Link]
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Ogasawara, M., Enomoto, Y., Uryu, M., Yang, X., Kataoka, A., & Ohnishi, A. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Figshare. [Link]
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The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). Molecules, 29(14), 3232. [Link]
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New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). International Journal of Molecular Sciences, 25(9), 5039. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules, 26(16), 4938. [Link]
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Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2024). Food Chemistry, 455, 139634. [Link]
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Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
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Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Asian Journal of Chemistry, 34(5), 1245-1254. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015). ResearchGate. [Link]
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Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. (2024). International Journal of Molecular Sciences, 25(5), 2697. [Link]
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A Senior Application Scientist's Guide to the Characterization of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. This guide provides an in-depth comparison of analytical methodologies for the characterization of potential impurities in 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore the likely origins of these impurities, compare the performance of various analytical techniques for their detection and identification, and provide detailed experimental protocols.
The Criticality of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] These guidelines underscore the necessity of a thorough understanding of a drug substance's impurity profile. Organic impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates) and degradation of the drug substance over time.[3][5]
Potential Impurities in this compound
While specific impurity profiles are often proprietary, we can predict potential impurities based on a likely synthetic route and the chemical nature of this compound. A common synthetic pathway is the Williamson ether synthesis, reacting 4-hydroxyacetophenone with 4-methoxy-1-halobenzene.
Based on this, potential impurities could include:
-
Starting Materials:
-
4-hydroxyacetophenone
-
4-methoxyphenol (from hydrolysis of the halo-benzene or as a starting material itself)
-
-
By-products:
-
Unreacted starting materials.
-
Products of side reactions, such as O-alkylation at a different position if isomers of the starting materials are present.
-
-
Degradation Products:
-
Hydrolysis of the ether linkage to yield 4-hydroxyacetophenone and 4-methoxyphenol.
-
Oxidation of the ketone or methoxy group under stress conditions.
-
Below is a diagram illustrating the potential synthetic pathway and the origin of these impurities.
Caption: Synthetic pathway and potential impurity origins.
Comparison of Analytical Techniques
A multi-faceted approach is often necessary for comprehensive impurity characterization. The following table compares the most common analytical techniques used for this purpose.
| Technique | Principle | Advantages | Limitations | Best For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, quantitative accuracy, robust and reliable for routine analysis. | May not be suitable for highly volatile compounds; peak co-elution can occur. | Quantifying known impurities and separating non-volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight information for unknown impurities, high sensitivity and selectivity.[6] | Matrix effects can suppress ion signals; quantification can be challenging without standards. | Identifying unknown impurities and confirming the molecular weight of known impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities, such as residual solvents. | Not suitable for non-volatile or thermally labile compounds. | Detecting and identifying residual solvents and other volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for unambiguous structure elucidation of unknown impurities.[7][8][9] | Lower sensitivity compared to MS; complex spectra can be difficult to interpret. | Definitive structure confirmation of isolated impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast, non-destructive, and provides information on the types of chemical bonds present. | Provides limited information for complex mixtures; not suitable for quantification. | Preliminary identification of functional groups in the API and isolated impurities. |
Experimental Protocols
HPLC Method for Purity Assessment and Quantification
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard and sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Prepare a spiked sample by adding known amounts of potential impurities to the sample solution to confirm peak identification and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
-
Data Analysis:
-
Identify impurity peaks by comparing their retention times with those of the reference standards in the spiked sample.
-
Quantify impurities using an external standard method or by area percent normalization, ensuring the method is validated for linearity, accuracy, and precision.
-
LC-MS Method for Impurity Identification
This protocol provides a starting point for identifying unknown impurities using LC-MS.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Sample Preparation: Prepare a solution of the sample in the diluent at a concentration of approximately 0.1 mg/mL.
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program: Similar to the HPLC method, but may need to be adjusted for the shorter column.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
-
Data Analysis:
-
Extract the mass spectra of the impurity peaks.
-
Determine the molecular weight of the impurities from the mass-to-charge ratio of the molecular ions (e.g., [M+H]+, [M-H]-).
-
Propose elemental compositions based on the accurate mass measurements (if using a high-resolution mass spectrometer).[10]
-
Utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can provide further structural information.[11]
-
NMR Spectroscopy for Structure Elucidation
For definitive structure elucidation of an unknown impurity, isolation followed by NMR analysis is the gold standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Isolated impurity (requires preparative chromatography for isolation)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-10 mg) in the appropriate deuterated solvent.
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbons.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton correlations, which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the complete chemical structure of the impurity.
-
Workflow for Impurity Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.
Caption: Workflow for impurity identification and characterization.
Conclusion
The characterization of impurities in pharmaceutical intermediates like this compound is a scientifically rigorous process that requires a combination of analytical techniques. By understanding the potential sources of impurities and strategically applying methods such as HPLC, LC-MS, and NMR, researchers can build a comprehensive impurity profile. This not only ensures compliance with regulatory standards but also contributes to the overall safety and quality of the final drug product. The experimental protocols and workflows provided in this guide offer a solid foundation for developing a robust impurity characterization strategy.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Anonymous. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). [Link]
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European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
Journal of the American Society for Mass Spectrometry. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
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A Comparative Analysis of the Biological Activities of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Derivatives
A Guide for Medicinal Chemists and Drug Discovery Professionals
The diaryl ether ketone scaffold, exemplified by 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one, represents a versatile and privileged structure in medicinal chemistry.[1] Its unique conformational flexibility and potential for diverse intermolecular interactions have made it a focal point for the development of novel therapeutic agents. The core structure serves as a key building block in the synthesis of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological activities of various derivatives of this parent compound, offering insights into their structure-activity relationships (SAR) and presenting key experimental data to inform future drug design and development efforts.
Synthetic Pathways to Novel Derivatives
The generation of a library of derivatives from the this compound core is typically achieved through well-established synthetic routes. A common approach involves the modification of the ethanone moiety. For instance, Claisen-Schmidt condensation of the parent ketone with various aromatic aldehydes can yield chalcone derivatives, which are precursors to a multitude of heterocyclic compounds like pyrazoles and dihydropyrimidines.[3][4] These reactions allow for the systematic introduction of different substituents, enabling a thorough exploration of the chemical space and its impact on biological activity.
Another synthetic strategy involves modifications of the phenyl rings, such as the introduction of halogen atoms or other functional groups, to modulate the electronic and steric properties of the molecule.[4] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.
Comparative Biological Evaluation
The derivatives of this compound have been investigated for a range of biological activities. Below is a comparative overview of their performance in key therapeutic areas.
Several derivatives of the core structure have demonstrated promising antimicrobial properties. The introduction of heterocyclic moieties, such as pyrazoles and dihydropyrimidines, has been a particularly fruitful strategy for enhancing antibacterial and antifungal activity.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 1: Comparative Antimicrobial Activity of Selected Derivatives
| Compound ID | Modification | Target Organism | Activity (MIC µg/mL) | Reference |
| Parent | This compound | Staphylococcus aureus | >100 | Hypothetical Data |
| DERIV-A | Chalcone derivative | Staphylococcus aureus | 32 | Hypothetical Data |
| DERIV-B | Pyrazole derivative | Escherichia coli | 16 | [4] |
| DERIV-C | Dihydropyrimidine derivative | Candida albicans | 8 | [3] |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the cited literature for specific experimental details.
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the terminal phenyl ring of the chalcone derivatives can enhance antibacterial activity. Furthermore, the specific nature and substitution pattern of the heterocyclic ring play a crucial role in determining the spectrum and potency of antimicrobial action.
Derivatives of this compound have also been explored for their potential as anticonvulsant agents. The introduction of a pyrazole ring, in particular, has been shown to confer significant anticonvulsant properties.[4] These compounds are thought to exert their effects by modulating the activity of ion channels or neurotransmitter receptors in the central nervous system.
The maximal electroshock (MES) induced seizure model is a standard preclinical assay for evaluating potential anticonvulsant drugs.[5][6] Studies have shown that substitutions on the phenyl rings of the pyrazole derivatives can significantly impact their efficacy in this model. For instance, the presence of chlorine atoms at the 2- and 4-positions of a phenyl ring has been correlated with enhanced anticonvulsant activity.[4]
Table 2: Comparative Anticonvulsant Activity in the MES Model
| Compound ID | Modification | Dose (mg/kg) | Protection (%) | Reference |
| Parent | This compound | 100 | Not Active | Hypothetical Data |
| DERIV-D | Pyrazole derivative (unsubstituted) | 50 | 45 | [4] |
| DERIV-E | Pyrazole derivative (2-chloro substitution) | 50 | 65 | [4] |
| DERIV-F | Pyrazole derivative (2,4-dichloro substitution) | 50 | 80 | [4] |
| Phenytoin | Standard Drug | 30 | 100 | [4] |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the cited literature for specific experimental details.
Chalcone derivatives of the parent compound have exhibited promising in vitro cytotoxic activity against various cancer cell lines.[7] These compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the upregulation of tumor suppressor genes like p21.[7]
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of these derivatives.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)[8]
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)[8]
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic) and negative control (broth with solvent)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. For derivatives exhibiting anticancer activity, a potential mechanism involves the induction of cell cycle arrest.
Signaling Pathway for p21-Mediated Cell Cycle Arrest
Caption: Proposed pathway for p21-mediated cell cycle arrest.
Some chalcone derivatives have been shown to induce cell cycle arrest at the G0/G1 phase by up-regulating the p21 gene.[7] This upregulation leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, ultimately halting cell proliferation.
Conclusion and Future Perspectives
The this compound scaffold continues to be a promising starting point for the development of new therapeutic agents. The derivatization of this core structure has yielded compounds with significant antimicrobial, anticonvulsant, and anticancer activities. Future research should focus on optimizing the lead compounds from each class to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to fully elucidate their modes of action and identify novel molecular targets. The synthesis and evaluation of hybrid molecules, combining the key pharmacophoric features of this scaffold with other known bioactive moieties, could also be a promising avenue for future drug discovery efforts.[5]
References
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PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. Available from: [Link]
-
ResearchGate. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Available from: [Link]
-
Mcwade. 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. Available from: [Link]
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D'agostino, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. DarU Journal of Pharmaceutical Sciences, 21(1), 23. Available from: [Link]
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ResearchGate. (2023). Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Available from: [Link]
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OSP. (2023). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Available from: [Link]
-
Beilstein Journals. (2019). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
ResearchGate. (2010). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. Available from: [Link]
-
MDPI. (2024). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]
-
ChemRxiv. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted-Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. Available from: [Link]
-
IDOSI Publications. (2011). Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h). Available from: [Link]
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The Strategic Advantage of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one in Pharmaceutical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, a versatile diaryl ether ketone, against alternative precursors in the synthesis of bioactive molecules. By examining case studies and presenting supporting experimental data, we aim to offer a clear perspective on the strategic advantages of this key intermediate.
Introduction to this compound: A Versatile Building Block
This compound, also known as 4'- (4-Methoxyphenoxy) acetophenone, is a stable and reactive organic compound that serves as a crucial building block in various chemical applications.[1] Its structure, featuring a diaryl ether linkage and a reactive ketone functional group, makes it an ideal precursor for the synthesis of complex organic molecules. This compound is particularly prominent in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in material science and agrochemical research.[2]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 54916-28-8 | [3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |
| Molecular Weight | 242.27 g/mol | [3][4] |
| Melting Point | 55-61 °C | [2] |
| Appearance | Cream color amorphous powder | [2] |
The presence of the methoxy group enhances its solubility and modulates the reactivity of the aromatic rings, offering a handle for further functionalization.
Comparative Analysis: Synthesis of a Nabumetone Analogue
To objectively assess the performance of this compound, we will consider a case study: the synthesis of a structural analogue of Nabumetone. Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is a 4-(6-methoxy-2-naphthyl)-2-butanone.[5][6] While not a direct diaryl ether, its synthesis often involves the coupling of an aryl group to a butanone moiety, making it a relevant model for comparing the efficiency of different starting ketones.
We will compare a hypothetical, yet plausible, synthetic route to a diaryl ether analogue of Nabumetone starting from this compound against a route starting with a more basic precursor, 4-methoxy acetophenone.
Case Study Workflow:
Caption: Comparative synthetic workflows for a Nabumetone analogue.
Performance Comparison:
| Parameter | Route A (from this compound) | Route B (from 4-Methoxy Acetophenone) | Justification & Causality |
| Number of Steps | 2 (excluding hydrogenation) | 3 (excluding hydrogenation) | Route A begins with the core diaryl ether structure already in place, streamlining the synthesis. |
| Key Reaction Efficiency | Aldol condensation is typically high-yielding. | Ullmann condensation can have variable yields and requires harsh conditions (high temperature, copper catalyst).[7][8] | The pre-formed diaryl ether in Route A avoids a potentially problematic and lower-yielding coupling step. |
| Atom Economy | Higher | Lower | Route B involves the introduction and subsequent removal of a protecting group (or direct use of a phenol) and the use of a stoichiometric copper reagent in some cases, leading to more waste. |
| Process Scalability | More straightforward | More complex due to the Ullmann condensation step, which can be challenging to scale up. | The simpler reaction sequence of Route A is more amenable to industrial production. |
| Overall Yield (Hypothetical) | Potentially >80% | Potentially 50-60% | Based on typical yields for aldol and Ullmann condensations. |
Experimental Protocols
Route A: Synthesis of Diaryl Ether Butanone from this compound
Step 1: Aldol Condensation
-
Rationale: This reaction extends the ketone to the desired butenone structure. The use of a base catalyst promotes the formation of an enolate from acetone, which then attacks the carbonyl carbon of the starting ketone.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of acetone and water, add 0.1 eq of a 10% aqueous solution of sodium hydroxide.[9]
-
Heat the mixture to 120°C in a sealed vessel for 1 minute under microwave irradiation or reflux for 4-6 hours under conventional heating.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate enone.
-
Step 2: Catalytic Hydrogenation
-
Rationale: This step selectively reduces the carbon-carbon double bond of the enone to afford the final saturated butanone. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.
-
Procedure:
-
Dissolve the intermediate enone (1.0 eq) in ethanol.
-
Add 10 mol% of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final diaryl ether butanone product.
-
Route B: Synthesis of Diaryl Ether Butanone from 4-Methoxy Acetophenone
Step 1: Ullmann Condensation for Diaryl Ether Synthesis
-
Rationale: This is a classical method for forming diaryl ether bonds, involving a copper-catalyzed reaction between an aryl halide and a phenol.[7][8] The choice of a copper catalyst is often preferred over palladium for its lower cost.[10]
-
Procedure:
-
In a round-bottom flask, combine 4-bromoacetophenone (1.0 eq), 4-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to 150-180°C for 12-24 hours under an inert atmosphere.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with aqueous lithium chloride solution to remove the solvent, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
(Steps 2 and 3 would then follow the same Aldol Condensation and Catalytic Hydrogenation protocols as in Route A)
Conclusion: The Strategic Value Proposition
This comparative guide illustrates that while both synthetic routes can, in principle, yield the desired diaryl ether butanone, the pathway commencing with this compound offers significant advantages. The primary benefit lies in the reduced number of synthetic steps and the avoidance of a potentially challenging and lower-yielding Ullmann condensation. For researchers and drug development professionals, this translates to:
-
Increased Overall Yield: A more efficient synthesis leads to a greater quantity of the target molecule from the same amount of starting material.
-
Reduced Time and Cost: Fewer reaction and purification steps save valuable time and resources.
-
Improved Scalability and Process Robustness: A more streamlined and higher-yielding process is more readily adaptable to large-scale production with greater reliability.
The initial investment in a more advanced intermediate like this compound can, therefore, be a strategically sound decision, leading to a more efficient and economically favorable drug development pipeline. The causality is clear: by incorporating a key structural motif early in the synthetic sequence, subsequent transformations are simplified, leading to a more convergent and efficient overall synthesis.
References
-
ResearchGate. Synthesis of anti‐inflammatory drug nabumetone. [Link]
-
OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
-
ResearchGate. Approaches to the synthesis of nabumetone 2.2. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
SciSpace. A convenient synthesis of Nabumetone: An anti-inflammatory drug candidate. [Link]
-
Moodle@Units. A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]
-
National Institutes of Health. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. [Link]
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EPRA JOURNALS. REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. [Link]
-
ACS Publications. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Synthesis of Highly Functionalized Diaryl Ketones by Palladium‐Catalyzed Carbonylative Cross‐Coupling Reaction Between Triarylbismuthines and Aryl(Heteroaryl) Iodides. [Link]
-
PubChem. 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. [Link]
-
ResearchGate. Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. [Link]
-
Dove Medical Press. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. [Link]
-
National Institutes of Health. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. [Link]
-
ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
-
Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)ETHAN-1-ONE | CAS 100-06-1. [Link]
-
ResearchGate. An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]
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- 4. escientificsolutions.com [escientificsolutions.com]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Disposal of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the lifecycle of a chemical intermediate extends beyond its reaction endpoint. The proper disposal of reagents like 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Understanding the Compound: Properties and Inferred Hazards
This compound is a solid ketone widely utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] A clear understanding of its properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 54916-28-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][3] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | Cream-colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
Core Directive: The Disposal Pathway
The overarching principle for the disposal of this compound is that it should not be released into the environment. The recommended and safest course of action is to engage a licensed professional waste disposal service.
Step-by-Step Disposal Protocol
-
Segregation and Waste Stream Identification :
-
Isolate waste containing this compound from other laboratory waste streams.
-
Designate a specific, clearly labeled, and sealed container for this chemical waste. The container should be made of a material compatible with aromatic ketones.
-
This segregation is crucial to prevent unforeseen chemical reactions with other waste materials and to ensure accurate classification for the disposal vendor.
-
-
Personal Protective Equipment (PPE) - A Non-Negotiable :
-
Before handling the waste, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
All handling of the solid or any solutions should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]
-
-
Containerization and Labeling :
-
Carefully transfer the waste into the designated container. If dealing with the solid, avoid generating dust.[4][5]
-
The container must be securely sealed to prevent leaks or spills.
-
Label the container clearly with the full chemical name: "this compound", the CAS number "54916-28-8", and appropriate hazard symbols based on inferred risks (e.g., harmful, irritant).
-
-
Storage Pending Disposal :
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide them with accurate information about the waste, including the chemical name, quantity, and any known or inferred hazards.
-
Follow their specific instructions for collection and transportation. Chemical waste generators are ultimately responsible for ensuring the waste is managed in compliance with local, regional, and national regulations.[6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical reagents is a cornerstone of professional laboratory practice. For this compound, in the absence of a specific SDS, a cautious approach based on the known hazards of similar compounds is essential. By adhering to the procedural steps outlined in this guide—from meticulous segregation and labeling to professional disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.
References
-
1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one . PubChem, National Institutes of Health. [Link]
Sources
Navigating the Safe Handling of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one: A Practical Guide
In the landscape of pharmaceutical and materials science research, the novel building block 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known as 4-Acetyl-4′-methoxydiphenyl ether, presents significant opportunities for innovation.[1][2] As with any specialized chemical intermediate, a deep understanding of its characteristics is paramount not only for experimental success but for ensuring the highest standards of laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and specific hazard data. Our goal is to empower researchers to work confidently and securely, mitigating risks through proactive and informed safety measures.
Immediate Safety Precautions: The First 60 Seconds
Before handling this compound (CAS No. 54916-28-8), ensure you are prepared for its specific hazards. This compound is a solid, typically a cream-colored powder, which necessitates control of dusts and particulates.[1]
Core Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[3]
-
Harmful if Swallowed (H302): May cause harm if ingested.[4]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile) must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A fully buttoned laboratory coat and full-length pants are required.
-
Engineering Controls: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.
Comprehensive Hazard Assessment & Causality
Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. The GHS (Globally Harmonized System) classifications for this compound dictate the necessary precautions.
The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation.[5][6] As a solid powder, the principal risk during handling operations like weighing or transferring is the generation of airborne dust.[5] Inhalation of this dust can lead to respiratory irritation (H335).[3]
Direct contact with the skin will cause irritation (H315), necessitating the use of appropriate gloves.[3] The most immediate and severe risk is contact with the eyes, which will result in serious irritation (H319).[3] This is why the use of chemical splash goggles, not just safety glasses, is non-negotiable.
Personal Protective Equipment (PPE) Protocol: A Validating System
Your PPE is your last line of defense. Its selection and use must be deliberate and methodical.
Engineering Controls: The First Line of Defense
All procedures involving the handling of solid this compound must be conducted in a properly functioning chemical fume hood. This primary engineering control is essential to contain dust and vapors, thereby minimizing the risk of inhalation (P261, P271).[3]
Eye and Face Protection
-
Mandatory: Wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[6]
-
Recommended for High-Risk Tasks: When handling quantities greater than a few grams or when splash potential exists (e.g., during dissolution in a solvent), a face shield should be worn over the safety goggles for full facial protection.
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect against incidental skin contact.
-
Apparel: Full-length pants and closed-toe shoes are mandatory laboratory attire. Exposed skin on the legs, ankles, or feet is not permitted.
Hand Protection: The Critical Interface
Given the H315 skin irritation warning, selecting the correct gloves is critical (P280).[3]
-
Material Selection: Standard disposable nitrile gloves provide adequate protection for incidental contact. Always check the manufacturer's glove compatibility chart for the specific solvents you will be using to dissolve the compound. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves such as butyl rubber.
-
Glove Use Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over the cuff of your lab coat sleeve.
-
Doffing: Remove gloves without touching the exterior with your bare hands. Peel one glove off, ball it in the gloved hand, and then slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.
-
Disposal: Dispose of used gloves in the appropriate solid chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves (P264).[7]
-
Operational and Disposal Plans
Weighing and Solution Preparation
-
Preparation: Designate a specific area within the fume hood for handling the solid. Place a weigh boat on an analytical balance.
-
Transfer: Carefully transfer the required amount of this compound to the weigh boat using a spatula. Avoid any actions that could generate dust.
-
Dissolution: Add the solid to your chosen solvent within the fume hood. If heating is required, ensure proper ventilation and use appropriate heating equipment (e.g., a heating mantle with a stirrer).
-
Cleanup: Decontaminate the spatula and weighing area with a suitable solvent (e.g., ethanol or acetone) on a disposable wipe, which should then be placed in the solid waste container.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth in the solid waste stream.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent entry into the area until it has been decontaminated by trained personnel.
-
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.[5]
Data and Workflow Visualization
To facilitate quick reference, the following table summarizes the required PPE for common laboratory tasks.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |
| Storage & Transport | General Ventilation | Safety Glasses | Nitrile Gloves (as needed) | Lab Coat |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat |
| Running Reaction | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile/Butyl Gloves | Lab Coat |
| Spill Cleanup | N/A (Evacuate if large) | Safety Goggles & Face Shield | Nitrile/Butyl Gloves | Lab Coat; Respirator if required |
Below is a workflow diagram illustrating the decision-making process for ensuring adequate protection when working with this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. 54916-28-8 4-Acetyl-4'-methoxydiphenyl ether AKSci 5553AH [aksci.com]
- 4. 54916-28-8|1-(4-(4-Methoxyphenoxy)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
